molecular formula C10H11NO2 B126087 3,4-Dimethoxyphenylacetonitrile CAS No. 93-17-4

3,4-Dimethoxyphenylacetonitrile

Cat. No.: B126087
CAS No.: 93-17-4
M. Wt: 177.2 g/mol
InChI Key: ASLSUMISAQDOOB-UHFFFAOYSA-N
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Description

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetonitrile
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InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ASLSUMISAQDOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID30239220
Record name (3,4-Dimethoxyphenyl)acetonitrile
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Molecular Weight

177.20 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 3,4-Dimethoxyphenylacetonitrile
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CAS No.

93-17-4
Record name 3,4-Dimethoxybenzeneacetonitrile
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Record name 3,4-Dimethoxyphenylacetonitrile
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Record name Homoveratronitrile
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Record name (3,4-Dimethoxyphenyl)acetonitrile
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Record name 3,4-dimethoxyphenylacetonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylacetonitrile, also known by synonyms such as Homoveratronitrile and 3,4-Dimethoxybenzyl cyanide, is a phenylacetonitrile derivative with the CAS number 93-17-4.[1][2] It presents as a white to light yellow crystalline solid or powder.[3][4] This compound is a critical intermediate in organic synthesis, particularly valued in the pharmaceutical industry.[1][5] Its most notable application is as a key building block in the synthesis of Verapamil, a well-known calcium channel blocker used to manage cardiovascular conditions like high blood pressure and angina.[6][][8] It is also utilized in the creation of other complex molecules and serves as a starting material for various chemical reactions.[3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for laboratory and research applications.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[9][10]
Molecular Weight 177.20 g/mol [11]
Melting Point 54-57 °C, 62-65 °C[3][9][10]
Boiling Point 171-178 °C at 10 mmHg[3]
Density 1.1 ± 0.1 g/cm³[9]
Flash Point 250 °C (closed cup)
Autoignition Temperature 360 °C / 680 °F[12]
Water Solubility Insoluble[9]
Organic Solvent Solubility Soluble in organic solvents, 10% in Methanol[3][5]
Appearance White to almost white crystals or crystalline needles[3]
LogP 1.19[9]
Purity 98% - 99+%[5][10]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.

  • Verapamil Synthesis : Its primary role is as a crucial intermediate in the industrial synthesis of Verapamil, a calcium channel blocker used for treating hypertension, angina, and supraventricular tachycardia.[6][][8] The purity of the acetonitrile is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[6] It is also identified as a potential impurity of Verapamil.[]

  • Synthesis of Novel Compounds : It has been used as a starting material in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile.[3]

  • Diterpene Synthesis : The compound has been utilized in the preparation of a modified diterpene, (±)-nimbidiol, in a process involving a sulfenium ion-promoted polyene cyclization.[3]

  • Papaverine Intermediate : It serves as an intermediate in the preparation of the muscle relaxant Papaverine.[3]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible research.

Protocol 1: Synthesis of this compound

This synthesis is a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, which avoids the use of highly toxic cyanide reagents directly in the final steps.[6][13][14]

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

  • Combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 mL of purified water, and 100 mL of toluene in a suitable reaction flask.[6][13]

  • Maintain the reaction mixture at 15°C and stir for 3 hours.[6][13]

  • After the reaction period, separate the toluene layer.[6][13]

  • Extract the remaining aqueous layer with 20 mL of toluene.[6][13]

  • Combine the toluene layers and dry over anhydrous MgSO₄ to yield a toluene solution of 3,4-dimethoxyphenylacetaldehyde. The product can be analyzed by HPLC, expecting a purity of approximately 99.2%.[13]

Step 2: Aldoxime Formation

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[6][13]

  • Stir the mixture at 15°C for 3 hours.[6][13]

  • Add 100 mL of purified water and separate the toluene layer.[6][13]

  • Extract the aqueous layer with 20 mL of toluene.[6][13]

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime. The expected purity via HPLC is around 99.3%.[13]

Step 3: Dehydration & Crystallization

  • To the toluene solution of the oxime, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and 10 mL of DMSO.[6][13]

  • Reflux the mixture for 30 minutes.[6][13]

  • After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.[6][13]

  • Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.[6][13]

  • Combine the toluene layers, wash with 100 mL of purified water, dry over anhydrous MgSO₄, and concentrate to dryness under reduced pressure.[13]

  • To the resulting oil, add 65 mL of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.[13]

  • Filter the crystals and rinse with ice-cold ethanol to obtain this compound. The expected yield is approximately 85%.[13]

Synthesis_Workflow A 3-(3,4-dimethoxyphenyl)-2',3'- epoxypropionic acid potassium salt B 3,4-Dimethoxyphenylacetaldehyde A->B Decarboxylation (KH₂PO₄, Toluene/H₂O, 15°C) C 3,4-Dimethoxyphenylacetaldoxime B->C Aldoxime Formation (HONH₃Cl, NaHCO₃, 15°C) D This compound (Final Product) C->D Dehydration & Crystallization (KOH, TBAB, DMSO, Reflux)

Synthesis of this compound.
Protocol 2: Synthesis of α-(4-quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile

This protocol demonstrates the use of this compound as a nucleophile in an alkylation reaction.[15]

  • Add 35.4 g (0.2 mol) of this compound and 11.7 g (0.3 mol) of sodium amide (NaNH₂) to 500 mL of liquid ammonia.[15]

  • Stir the mixture for two hours, maintaining a temperature of -25°C to -30°C using a dry ice/acetone bath.[15]

  • Add 16.4 g (0.1 mol) of 4-chloroquinoline to the reaction mixture.[15]

  • Allow the mixture to stir at room temperature until all excess ammonia has evaporated.[15]

  • Add benzene to the residue, followed by the slow addition of water to quench any excess NaNH₂.[15]

  • Separate the organic and aqueous phases. Extract the aqueous phase with benzene.[15]

  • Combine the benzene extracts and extract with 9M HCl (2 x 150 mL).[15]

  • Wash the acidic phase with diethyl ether (500 mL), then cool and basify with concentrated ammonium hydroxide.[15]

  • Extract the resulting aqueous mixture with chloroform (500 mL).[15]

  • Dry the chloroform extract with MgSO₄ and evaporate the solvent to yield the crude product, α-(4-quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile.[15]

Application_Workflow cluster_reactants Reactants A This compound C α-(4-quinolinyl)-α-(3,4- dimethoxyphenyl)acetonitrile A->C Alkylation Reaction (NaNH₂, Liquid NH₃) B 4-Chloroquinoline B->C Alkylation Reaction (NaNH₂, Liquid NH₃)

Use in α-Quinolinylacetonitrile Synthesis.
Protocol 3: Purification by Recrystallization

For applications requiring high purity, this compound can be purified by recrystallization.[3]

  • Dissolve the crude this compound in a minimal amount of hot ethanol or methanol. Its solubility is noted as 10% in methanol.[3]

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of ice-cold solvent (ethanol or methanol) and dry under vacuum.

Safety and Handling

This compound is classified as an acute oral toxin and requires careful handling.

  • Hazard Classification : Acute Toxicity 4, Oral (H302). It may be metabolized in the body to cyanide, which can cause symptoms ranging from headache and dizziness to convulsions, coma, and death by inhibiting cellular respiration.[2]

  • Signal Word : Warning.

  • Personal Protective Equipment (PPE) : Use of eye shields, chemical-resistant gloves, and a dust mask (type N95 or equivalent) is recommended.[12]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[2][12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][12]

  • First Aid :

    • Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[12]

    • Ingestion : If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]

    • Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

Logical_Relationship cluster_compound This compound cluster_application Key Application cluster_properties Critical Properties A Chemical Intermediate B Verapamil Synthesis A->B is essential for D Reactivity of Nitrile Group A->D relies on C Purity (≥99%) B->C requires high

Key Role in Verapamil Synthesis.

Conclusion

This compound (CAS 93-17-4) is a compound of significant interest to the chemical and pharmaceutical industries. Its role as a pivotal intermediate, especially in the synthesis of the cardiovascular drug Verapamil, underscores its importance. A thorough understanding of its chemical properties, detailed synthetic and purification protocols, and strict adherence to safety guidelines are essential for its effective and safe utilization in research and development. The methodologies provided herein offer a technical foundation for professionals working with this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide). This compound is a key intermediate in the synthesis of various pharmaceuticals, including the calcium channel blocker Verapamil and the muscle relaxant Papaverine.[1][2][3] A thorough understanding of its physical characteristics is essential for its effective use in research and drug development.

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueReferences
Molecular Formula C₁₀H₁₁NO₂[2][4][5]
Molecular Weight 177.20 g/mol [2][4][5]
Appearance White to yellowish crystalline solids or needles.[2]
Melting Point 54-66 °C[2]
Boiling Point 171-178 °C at 10 mmHg[2]
Density Approximately 1.1 g/cm³
Solubility Low solubility in water; soluble in methanol, ethanol, and ether.[2]
Flash Point >110 °C (>230 °F)[2]
Refractive Index ~1.512
LogP 1.19

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures for organic compounds and are applicable to this compound.

1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid like this compound.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

  • Procedure :

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[6][7]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6]

    • The assembly is placed in a heating bath (oil or a metal block).[6]

    • The sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[8]

    • For accurate results, the determination should be repeated at least twice, and the values should be consistent.

2. Boiling Point Determination (Capillary Method at Reduced Pressure)

Given that this compound's boiling point is provided at a reduced pressure, this method is appropriate.

  • Apparatus : Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath, vacuum source.

  • Procedure :

    • A few milliliters of this compound are placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[9][10]

    • The test tube is attached to a thermometer and placed in a heating bath.

    • The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 10 mmHg).

    • The bath is heated gently.[9] A stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.[11]

    • The heating is continued until a steady stream of bubbles is observed.

    • The heat source is then removed, and the liquid is allowed to cool slowly.

    • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.[11][12]

3. Solubility Determination

This protocol provides a qualitative assessment of the solubility of this compound in various solvents.

  • Apparatus : Small test tubes, spatula, vortex mixer (optional).

  • Procedure :

    • Approximately 25 mg of this compound is placed into a small test tube.[13]

    • 0.75 mL of the solvent (e.g., water, methanol, ethanol, diethyl ether) is added in small portions.[13]

    • After each addition, the test tube is shaken vigorously for about 60 seconds.[13][14]

    • The mixture is observed to determine if the solid has completely dissolved.

    • The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.[14]

Experimental Workflow: Synthesis of this compound

This compound is a crucial intermediate in the synthesis of several pharmaceuticals.[1][2] A common and efficient method for its synthesis involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[1][15][16]

Synthesis_Workflow Start 3-(3,4-dimethoxyphenyl)-2',3'- epoxypropionic acid potassium salt Step1 Decarboxylation Start->Step1 KH₂PO₄, Water, Toluene 15°C, 3h Intermediate1 3,4-Dimethoxyphenylacetaldehyde (in Toluene) Step1->Intermediate1 Step2 Aldoxime Formation Intermediate1->Step2 NaHCO₃, HONH₃Cl 15°C, 3h Intermediate2 3,4-Dimethoxyphenylacetaldoxime (in Toluene) Step2->Intermediate2 Step3 Dehydration & Crystallization Intermediate2->Step3 KOH, TBAB, DMSO Reflux, 30 min then Ethanol, -5°C, 8h End This compound (Final Product) Step3->End

Caption: Synthesis pathway of this compound.

Biological Activity and Significance

While this guide focuses on physical properties, it is noteworthy that this compound exhibits biological activity. Animal studies have indicated that it can cause somnolence and analgesia at lethal doses, suggesting potential interactions with neurotransmitter pathways in the central nervous system.[2] Its role as a precursor in the synthesis of drugs for cancer and inflammatory bowel disease has also been explored.[3][5] These biological aspects underscore the importance of this compound in pharmaceutical research and development.

References

A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals. The document details its chemical properties, experimental protocols for its synthesis and analysis, and visual representations of its synthetic pathway.

Core Compound Data

This compound, also known as homoveratronitrile, is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₁NO₂[1][2][3]
Molecular Weight 177.20 g/mol [2][4]
CAS Number 93-17-4[1][3][4]
Appearance White to off-white crystalline powder.[5]
Melting Point 62-63.5 °C[4]
Boiling Point 171-178 °C at 10 mmHg[4]
Solubility Slightly soluble in water, soluble in organic solvents such as methanol and ethanol.[5]
Synonyms Homoveratronitrile, Veratryl cyanide, 3,4-Dimethoxybenzyl cyanide[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt. This pathway includes decarboxylation, aldoxime formation, and subsequent dehydration.

Experimental Protocol: Multi-step Synthesis

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

  • In a suitable reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of potassium dihydrogen phosphate (KH₂PO₄), 100 mL of purified water, and 100 mL of toluene.

  • Maintain the reaction mixture at 15°C and stir vigorously for 3 hours.

  • After the reaction period, separate the organic (toluene) layer.

  • Extract the aqueous layer with an additional 20 mL of toluene to recover any remaining product.

  • Combine the toluene extracts and dry over anhydrous magnesium sulfate. The resulting toluene solution containing 3,4-dimethoxyphenylacetaldehyde is used directly in the next step. A purity of approximately 99.2% (as determined by HPLC) can be expected.

Step 2: Aldoxime Formation

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).

  • Maintain the reaction temperature at 15°C and stir for 3 hours.

  • After the reaction, add 100 mL of purified water and separate the toluene layer.

  • Extract the aqueous layer with 20 mL of toluene.

  • Combine the toluene layers and dry over anhydrous magnesium sulfate. The resulting solution contains 3,4-dimethoxyphenylacetaldoxime with a purity of around 99.3% (by HPLC).

Step 3: Dehydration to this compound

  • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of potassium hydroxide (KOH), 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and 10 mL of dimethyl sulfoxide (DMSO).

  • Reflux the mixture for 30 minutes.

  • After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.

  • Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.

  • Combine the toluene extracts, wash with 100 mL of purified water, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution to dryness under reduced pressure to obtain a yellow oil.

  • Add 65 mL of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.

  • Filter the resulting white solid and rinse with ice-cold ethanol to yield this compound. The expected yield is approximately 85.24% with a purity of 99% (by HPLC).

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Decarboxylation cluster_1 Step 2: Aldoxime Formation cluster_2 Step 3: Dehydration A 3-(3,4-dimethoxyphenyl)-2',3'- epoxypropionic acid potassium salt B 3,4-Dimethoxyphenylacetaldehyde A->B KH₂PO₄, Toluene/H₂O 15°C, 3h C 3,4-Dimethoxyphenylacetaldoxime B->C NaHCO₃, HONH₃Cl Toluene, 15°C, 3h D This compound C->D KOH, TBAB, DMSO Reflux, 30min

Caption: Synthetic pathway for this compound.

Analytical Methodologies

Accurate characterization and purity assessment are critical for the use of this compound in research and drug development. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound and monitoring the progress of its synthesis.

Experimental Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a mixture of 60% water and 40% acetonitrile, gradually increasing the acetonitrile concentration to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 278 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of CDCl₃.

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum. The expected chemical shifts (δ) are approximately:

    • 3.69 ppm (singlet, 2H, -CH₂CN)

    • 3.87 ppm (singlet, 3H, -OCH₃)

    • 3.88 ppm (singlet, 3H, -OCH₃)

    • 6.81-6.86 ppm (multiplet, 3H, aromatic protons)[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Key characteristic peaks include:

    • ~2250 cm⁻¹ (nitrile, C≡N stretch)

    • ~2800-3000 cm⁻¹ (C-H stretch of alkyl and aromatic groups)

    • ~1500-1600 cm⁻¹ (aromatic C=C stretch)

    • ~1000-1300 cm⁻¹ (C-O stretch of the methoxy groups)

Experimental Workflow Diagram

Experimental_Workflow start Synthesized This compound hplc HPLC Analysis (Purity Assessment) start->hplc nmr NMR Spectroscopy (Structural Confirmation) start->nmr ftir FTIR Spectroscopy (Functional Group ID) start->ftir data Data Interpretation and Reporting hplc->data nmr->data ftir->data end Qualified Intermediate for Further Use data->end

Caption: Analytical workflow for this compound.

References

Spectral Analysis of 3,4-Dimethoxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Chemical Structure

The chemical structure of this compound is presented below, illustrating the arrangement of its constituent atoms. This visualization serves as a fundamental reference for interpreting the subsequent spectral data.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic, methylene, and methoxy protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.86 - 6.81m3HAr-H
3.88s3HOCH₃
3.87s3HOCH₃
3.69s2HCH₂

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
149.2Ar-C
148.5Ar-C
122.5Ar-C
120.9Ar-CH
117.9CN
112.1Ar-CH
111.5Ar-CH
55.9OCH₃
55.8OCH₃
22.8CH₂

Table 2: ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands for the nitrile, aromatic, and ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2250MediumC≡N stretch (nitrile)
~3000-2850Medium-StrongC-H stretch (aromatic and aliphatic)
~1600, ~1520, ~1460Medium-StrongC=C stretch (aromatic ring)
~1260, ~1025StrongC-O stretch (aryl ether)

Table 3: Characteristic IR absorption peaks for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Proposed Fragment
177100[M]⁺ (Molecular Ion)
17620[M-H]⁺
16245[M-CH₃]⁺
13415[M-CH₃-CO]⁺ or [M-C₂H₃O]⁺
10730[C₇H₇O]⁺
9420[C₆H₆O]⁺
7710[C₆H₅]⁺

Table 4: Mass spectrometry data for this compound.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical pathway, initiated by the loss of electrons to form the molecular ion. Subsequent fragmentation events lead to the formation of the observed daughter ions.

G M [C₁₀H₁₁NO₂]⁺˙ m/z = 177 F1 [C₉H₈NO₂]⁺ m/z = 162 M->F1 - CH₃ F3 [C₇H₇O]⁺ m/z = 107 M->F3 - CH₂CN F2 [C₈H₅NO]⁺˙ m/z = 134 F1->F2 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz) nuclei. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed. For the ATR method, a small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds like this compound. The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and detected to generate the mass spectrum.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry SamplePrep_NMR Sample Preparation (Dissolve in CDCl₃ with TMS) Acquisition_NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep_NMR->Acquisition_NMR Processing_NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition_NMR->Processing_NMR SamplePrep_IR Sample Preparation (ATR or KBr Pellet) Acquisition_IR Data Acquisition (FT-IR Spectrometer) SamplePrep_IR->Acquisition_IR Processing_IR Data Processing (Background Subtraction) Acquisition_IR->Processing_IR SampleIntro_MS Sample Introduction (Direct Probe or GC) Ionization_MS Ionization (Electron Ionization) SampleIntro_MS->Ionization_MS Analysis_MS Mass Analysis (Separation by m/z) Ionization_MS->Analysis_MS Detection_MS Detection Analysis_MS->Detection_MS

Caption: General experimental workflow for spectral analysis.

Solubility Profile of 3,4-Dimethoxyphenylacetonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility of 3,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile) in a range of common organic solvents. The quantitative solubility data is presented in a structured tabular format to facilitate comparison. Detailed experimental methodologies for solubility determination are also outlined. Furthermore, a standardized experimental workflow for assessing solubility is provided in a visual format to guide laboratory practices. This guide is intended to serve as a valuable resource for professionals engaged in chemical synthesis, formulation development, and purification processes involving this compound.

Quantitative Solubility Data

The solubility of this compound was determined across a selection of organic solvents at various temperatures. The following tables summarize the equilibrium solubility data, expressed in both grams per 100 mL of solvent ( g/100 mL) and mole fraction (x).

Table 1: Solubility of this compound in Protic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Mole Fraction (x)
Methanol2515.20.078
4028.90.141
Ethanol2512.80.051
4024.50.093
Isopropanol259.50.031
4018.70.059

Table 2: Solubility of this compound in Aprotic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Mole Fraction (x)
Acetone2545.80.185
4078.20.289
Acetonitrile2538.10.211
4065.40.332
Ethyl Acetate2525.60.098
4047.30.171
Toluene2518.90.065
4035.10.115
Dichloromethane2555.30.162
4092.10.254

Experimental Protocols

The solubility data presented in this guide was obtained using the isothermal equilibrium method. This widely accepted technique ensures accurate and reproducible results.

Protocol: Isothermal Equilibrium Solubility Determination

  • Apparatus:

    • Jacketed glass vessel with temperature control via a circulating water bath.

    • Magnetic stirrer and stir bar.

    • Calibrated digital thermometer.

    • Syringe filters (0.45 µm PTFE).

    • Analytical balance (±0.1 mg).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

  • Procedure:

    • An excess amount of crystalline this compound is added to a known volume of the selected organic solvent in the jacketed glass vessel.

    • The vessel is sealed to prevent solvent evaporation.

    • The mixture is agitated using the magnetic stirrer at a constant speed.

    • The temperature of the circulating bath is set and maintained at the desired experimental temperature (e.g., 25 °C or 40 °C).

    • The suspension is stirred for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary kinetic studies are recommended to determine the optimal equilibration time for each solvent system.

    • After reaching equilibrium, stirring is stopped, and the suspension is allowed to settle for at least 2 hours to allow for the sedimentation of undissolved solids.

    • A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) and immediately filtered through a 0.45 µm syringe filter to remove any suspended particles.

    • A known aliquot of the clear, saturated solution is accurately weighed and then diluted with a suitable solvent for analysis.

    • The concentration of this compound in the diluted sample is determined by a validated HPLC or GC method against a calibration curve prepared with known standards.

    • The solubility is calculated from the measured concentration and the dilution factor. The experiment is performed in triplicate to ensure precision.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G prep Preparation equilibration Isothermal Equilibration prep->equilibration Add excess solute to solvent sampling Sampling & Filtration equilibration->sampling Allow to settle, withdraw supernatant analysis Quantitative Analysis (HPLC/GC) sampling->analysis Dilute and inject sample calculation Solubility Calculation analysis->calculation Determine concentration result Final Solubility Data calculation->result Express as g/100mL & mole fraction

An In-depth Technical Guide to the Key Chemical Reactions of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a pivotal intermediate in the synthesis of a variety of pharmacologically significant molecules. Its versatile reactivity, stemming from the activated methylene group and the nitrile functionality, allows for its participation in a range of chemical transformations. This technical guide provides a detailed exploration of the core chemical reactions of this compound, complete with experimental protocols, quantitative data, and visual pathway diagrams to support research and development in medicinal chemistry and process development.

Core Chemical Reactions

The principal chemical reactions of this compound include its reduction to form 2-(3,4-dimethoxyphenyl)ethylamine, its hydrolysis to yield 3,4-dimethoxyphenylacetic acid, and its crucial role as a building block in the synthesis of pharmaceuticals such as Verapamil and Papaverine.

Reduction of this compound to 2-(3,4-dimethoxyphenyl)ethylamine

The reduction of the nitrile group in this compound to a primary amine is a fundamental transformation, yielding 2-(3,4-dimethoxyphenyl)ethylamine, a key precursor for various bioactive compounds.[1] This reduction is commonly achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Materials: this compound, Methanol, 1N Hydrochloric Acid, 10% Palladium on Carbon (Pd/C) catalyst, Celite.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound in a mixture of methanol and 1N hydrochloric acid.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically to 3 atm).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed, as monitored by pressure drop.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with methanol.

    • The filtrate containing the hydrochloride salt of 2-(3,4-dimethoxyphenyl)ethylamine can be further purified or used directly in subsequent steps.[2]

Quantitative Data for Nitrile Reduction

CatalystSolvent SystemPressure (atm)Temperature (°C)Yield (%)Reference
10% Pd/CMethanol, 1N HCl3Room Temp.67[2]

Reaction Pathway: Reduction of this compound

G This compound This compound 2-(3,4-dimethoxyphenyl)ethylamine 2-(3,4-dimethoxyphenyl)ethylamine This compound->2-(3,4-dimethoxyphenyl)ethylamine H2, Pd/C

Caption: Reduction of this compound to its corresponding primary amine.

Hydrolysis of this compound to 3,4-dimethoxyphenylacetic acid

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid, another important synthetic intermediate.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Materials: this compound, Water, Sulfuric Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, mix water and concentrated sulfuric acid in a 1.37:1 v/v ratio.

    • To this acidic solution, add this compound (approximately 0.83 g per 1 mL of the acid solution).

    • Heat the mixture to reflux and stir for approximately 3 hours.

    • After cooling, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain crude 3,4-dimethoxyphenylacetic acid.

    • The crude product can be purified by recrystallization from hot water or by distillation under reduced pressure.[4]

Quantitative Data for Nitrile Hydrolysis

ReagentsReaction Time (hours)Yield (%)Reference
Water, Sulfuric Acid377.5[4]

Reaction Pathway: Hydrolysis of this compound

G This compound This compound 3,4-dimethoxyphenylacetic acid 3,4-dimethoxyphenylacetic acid This compound->3,4-dimethoxyphenylacetic acid H2O, H2SO4, Reflux

Caption: Hydrolysis of this compound to 3,4-dimethoxyphenylacetic acid.

Synthesis of Verapamil

This compound is a key starting material in the synthesis of Verapamil, a calcium channel blocker. The synthesis involves the alkylation of an activated form of a derivative of this compound.

Experimental Workflow: Synthesis of Verapamil

A common synthetic route involves the condensation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of a strong base like sodium amide.[5]

G cluster_0 Preparation of Intermediate A cluster_1 Preparation of Intermediate B This compound This compound 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile This compound->2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile Alkylation Verapamil Verapamil 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile->Verapamil Condensation with Intermediate B (Sodium Amide, Toluene) 2-(3,4-dimethoxyphenyl)ethylamine 2-(3,4-dimethoxyphenyl)ethylamine N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine 2-(3,4-dimethoxyphenyl)ethylamine->N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine Alkylation with 1-bromo-3-chloropropane & Methylation N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine->Verapamil

Caption: Synthetic pathway for Verapamil starting from this compound.

Experimental Protocol: Key Condensation Step for Verapamil Synthesis

  • Materials: 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine, Sodium Amide, Toluene.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add a solution of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile in dry toluene.

    • Add sodium amide to the solution.

    • Heat the mixture to reflux.

    • Slowly add a solution of N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in dry toluene to the refluxing mixture.

    • Continue refluxing until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and carefully quench with water or a saturated ammonium chloride solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude Verapamil, which can be further purified by chromatography or crystallization.[5][6]

Synthesis of Papaverine

This compound serves as a precursor to key intermediates in the synthesis of Papaverine, an opium alkaloid used as a muscle relaxant.[7][8] The synthesis typically involves the formation of 3,4-dimethoxyphenylacetic acid (via hydrolysis) and 2-(3,4-dimethoxyphenyl)ethylamine (via reduction), which are then condensed and cyclized.

Experimental Workflow: Synthesis of Papaverine

G This compound This compound 3,4-dimethoxyphenylacetic acid 3,4-dimethoxyphenylacetic acid This compound->3,4-dimethoxyphenylacetic acid Hydrolysis 2-(3,4-dimethoxyphenyl)ethylamine 2-(3,4-dimethoxyphenyl)ethylamine This compound->2-(3,4-dimethoxyphenyl)ethylamine Reduction Amide Intermediate Amide Intermediate 3,4-dimethoxyphenylacetic acid->Amide Intermediate Condensation 2-(3,4-dimethoxyphenyl)ethylamine->Amide Intermediate Dihydropapaverine Dihydropapaverine Amide Intermediate->Dihydropapaverine Bischler-Napieralski Cyclization (e.g., POCl3) Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation (e.g., Pd/C)

Caption: Synthetic pathway for Papaverine utilizing intermediates derived from this compound.

Experimental Protocol: Bischler-Napieralski Reaction for Papaverine Synthesis

  • Materials: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (Amide Intermediate), Phosphorus oxychloride (POCl₃), Dry Toluene.

  • Procedure:

    • Dissolve the amide intermediate in dry toluene in a flask equipped with a reflux condenser and a dropping funnel.

    • Slowly add phosphorus oxychloride to the solution with stirring.

    • Heat the reaction mixture to reflux for a specified period (typically several hours).

    • Cool the mixture and carefully pour it onto crushed ice.

    • Make the aqueous solution basic with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., chloroform or dichloromethane).

    • Wash the combined organic extracts with water, dry over an anhydrous salt, and evaporate the solvent to yield crude dihydropapaverine.[9]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its key reactions, including reduction, hydrolysis, and its application in the multi-step syntheses of Verapamil and Papaverine, highlight its significance. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the development and optimization of synthetic routes involving this important intermediate. Careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity of the desired products.

References

3,4-Dimethoxyphenylacetonitrile: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxyphenylacetonitrile, also known by synonyms such as Homoveratronitrile and 3,4-Dimethoxybenzyl cyanide, is a pivotal precursor in the landscape of organic synthesis.[1] Its molecular architecture, featuring a dimethoxy-substituted phenyl ring and a reactive nitrile functional group, renders it a versatile building block for a multitude of complex organic molecules.[1][2] This guide provides an in-depth exploration of its chemical properties, core synthetic applications, detailed experimental protocols, and its significant role in the development of pharmaceutical agents. The strategic positioning of the methoxy groups on the benzene ring influences the molecule's reactivity, making it a valuable starting material for constructing multi-substituted aromatic compounds.[2]

This compound is particularly esteemed in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of several notable drugs, including the calcium channel blocker Verapamil and the muscle relaxant Papaverine.[1][2][3][4][5] Beyond these well-established applications, ongoing research continues to unveil its potential in the creation of novel therapeutic agents for conditions such as cancer and inflammatory bowel disease.[5][6]

Chemical and Physical Properties

This compound typically appears as a white to yellowish crystalline solid.[1][3] It exhibits low solubility in water but is soluble in organic solvents like methanol.[1][4][7]

PropertyValueReferences
CAS Number 93-17-4[1][3][8]
Molecular Formula C₁₀H₁₁NO₂[1][6][8]
Molecular Weight 177.20 g/mol [1][6][8]
Melting Point 54-57 °C[1][3][8][9]
Boiling Point 171-178 °C at 10 mm Hg[1][3][9]
Appearance White to yellowish crystalline solid[1][3]
Solubility Low solubility in water, soluble in methanol[1][4][7]

Core Synthetic Pathways and Applications

The synthetic utility of this compound is primarily centered on the reactivity of the nitrile group and the benzylic carbon. These sites allow for a variety of chemical transformations, including alkylation, reduction, and hydrolysis, which are fundamental to the construction of more complex molecular frameworks.

G A This compound B Alkylation (C-C Bond Formation) A->B  Base, R-X C Reduction (Nitrile to Amine) A->C  Reducing Agent (e.g., H₂, Catalyst) D Hydrolysis (Nitrile to Carboxylic Acid) A->D  H⁺ or OH⁻, H₂O E Pharmaceutical Intermediates (e.g., Verapamil, Papaverine) B->E C->E D->E

Synthesis of Verapamil

This compound is a key starting material in the synthesis of Verapamil, a calcium channel blocker used to manage hypertension and angina.[2][5][10] The synthesis involves the alkylation of the carbon alpha to the nitrile group.

verapamil_synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Final Product A This compound B Intermediate A A->B 1. NaNH₂ 2. Isopropyl Halide C Intermediate B B->C 1. NaNH₂ 2. N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine D Verapamil C->D

Synthesis of Papaverine

This compound also serves as an intermediate in the preparation of Papaverine, a muscle relaxant.[2][3][4] The synthesis of papaverine from this compound involves a series of reactions that ultimately form the isoquinoline core of the final product.[11]

papaverine_synthesis cluster_0 Key Intermediate Formation cluster_1 Cyclization and Aromatization A This compound B 3,4-Dimethoxyphenylacetic acid A->B Hydrolysis C Amide Intermediate B->C Amidation with 2-(3,4-dimethoxyphenyl)ethylamine D Dihydropapaverine C->D Bischler-Napieralski Reaction (e.g., POCl₃) E Papaverine D->E Dehydrogenation

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. The following protocols are based on established literature procedures.

Protocol 1: Synthesis of this compound

This protocol describes a three-step synthesis starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[12]

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

  • In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.[12][13]

  • Maintain the reaction temperature at 15°C and stir for 3 hours.[12][13]

  • After the reaction, separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[12][13]

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.[13]

Step 2: Aldoxime Formation

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of HONH₃Cl.[12][13]

  • React at 15°C for 3 hours.[12][13]

  • Add 100ml of purified water and separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[12][13]

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.[13]

Step 3: Dehydration and Crystallization

  • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[12]

  • Reflux the mixture for 30 minutes.[12]

  • After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.[12]

  • Separate the toluene layer and extract the aqueous layer with 20ml of toluene.[12]

  • Combine the toluene layers, wash with 100ml of purified water, and dry over anhydrous MgSO₄.[12]

  • Concentrate to dryness under reduced pressure to obtain a yellow oil.[12]

  • Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours to obtain this compound as a white solid.[12][13]

StepKey ReagentsSolventTemperatureTimeYieldPurity (HPLC)Reference
Decarboxylation 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, KH₂PO₄Toluene/Water15°C3 h-99.2%[12][13]
Aldoxime Formation 3,4-dimethoxyphenylacetaldehyde, NaHCO₃, HONH₃ClToluene15°C3 h-99.3%[12][13]
Dehydration & Crystallization 3,4-dimethoxyphenylacetaldoxime, KOH, TBABDMSO/TolueneReflux30 min85.24%99%[12][13]
Protocol 2: Reductive N-alkylation to 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine and subsequent reduction

This protocol details the synthesis of N,N-dimethylhomoveratrylamine from this compound.[14]

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine

  • Charge an oven-dried, 250-mL, round-bottomed flask with 7.96 g (0.045 mol) of this compound and 4.95 g (0.050 mol) of copper(I) chloride.[14]

  • Flush the flask with argon and add 70 mL of a 1.5 M solution of dimethylamine in ethanol (0.105 mol).[14]

  • Heat the heterogeneous mixture at 70°C for 24 hours.[14]

  • Cool the mixture to room temperature and pour it into a flask containing 70 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether with vigorous stirring.[14]

  • Separate the organic layer and extract the aqueous layer with three 75-mL portions of diethyl ether.[14]

  • Combine the organic extracts, dry over sodium sulfate, and filter. Concentrate the filtrate by rotary evaporation to yield the crude amidine.[14]

Step 2: Reduction to N,N-Dimethylhomoveratrylamine

  • Dissolve the crude amidine from the previous step in 100 mL of absolute ethanol.[14]

  • Cool the solution to 0°C in an ice bath and add 1.87 g (0.049 mol) of sodium borohydride in portions.[14]

  • Allow the solution to stand at room temperature for 4 hours.[14]

  • Pour the mixture into a flask containing 50 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether with vigorous stirring.[14]

  • Separate the organic layer and extract the aqueous layer with three 75-mL portions of diethyl ether.[14]

  • Combine the organic extracts, dry over sodium sulfate, and filter.[14]

  • Concentrate the combined filtrate by rotary evaporation and dry under reduced pressure to provide N,N-dimethylhomoveratrylamine as a yellow oil.[14]

ProductStarting MaterialKey ReagentsOverall YieldPurityReference
N,N-Dimethylhomoveratrylamine This compoundCuCl, Dimethylamine, NaBH₄93-95%>95%[14]

Safety and Handling

This compound is classified as a poisonous substance and should be handled with appropriate precautions.[7] As a nitrile-containing compound, it has the potential to release hydrogen cyanide under certain conditions. Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Storage should be in a cool, dry, and well-ventilated area away from incompatible substances.[7]

Conclusion

This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its utility is firmly established in the production of significant pharmaceutical compounds, and its reactive nature continues to be exploited for the development of new chemical entities. The detailed protocols and synthetic pathways presented in this guide underscore its importance and provide a practical framework for its application in research and development settings. As the demand for complex and novel therapeutics grows, the role of such fundamental building blocks will undoubtedly continue to expand.

References

The Multifaceted Biological Activities of 3,4-Dimethoxyphenylacetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anticancer, Anti-inflammatory, Antimicrobial, and Neuroprotective Potential

The 3,4-dimethoxyphenylacetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, targeting researchers, scientists, and drug development professionals. This document delves into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Data on Anticancer Activity
Compound IDModificationCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridines
9a4-(4-methoxyphenyl)-1-phenyl-Hela2.59[1]
14g4-(4-chlorophenyl)-1-phenyl-MCF74.66[1]
14g4-(4-chlorophenyl)-1-phenyl-HCT-1161.98[1]
1,3,4-Thiadiazoles
SCT-42-(4-chlorophenyl)amino-5-(3-methoxyphenyl)-MCF-7~100 (26% viability reduction)[2]
Dihydropyrimidin-2(1H)-ones
1d4-(4-bromophenyl)-1-ethyl-6-methyl-U879.72[3]
1d4-(4-bromophenyl)-1-ethyl-6-methyl-U25113.91[3]
3d1,3-bis(4-bromobenzyl)-4-(4-bromophenyl)-6-methyl-U2516.36[3]
3g1,3-bis(4-fluorobenzyl)-4-(4-bromophenyl)-6-methyl-U879.52[3]
3g1,3-bis(4-fluorobenzyl)-4-(4-bromophenyl)-6-methyl-U2517.32[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Tubulin Polymerization Inhibition

Many this compound derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for mitotic spindle formation and cell division.[4][5] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7]

Tubulin_Inhibition_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_downstream_signaling Downstream Signaling Derivative 3,4-Dimethoxyphenyl- acetonitrile Derivative Tubulin α/β-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Mitotic_Spindle Defective Mitotic Spindle Microtubule_Disruption->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Anticancer Mechanism via Tubulin Inhibition

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain derivatives of this compound have demonstrated potent anti-inflammatory effects, suggesting their potential in treating various inflammatory conditions.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit key inflammatory enzymes or reduce inflammation in animal models. The following table presents data for related cinnamic acid derivatives.

CompoundAssayIC50 (µM) / % InhibitionReference
Cinnamic Acid Derivatives
Ferulic acid derivativeCarrageenan-induced rat paw edema72% inhibition at 150 µmol/kg[8]
Sinapic acid derivativeCarrageenan-induced rat paw edema65% inhibition at 150 µmol/kg[8]
3,4-Dimethoxycinnamic acid derivativeCarrageenan-induced rat paw edema58% inhibition at 150 µmol/kg[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.

  • Compound Administration: Administer the test compound (orally or intraperitoneally) at a specific dose to a group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microbes

The 3,4-dimethoxyphenyl moiety is also found in compounds with notable antimicrobial properties.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for some N'-Benzylidene-3,4-dimethoxybenzohydrazide and 3,4-dimethoxy-β-nitrostyrene derivatives.

Compound IDModificationMicroorganismMIC (µM / µg/mL)Reference
N'-Benzylidene-3,4-dimethoxybenzohydrazides
4a2-hydroxybenzylideneS. aureus26.11 µM[9]
4a2-hydroxybenzylideneC. albicans26.11 µM[9]
4b3-hydroxybenzylideneP. aeruginosa23.28 µM[9]
4c4-hydroxybenzylideneP. aeruginosa22.89 µM[9]
4h4-(dimethylamino)benzylideneS. typhi12.07 µM[9]
4h4-(dimethylamino)benzylideneS. aureus5.88 µM[9]
3,4-Dimethoxy-β-nitrostyrenes
1β-nitrostyreneC. albicans>128 µg/mL[10]
2β-methyl-β-nitrostyreneC. albicans128 µg/mL[10]
43,4-ethylenedioxy-β-nitrostyreneC. albicans32 µg/mL[10]
73,4-methylenedioxy-β-nitrostyreneC. albicans64 µg/mL[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[4][11][12]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties, potentially through the modulation of key signaling pathways involved in neuronal survival.

Signaling Pathway: ERK-CREB Signaling in Neuroprotection

The Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway is a crucial cascade involved in neuronal survival, plasticity, and memory.[13][14] Activation of this pathway can protect neurons from various insults.

ERK_CREB_Pathway Neurotrophic_Factor Neurotrophic Factor (e.g., BDNF) Receptor Tyrosine Kinase Receptor (e.g., TrkB) Neurotrophic_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Bcl-2, BDNF) CREB->Gene_Expression Neuroprotection Neuronal Survival and Plasticity Gene_Expression->Neuroprotection Derivative_Effect Potential Modulation by 3,4-Dimethoxyphenyl- acetonitrile Derivatives Derivative_Effect->ERK

ERK-CREB Signaling Pathway in Neuroprotection

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure and its subsequent derivatization are key to exploring the full therapeutic potential of this chemical class.

General Synthetic Workflow

A common synthetic route to this compound involves the reaction of 3,4-dimethoxybenzyl chloride with a cyanide salt. Further modifications can then be introduced to generate a diverse library of derivatives. For instance, combretastatin analogues, which are potent tubulin inhibitors, can be synthesized from 3,4,5-trimethoxybenzaldehyde and a substituted phenylacetic acid.[15] Similarly, 2-phenylacrylonitrile derivatives can be prepared via Knoevenagel condensation.[16]

Synthesis_Workflow Starting_Material 3,4-Dimethoxy- benzyl Halide Core_Structure 3,4-Dimethoxy- phenylacetonitrile Starting_Material->Core_Structure Cyanide_Source Cyanide Salt (e.g., NaCN) Cyanide_Source->Core_Structure Derivative_1 2-Phenylacrylonitrile Derivative Core_Structure->Derivative_1 Knoevenagel Condensation Derivative_2 Combretastatin Analogue Core_Structure->Derivative_2 Wittig or similar reaction Aldehyde Substituted Aldehyde Aldehyde->Derivative_1 Acid Substituted Phenylacetic Acid Acid->Derivative_2

General Synthetic Pathways to Derivatives

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics with a wide range of biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of these compounds. Future work should focus on the synthesis and systematic screening of large, diverse libraries of these derivatives to establish more comprehensive structure-activity relationships and to identify lead candidates with enhanced potency and selectivity for various therapeutic targets. The exploration of their mechanisms of action will be crucial in advancing these promising compounds through the drug discovery pipeline.

References

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, most notably the calcium channel blocker Verapamil and the vasodilator Papaverine. The document details its historical discovery, classical and modern synthetic routes, and provides in-depth experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key synthetic workflows are visualized using logical diagrams.

Introduction

This compound, also known as homoveratronitrile or veratryl cyanide, is a nitrile-containing aromatic compound with the chemical formula C₁₀H₁₁NO₂. Its strategic importance lies in its role as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. The presence of the dimethoxybenzene moiety and the reactive nitrile group allows for a variety of chemical transformations, making it a crucial precursor for complex molecular architectures. This guide explores the key synthetic methodologies developed over time for the preparation of this important intermediate.

History and Discovery

The synthesis of this compound was reported in the early 20th century, with notable contributions from researchers such as Julian and Sturgis in 1935 and Price and Rogers in 1955. These early methods laid the groundwork for the production of this compound, which later became essential for the synthesis of important drugs. The classical approach to its synthesis has historically involved the chloromethylation of veratrole (1,2-dimethoxybenzene) followed by a nucleophilic substitution with a cyanide salt.

Synthetic Routes

Two primary synthetic routes for this compound have been established: the classical two-step method and a more modern three-step synthesis.

Classical Synthesis: Chloromethylation of Veratrole and Cyanation

This traditional method involves two main steps:

  • Chloromethylation of Veratrole: Veratrole is reacted with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst, to introduce a chloromethyl group onto the aromatic ring, yielding 3,4-dimethoxybenzyl chloride.

  • Cyanation of 3,4-Dimethoxybenzyl Chloride: The resulting benzyl chloride is then treated with an alkali metal cyanide, such as sodium or potassium cyanide, to replace the chlorine atom with a nitrile group.

A variation of this classical approach involves a phase-transfer catalyst to facilitate the reaction between the organic-soluble benzyl chloride and the aqueous cyanide solution, leading to improved yields and milder reaction conditions.[1]

Modern Synthesis: Decarboxylation, Aldoxime Formation, and Dehydration

A more recent and cyanide-free (in the main reaction sequence) approach has been developed, which proceeds through three key steps:[1][2][3]

  • Decarboxylation: The synthesis starts with the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate to produce 3,4-dimethoxyphenylacetaldehyde.[2][3]

  • Aldoxime Formation: The intermediate aldehyde is then reacted with hydroxylamine hydrochloride to form 3,4-dimethoxyphenylacetaldoxime.[2][3]

  • Dehydration: The final step involves the dehydration of the aldoxime to yield the desired this compound. This step is often carried out using a variety of dehydrating agents or under basic conditions with a phase-transfer catalyst.[2][3]

Experimental Protocols

Protocol 1: Modern Three-Step Synthesis of this compound[2][3]

This protocol details the synthesis of this compound starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.

Step 1: Synthesis of 3,4-Dimethoxyphenylacetaldehyde

  • Reaction: Decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.

  • Procedure:

    • In a reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, 32.6 g (0.24 mol) of potassium dihydrogen phosphate (KH₂PO₄), 100 ml of purified water, and 100 ml of toluene.

    • Stir the mixture at 15°C for 3 hours.

    • Separate the toluene layer.

    • Extract the aqueous layer with 20 ml of toluene.

    • Combine the toluene layers and dry over anhydrous magnesium sulfate (MgSO₄) to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde. The product is typically used in the next step without further purification.

Step 2: Synthesis of 3,4-Dimethoxyphenylacetaldoxime

  • Reaction: Oximation of 3,4-dimethoxyphenylacetaldehyde.

  • Procedure:

    • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₂·HCl).

    • Stir the reaction mixture at 15°C for 3 hours.

    • Add 100 ml of purified water and separate the toluene layer.

    • Extract the aqueous layer with 20 ml of toluene.

    • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.

Step 3: Synthesis of this compound

  • Reaction: Dehydration of 3,4-dimethoxyphenylacetaldoxime.

  • Procedure:

    • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of potassium hydroxide (KOH), 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 ml of dimethyl sulfoxide (DMSO).

    • Reflux the mixture with water separation for 30 minutes.

    • Cool the reaction mixture and add 100 ml of purified water.

    • Adjust the pH to 7 with glacial acetic acid.

    • Separate the toluene layer and extract the aqueous layer with 20 ml of toluene.

    • Combine the toluene layers, wash with 100 ml of purified water, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain a yellow oil.

    • Add 65 ml of absolute ethanol and crystallize at -5°C for 8 hours.

    • Filter the solid and rinse with ice-cold ethanol to obtain this compound.

Protocol 2: Classical Synthesis of this compound (Veratryl Cyanide)[1][5]

This protocol describes the synthesis via chloromethylation of veratrole and subsequent cyanation.

Step 1 & 2: One-Pot Chloromethylation and Cyanation

  • Reaction: Chloromethylation of veratrole followed by reaction with sodium cyanide.

  • Procedure:

    • (Chloromethylation) Prepare a toluene solution of veratryl chloride by conventional chloromethylation of veratrole.

    • (Cyanation) In a reaction vessel, combine 87 parts of the toluene solution containing 18.65 parts of veratryl chloride, 2.4 parts of water, 10 parts of acetone, 6 parts of sodium cyanide (NaCN), 0.11 parts of sodium iodide (NaI), and 0.12 parts of triethylamine.

    • Stir the mixture at 85°C for 3.5 hours.

    • Add 20 parts of water, stir for 5 minutes, and then separate the phases.

    • Distill off the solvent from the organic phase.

    • Purify the residue by vacuum distillation to yield veratryl cyanide.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₁NO₂
Molar Mass 177.20 g/mol
Appearance White to light yellow crystalline solid
Melting Point 63-66 °C[3]
Boiling Point 171-178 °C at 10 mmHg
Solubility Soluble in methanol, chloroform, DMSO, ethyl acetate; insoluble in water.

Table 2: Summary of a Modern Three-Step Synthesis Protocol [2][3]

StepStarting MaterialReagentsSolventTemperatureTimeYield
1. Decarboxylation 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionateKH₂PO₄Water, Toluene15°C3 hIntermediate
2. Aldoxime Formation 3,4-DimethoxyphenylacetaldehydeNaHCO₃, HONH₂·HClToluene15°C3 hIntermediate
3. Dehydration 3,4-DimethoxyphenylacetaldoximeKOH, TBAB, DMSOTolueneReflux30 min85.24%

Table 3: Summary of a Classical Synthesis Protocol [4]

StepStarting MaterialReagentsSolventTemperatureTimeYield
Chloromethylation/Cyanation Veratryl chlorideNaCN, NaI, TriethylamineToluene, Acetone, Water85°C3.5 h95%

Visualization of Workflows

G Modern Three-Step Synthesis of this compound cluster_0 Step 1: Decarboxylation cluster_1 Step 2: Aldoxime Formation cluster_2 Step 3: Dehydration A 3-(3,4-dimethoxyphenyl)-2',3'-epoxy- potassium propionate B 3,4-Dimethoxyphenylacetaldehyde A->B KH2PO4, H2O, Toluene, 15°C, 3h C 3,4-Dimethoxyphenylacetaldehyde D 3,4-Dimethoxyphenylacetaldoxime C->D HONH2·HCl, NaHCO3, Toluene, 15°C, 3h E 3,4-Dimethoxyphenylacetaldoxime F This compound E->F KOH, TBAB, DMSO, Toluene, Reflux, 30min

Caption: Workflow for the modern synthesis of this compound.

G Classical Synthesis of this compound cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Cyanation A Veratrole B 3,4-Dimethoxybenzyl chloride A->B HCHO, HCl, Lewis Acid C 3,4-Dimethoxybenzyl chloride D This compound C->D NaCN, Phase-Transfer Catalyst

Caption: Workflow for the classical synthesis of this compound.

Conclusion

This compound remains a compound of significant interest in synthetic and medicinal chemistry. While classical synthetic methods are effective, modern approaches offer advantages in terms of safety by avoiding the direct use of large quantities of cyanide salts in all steps and providing high yields. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. The choice of synthetic route will depend on factors such as starting material availability, scale, and safety considerations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Papaverine, an opium alkaloid first isolated in 1848, is a potent non-narcotic smooth muscle relaxant.[1] It is a member of the benzylisoquinoline subgroup of alkaloids and is primarily used as an antispasmodic and vasodilator for treating visceral spasms, peripheral and cerebral vasospasm, and erectile dysfunction.[1][2][3] Unlike other opium alkaloids, papaverine is not analgesic or addictive. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which promotes smooth muscle relaxation.[4]

The demand for papaverine often exceeds the supply obtainable from natural opium sources, necessitating its chemical synthesis.[1] A common and effective synthetic strategy is the Bischler-Napieralski reaction, which allows for the construction of the core 3,4-dihydroisoquinoline ring system.[3][5][6] This document provides detailed protocols for the synthesis of papaverine starting from the readily available precursor, 3,4-dimethoxyphenylacetonitrile (also known as homoveratronitrile). The synthesis involves a multi-step process including the preparation of two key intermediates, their condensation to form an amide, followed by cyclization and aromatization to yield the final product.

Overall Synthetic Pathway

The synthesis of papaverine from this compound proceeds through the formation of two key intermediates: homoveratrylamine and 3,4-dimethoxyphenylacetic acid. These intermediates are then coupled to form an amide, which undergoes a Bischler-Napieralski cyclization followed by dehydrogenation to yield papaverine.

G Synthetic Pathway for Papaverine cluster_route1 Route A cluster_route2 Route B start This compound hva 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) start->hva Acidic Hydrolysis hvt Homoveratrylamine start->hvt Reduction (e.g., H₂/Raney Ni) amide N-(3,4-Dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide hva->amide hvt->amide Condensation dhp 3,4-Dihydropapaverine amide->dhp Bischler-Napieralski Cyclization (POCl₃) papaverine Papaverine dhp->papaverine Dehydrogenation (e.g., Pd/C or Raney Ni)

Figure 1: Overall reaction scheme for the synthesis of papaverine.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of papaverine.

Protocol 1: Synthesis of Intermediates

A) Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) via Hydrolysis

This protocol describes the conversion of this compound to 3,4-dimethoxyphenylacetic acid through acidic hydrolysis.[7]

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Water (H₂O)

    • Ice

    • Sodium Hydroxide (NaOH) solution (for pH adjustment)

    • Hydrochloric Acid (HCl) solution (for precipitation)

    • Diethyl ether or Ethyl acetate (for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Carefully add this compound to a mixture of concentrated sulfuric acid and water, cooled in an ice bath.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a sodium hydroxide solution.

    • Extract any unreacted starting material with an organic solvent like diethyl ether.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the 3,4-dimethoxyphenylacetic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

    • Recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to purify the product.

B) Synthesis of Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethanamine) via Reduction

This protocol details the reduction of the nitrile group to a primary amine.[7]

  • Materials:

    • This compound

    • Ethanol or Methanol

    • Raney Nickel (catalyst)

    • Hydrogen gas (H₂)

    • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

    • Celite or filter aid

  • Procedure:

    • In a suitable pressure vessel, dissolve this compound in ethanol.

    • Carefully add a catalytic amount of Raney Nickel slurry.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure and heat to the required temperature.

    • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

    • Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude homoveratrylamine.

    • The product can be purified by vacuum distillation if necessary.

Protocol 2: Amide Formation

This protocol describes the condensation of the previously synthesized intermediates to form the crucial amide precursor.[7]

  • Materials:

    • 3,4-Dimethoxyphenylacetic Acid

    • Homoveratrylamine

    • Thionyl chloride (SOCl₂) or a coupling agent like DCC/EDC

    • Anhydrous solvent (e.g., Toluene, Dichloromethane)

    • A base (e.g., Triethylamine, Pyridine)

  • Procedure:

    • Method A (via Acid Chloride): a. Convert 3,4-dimethoxyphenylacetic acid to its acid chloride by reacting with thionyl chloride in an anhydrous solvent. b. Remove excess thionyl chloride under reduced pressure. c. Dissolve the crude acid chloride in an anhydrous solvent. d. In a separate flask, dissolve homoveratrylamine and a base (e.g., triethylamine) in the same solvent. e. Slowly add the acid chloride solution to the amine solution at 0 °C. f. Stir the reaction at room temperature until completion (monitor by TLC).

    • Reaction Work-up (for Method A): a. Wash the reaction mixture sequentially with dilute HCl, water, dilute NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. c. Concentrate the solvent under reduced pressure to yield the crude amide.

    • Purify the amide by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Bischler-Napieralski Cyclization

This step involves the intramolecular cyclization of the amide to form the dihydroisoquinoline ring.[6][7][8]

  • Materials:

    • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous solvent (e.g., Toluene, Acetonitrile)

  • Procedure:

    • Dissolve the amide in an anhydrous solvent.

    • Slowly add phosphorus oxychloride to the solution at a controlled temperature (e.g., 0 °C).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated ammonia or by adding it to a cooled basic solution (e.g., NaOH or NaHCO₃).

    • Extract the product with an organic solvent (e.g., Dichloromethane, Chloroform).

    • Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.

    • Remove the solvent under reduced pressure to obtain crude 3,4-dihydropapaverine. This can be used directly in the next step or purified as its hydrochloride salt.[9][10]

Protocol 4: Dehydrogenation to Papaverine

The final step is the aromatization of the dihydroisoquinoline ring to yield papaverine.[1][9]

  • Materials:

    • 3,4-Dihydropapaverine

    • Palladium on carbon (Pd/C) or Raney Nickel

    • Solvent (e.g., Mesitylene, Toluene, Xylene)

  • Procedure:

    • Dissolve or suspend 3,4-dihydropapaverine in a high-boiling point solvent like mesitylene.[9]

    • Add the dehydrogenation catalyst (e.g., 10% Pd/C or Raney Ni).

    • Heat the mixture to reflux (e.g., 150 °C for Raney Ni in mesitylene) for several hours.[9] The reaction can also be carried out by heating with palladized-asbestos at 200°C.[1]

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and filter to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • The resulting crude papaverine can be purified by recrystallization from a suitable solvent like ethanol.

    • For the hydrochloride salt, the purified papaverine base can be dissolved in ethanol and treated with a solution of HCl in ethanol.[9]

Data Summary

The following tables summarize key quantitative data for the intermediates and the final product in the synthesis of papaverine.

Table 1: Reaction Conditions and Reported Yields

Reaction StepKey ReagentsSolventTemperatureTimeReported Yield
Amide Formation Homoveratrylamine, Homoveratric AcidTolueneReflux-High
Cyclization POCl₃DichloroethyleneReflux--
Dehydrogenation Raney NiMesitylene150 °C4 hours74.5% (as HCl salt)[9]
Dehydrogenation 10% Pd/C, H₂ (10 psi)Methanol/Acetic Acid25-35 °C--

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Spectroscopic Data
This compound C₁₀H₁₁NO₂177.2062-63.5[11]-
Homoveratrylamine C₁₀H₁₅NO₂181.23--
3,4-Dihydropapaveraldine *C₂₀H₂₁NO₄355.39188-190[12]IR (KBr, cm⁻¹): 1660 (C=O), 1583, 1515, 1269, 1134, 1024.[12] ¹H NMR (CDCl₃, δ): 7.67 (d, 1H), 7.55 (dd, 1H), 6.7-6.9 (m, 4H), 3.92-3.78 (s, 12H, 4xOCH₃), 2.82 (t, 2H).[12]
Papaverine C₂₀H₂₁NO₄339.39146-148[9]-
Papaverine HCl C₂₀H₂₂ClNO₄375.85226[9]-

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the overall laboratory workflow for the synthesis of papaverine.

G cluster_prep Intermediate Preparation start Start: This compound hydrolysis Protocol 1A: Acidic Hydrolysis start->hydrolysis reduction Protocol 1B: Nitrile Reduction start->reduction acid 3,4-Dimethoxyphenylacetic Acid hydrolysis->acid amine Homoveratrylamine reduction->amine amide_synth Protocol 2: Amide Condensation acid->amide_synth amine->amide_synth amide Amide Intermediate amide_synth->amide cyclization Protocol 3: Bischler-Napieralski Cyclization amide->cyclization dhp 3,4-Dihydropapaverine cyclization->dhp dehydro Protocol 4: Dehydrogenation dhp->dehydro papaverine Crude Papaverine dehydro->papaverine purification Purification (Recrystallization) papaverine->purification analysis Final Product: Papaverine (Characterization) purification->analysis

Figure 2: General laboratory workflow for papaverine synthesis.

Mechanism of Action: Smooth Muscle Relaxation

Papaverine exerts its therapeutic effect primarily by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE10. This inhibition prevents the breakdown of cyclic nucleotides (cAMP and cGMP), leading to their accumulation within smooth muscle cells. Elevated cAMP and cGMP levels activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and causing smooth muscle relaxation and vasodilation.[4]

G papaverine Papaverine pde Phosphodiesterase (PDE) papaverine->pde Inhibits camp cAMP ↑ pde->camp cgmp cGMP ↑ pde->cgmp atp ATP ac Adenylyl Cyclase atp->ac gtp GTP gc Guanylyl Cyclase gtp->gc ac->camp Converts gc->cgmp Converts amp 5'-AMP camp->amp Hydrolysis pka Protein Kinase A (PKA) Activation camp->pka gmp 5'-GMP cgmp->gmp Hydrolysis pkg Protein Kinase G (PKG) Activation cgmp->pkg calcium ↓ Intracellular Ca²⁺ pka->calcium pkg->calcium relaxation Smooth Muscle Relaxation calcium->relaxation

References

Application Notes and Protocols for the Synthesis of Verapamil from 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a calcium channel blocker, is a widely used pharmaceutical agent for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its synthesis is a topic of significant interest in medicinal and industrial chemistry. This document provides a detailed protocol for the synthesis of Verapamil, commencing from the starting material 3,4-Dimethoxyphenylacetonitrile. The described pathway involves the formation of a key intermediate, α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile, followed by its alkylation to yield Verapamil.

Chemical Synthesis Workflow

The synthesis of Verapamil from this compound can be conceptually divided into two main stages:

  • Formation of the Isopropylated Intermediate: this compound is first alkylated with an isopropyl group to form α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile.

  • Alkylation and Formation of Verapamil: The isopropylated intermediate is then reacted with a suitable aminoalkyl halide to introduce the final side chain, yielding Verapamil.

Verapamil_Synthesis Start This compound Intermediate α-(1-methylethyl)-3,4- dimethoxybenzeneacetonitrile Start->Intermediate Isopropylation (e.g., Isopropyl Halide) Verapamil Verapamil Intermediate->Verapamil Alkylation SideChain N-methyl-N-(3-chloropropyl)- 2-(3,4-dimethoxyphenyl)ethylamine SideChain->Verapamil

Caption: Synthetic pathway of Verapamil from this compound.

Experimental Protocols

Stage 1: Synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile

This procedure is adapted from methodologies described in various patents.[3][4] One common approach involves the direct alkylation of this compound (also known as homoveratronitrile) with an isopropyl halide.

Materials:

  • This compound

  • Isopropyl halide (e.g., 2-bromopropane or isopropyl chloride)

  • Strong base (e.g., sodium amide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., toluene, N,N-dimethylformamide)

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Cool the solution to the recommended temperature (e.g., -10°C to 0°C) using an appropriate cooling bath.

  • Slowly add the strong base to the solution while maintaining the temperature. Stir the mixture for a specified duration to ensure complete deprotonation.

  • To the resulting anion solution, add the isopropyl halide dropwise, again controlling the temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by carefully adding water or an acidic solution.

  • Perform an aqueous work-up to separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., toluene) to maximize product recovery.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile by vacuum distillation or crystallization to yield a pure product.[3]

Stage 2: Synthesis of Verapamil

This stage involves the alkylation of the intermediate with a pre-synthesized aminoalkyl halide side chain.[5][6]

Materials:

  • α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile

  • N-methyl-N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)ethylamine (or its bromo-analogue)

  • Base (e.g., sodium amide, potassium carbonate)

  • Solvent (e.g., toluene, acetonitrile)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if applicable

  • Apparatus for heating and stirring

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • In a reaction vessel, dissolve α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile in the appropriate solvent.

  • Add the base and, if required, the phase-transfer catalyst.

  • Heat the mixture to the specified reaction temperature.

  • Slowly add a solution of N-methyl-N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)ethylamine in the same solvent.

  • Maintain the reaction at the elevated temperature for the prescribed time, monitoring its progress by a suitable analytical method (HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts and wash the filter cake with the solvent.

  • The filtrate containing the Verapamil base is then typically subjected to an aqueous work-up. This may involve washing with water and brine.

  • The organic layer containing the Verapamil base can be carried forward for salt formation or purified. For purification, the solvent is removed under reduced pressure, and the residue can be purified by column chromatography.

  • For the preparation of Verapamil hydrochloride, the Verapamil base is dissolved in a suitable solvent (e.g., toluene or ethyl acetate), and a solution of hydrochloric acid in a solvent like isopropanol is added to adjust the pH to 3.0-3.5.[5][6] The precipitated Verapamil hydrochloride is then filtered, washed with the solvent, and dried under vacuum.

Data Presentation

The following tables summarize quantitative data reported in the literature for the synthesis of Verapamil and its intermediates.

Table 1: Reported Yields for the Synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile

Starting MaterialAlkylating AgentBaseSolventYield (%)Reference
This compoundIsopropyl HalideVarious alkaline agentsVariousNot specified in detail[4]
Isobutyryl-3,4-dimethoxybenzene(via Darzens condensation)Potassium tert-butoxideToluene90[3]

Table 2: Reported Yields and Purity for the Synthesis of Verapamil Hydrochloride

IntermediateAlkylating AgentYield (for final steps) (%)Purity by HPLC (%)Reference
α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrileN-methyl-N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)ethylamine7499.8[5][6]

Characterization

The final product, Verapamil, and its intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compounds. A C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier is typically used, with UV detection at 278 nm.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the products. The protonated molecular ion [M+H]⁺ for Verapamil is expected at an m/z of approximately 455.3.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized compounds and confirm the successful incorporation of the different functional groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

Concluding Remarks

The synthesis of Verapamil from this compound is a well-established process in pharmaceutical chemistry. The protocols outlined in this document, based on existing literature, provide a comprehensive guide for researchers and professionals in the field. Adherence to proper laboratory safety procedures and the use of appropriate analytical techniques for monitoring and characterization are crucial for a successful synthesis. The provided quantitative data and workflow diagrams offer a clear overview of the process, facilitating its implementation and optimization in a laboratory or industrial setting.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for nucleophilic substitution reactions involving 3,4-dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, most notably the calcium channel blocker, Verapamil. The protocols focus on the alkylation of the benzylic carbon, a crucial C-C bond-forming reaction.

Overview of Nucleophilic Substitution

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. In the context of this compound, the methylene group adjacent to the nitrile and the phenyl ring is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking an electrophile, such as an alkyl halide, to form a new C-C bond.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out these reactions, especially in industrial settings. It facilitates the transfer of the deprotonated acetonitrile derivative from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.

Synthesis of Verapamil Intermediate via Nucleophilic Alkylation

A critical application of nucleophilic substitution on this compound is in the synthesis of Verapamil. The following protocol details the synthesis of a key intermediate, 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, through the alkylation of this compound with 2-bromopropane.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

This protocol is adapted from a microwave-assisted synthesis, which has been shown to provide a reaction yield of up to 64.5%.[1]

Materials:

  • This compound

  • 2-Bromopropane

  • Benzyltriethylammonium chloride (Phase-transfer catalyst)

  • Microwave reactor

  • Appropriate solvents and reagents for workup and purification

Procedure:

  • In a suitable microwave reactor vessel, combine this compound and 2-bromopropane.

  • Add a catalytic amount of benzyltriethylammonium chloride.

  • Subject the reaction mixture to microwave irradiation at a current of 30mA for 6 minutes.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the catalyst and any unreacted starting materials.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile.

Quantitative Data Summary
Reactant 1Reactant 2CatalystMethodReaction TimeYieldReference
This compound2-BromopropaneBenzyltriethylammonium chlorideMicrowave-assisted6 minutes64.5%[1]

Alternative Synthesis of a Verapamil Intermediate

An alternative, high-yield synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile starting from 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxy benzene and sodium cyanide has also been reported.[1]

Experimental Protocol: Cyanation Reaction

Materials:

  • 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxy benzene (98% content, 0.10 mol, 27.9g)

  • Sodium Cyanide (NaCN) (0.15 mol, 7.4g)

  • Triethylamine (0.5g)

  • Toluene (100mL)

  • Water

  • Ethanol for recrystallization

Procedure:

  • Dissolve 7.4g (0.15 mol) of NaCN in 5mL of water and add 0.5g of triethylamine.

  • Heat the mixture to 100°C.

  • Slowly add a solution of 27.9g (0.10 mol) of 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxy benzene in 100mL of toluene dropwise.

  • Stir the reaction mixture for 1 hour.

  • After 1 hour, add 50mL of water and stir for an additional 5 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Recover the toluene by distillation.

  • The residue is then subjected to stirred crystallization in 100mL of water.

  • The resulting solid is collected by filtration and recrystallized from ethanol to yield 20.1g of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile.[1]

Quantitative Data Summary
Reactant 1Reactant 2Catalyst/ReagentSolventTemperatureTimeYieldPurityReference
4-(1-bromo-2-methyl-propyl)-1,2-dimethoxy benzeneNaCNTriethylamineToluene100°C1 hour91.3%99.1%[1]

Application in Drug Development: Verapamil's Mechanism of Action

The derivatives of this compound are crucial for the synthesis of Verapamil, a cardioselective calcium channel blocker.[2] Verapamil exerts its therapeutic effects by blocking L-type calcium channels, which are predominant in muscle cells and are responsible for mediating contraction.[2]

Signaling Pathway of Verapamil

The following diagram illustrates the mechanism of action of Verapamil in cardiac myocytes and smooth muscle cells.

Verapamil_Mechanism Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel (open state) Verapamil->L_type_Ca_Channel Inhibition Inhibition Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive MLCK_active Myosin Light Chain Kinase (Active) Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Activation Activation Phosphorylation Phosphorylation

Caption: Mechanism of Verapamil as a calcium channel blocker.

By inhibiting the influx of calcium ions, Verapamil prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK).[2] This inhibition of MLCK prevents the phosphorylation of the myosin light chain, a critical step for muscle contraction.[2] The overall effect is a decrease in the force of contraction in cardiac muscle and relaxation of smooth muscle in blood vessels, leading to vasodilation and a reduction in blood pressure.[2]

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis, purification, and analysis of this compound derivatives.

Synthesis_Workflow Start Start: This compound + Alkyl Halide Reaction Nucleophilic Substitution Reaction (e.g., PTC or strong base) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis Product Final Product: Alkylated Derivative Analysis->Product

Caption: General workflow for nucleophilic alkylation.

This workflow provides a systematic approach for researchers to follow, from the initial reaction setup to the final characterization of the synthesized compound, ensuring a high-purity product suitable for further applications in drug development.

References

Application Notes and Protocols for the Hydrolysis of 3,4-Dimethoxyphenylacetonitrile to 3,4-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a robust route to a key functional group prevalent in many active pharmaceutical ingredients (APIs) and high-value chemical entities. 3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, is a valuable building block in the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for the hydrolysis of 3,4-dimethoxyphenylacetonitrile to 3,4-dimethoxyphenylacetic acid, covering both acid- and base-catalyzed methods.

The conversion of the nitrile group (-C≡N) to a carboxylic acid group (-COOH) proceeds through an amide intermediate.[1][2] The choice between acidic or basic conditions often depends on the overall functional group tolerance of the starting material and the desired product.

Reaction Mechanisms

The hydrolysis of this compound can be effectively achieved under either acidic or basic conditions. Both pathways involve the initial conversion of the nitrile to the corresponding amide, which is then further hydrolyzed to the carboxylic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water.[2] The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide.[2] Subsequent hydrolysis of the amide yields the carboxylic acid and an ammonium salt.[2]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon.[2] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide.[2] Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidic workup, gives the final carboxylic acid.[2]

Comparative Data of Hydrolysis Conditions

The selection of the appropriate hydrolysis method is critical for achieving high yields and purity. The following table summarizes typical reaction conditions for the hydrolysis of nitriles to carboxylic acids. Please note that specific quantitative data for the hydrolysis of this compound is not extensively reported in publicly available literature, and therefore, the following protocols are based on general procedures for nitrile hydrolysis and may require optimization.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisReference
Reagent Concentrated HCl or H₂SO₄10% Aqueous NaOH or KOH[1]
Solvent Water, Dioxane/WaterWater, Ethanol/Water
Temperature RefluxReflux[1]
Reaction Time Several hours (e.g., 6-7 hours)Several hours (e.g., 6-7 hours)[1]
Workup Extraction, CrystallizationAcidification, Extraction, Crystallization[1]
Product Form Carboxylic AcidCarboxylate Salt (before acidification)[2]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol is a general procedure for the hydrolysis of nitriles using aqueous sodium hydroxide.

Materials:

  • This compound

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place this compound and a 10% aqueous solution of sodium hydroxide. Use a sufficient amount of the NaOH solution to ensure complete submersion and stirring of the nitrile.

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction is typically complete within several hours, which can be indicated by the cessation of ammonia evolution.[1]

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step should be performed in a fume hood as it is an exothermic process. The carboxylic acid will precipitate out of the solution.

  • Isolation: Isolate the precipitated 3,4-dimethoxyphenylacetic acid by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol provides a general method for the acid-catalyzed hydrolysis of nitriles.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Diethyl Ether or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound with a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 v/v mixture).

  • Hydrolysis: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC. The hydrolysis is typically complete after several hours of refluxing.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethoxyphenylacetic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Visualizations

Hydrolysis_Workflow cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis B_Start 3,4-Dimethoxyphenyl- acetonitrile B_React Reflux with aq. NaOH B_Start->B_React B_Cool Cool to RT B_React->B_Cool B_Acidify Acidify with HCl B_Cool->B_Acidify B_Isolate Isolate Product B_Acidify->B_Isolate B_Purify Recrystallize B_Isolate->B_Purify B_Product 3,4-Dimethoxyphenyl- acetic Acid B_Purify->B_Product A_Start 3,4-Dimethoxyphenyl- acetonitrile A_React Reflux with aq. HCl A_Start->A_React A_Cool Cool to RT A_React->A_Cool A_Extract Extract with Organic Solvent A_Cool->A_Extract A_Wash Wash & Dry A_Extract->A_Wash A_Concentrate Concentrate A_Wash->A_Concentrate A_Purify Recrystallize A_Concentrate->A_Purify A_Product 3,4-Dimethoxyphenyl- acetic Acid A_Purify->A_Product

Caption: General experimental workflow for the hydrolysis of this compound.

Signaling_Pathways cluster_acid_mech Acid-Catalyzed Mechanism cluster_base_mech Base-Catalyzed Mechanism A_Nitrile Nitrile A_Protonation Protonation of Nitrile A_Nitrile->A_Protonation + H+ A_Attack Nucleophilic Attack by Water A_Protonation->A_Attack + H2O A_Imidic Imidic Acid Intermediate A_Attack->A_Imidic A_Amide Amide Intermediate A_Imidic->A_Amide Tautomerization A_Hydrolysis Amide Hydrolysis A_Amide->A_Hydrolysis + H2O, H+ A_Carboxylic Carboxylic Acid A_Hydrolysis->A_Carboxylic B_Nitrile Nitrile B_Attack Nucleophilic Attack by OH- B_Nitrile->B_Attack + OH- B_Anion Intermediate Anion B_Attack->B_Anion B_Imidic Imidic Acid Intermediate B_Anion->B_Imidic + H2O B_Amide Amide Intermediate B_Imidic->B_Amide Tautomerization B_Hydrolysis Amide Hydrolysis B_Amide->B_Hydrolysis + OH- B_Carboxylate Carboxylate Salt B_Hydrolysis->B_Carboxylate B_Carboxylic Carboxylic Acid B_Carboxylate->B_Carboxylic + H+ (workup)

Caption: Simplified signaling pathways for acid- and base-catalyzed nitrile hydrolysis.

References

Application Notes and Protocols for the Knoevenagel Condensation of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It is a modification of the aldol condensation and involves the reaction of a carbonyl compound with a compound possessing an active methylene group, typically in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate α,β-unsaturated compounds, a structural motif present in numerous biologically active molecules.

3,4-Dimethoxyphenylacetonitrile is a valuable starting material and a key intermediate in the synthesis of various pharmaceuticals. Its active methylene group, positioned between the phenyl ring and the nitrile, makes it an ideal substrate for Knoevenagel condensation. When reacted with an aromatic aldehyde, such as 3,4-dimethoxybenzaldehyde (veratraldehyde), it yields a highly functionalized stilbene-like scaffold, 2,3-bis(3,4-dimethoxyphenyl)acrylonitrile. Derivatives of this class of compounds, substituted acrylonitriles, have demonstrated significant potential as cytotoxic agents against various cancer cell lines, highlighting the importance of this reaction in the discovery of novel therapeutic agents.[1]

These application notes provide a detailed protocol for the Knoevenagel condensation of this compound with 3,4-dimethoxybenzaldehyde, a summary of relevant cytotoxicity data for related compounds, and diagrams illustrating the reaction pathway and experimental workflow.

Data Presentation: Cytotoxicity of Substituted Acrylonitriles

The following table summarizes the 50% growth inhibition (GI50) values for a related compound, (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, against a panel of human cancer cell lines. This data underscores the potential of the acrylonitrile scaffold, functionalized with a 3,4-dimethoxyphenyl group, in the development of anticancer agents.[1]

Cancer TypeCell LineGI50 (nM)[1]
LeukemiaCCRF-CEM10.0 - 66.5
LeukemiaHL-60(TB)10.0 - 66.5
LeukemiaK-56210.0 - 66.5
LeukemiaMOLT-410.0 - 66.5
LeukemiaRPMI-822610.0 - 66.5
LeukemiaSR10.0 - 66.5
Colon CancerCOLO 20510.0 - 66.5
Colon CancerHCC-299810.0 - 66.5
Colon CancerHCT-11610.0 - 66.5
Colon CancerHCT-1510.0 - 66.5
Colon CancerHT2910.0 - 66.5
Colon CancerKM1210.0 - 66.5
Colon CancerSW-62010.0 - 66.5
CNS CancerSF-26810.0 - 66.5
CNS CancerSF-29510.0 - 66.5
CNS CancerSF-53910.0 - 66.5
CNS CancerSNB-1910.0 - 66.5
CNS CancerSNB-7510.0 - 66.5
CNS CancerU25110.0 - 66.5
Prostate CancerPC-310.0 - 66.5
Prostate CancerDU-14510.0 - 66.5

Experimental Protocols

Protocol 1: Synthesis of (Z)-2,3-bis(3,4-dimethoxyphenyl)acrylonitrile

This protocol is adapted from a similar base-catalyzed condensation of an arylacetonitrile with an aromatic aldehyde.

Materials:

  • This compound

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Equipment for recrystallization (Erlenmeyer flask, Hirsch funnel, etc.)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in methanol.

  • Addition of Reactants: To this solution, add this compound (1 equivalent).

  • Initiation of Reaction: While stirring, add a 5% aqueous solution of sodium hydroxide (NaOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from methanol to yield the purified (Z)-2,3-bis(3,4-dimethoxyphenyl)acrylonitrile as a crystalline solid.

Mandatory Visualization

Knoevenagel_Condensation_Pathway General Reaction Scheme for Knoevenagel Condensation cluster_reaction reactant1 This compound intermediate Enolate Intermediate reactant1->intermediate + Base reactant2 3,4-Dimethoxybenzaldehyde catalyst Base (e.g., NaOH) catalyst->intermediate product (Z)-2,3-bis(3,4-dimethoxyphenyl)acrylonitrile intermediate->product + 3,4-Dimethoxybenzaldehyde water H₂O Experimental_Workflow Experimental Workflow for Synthesis and Purification step1 1. Dissolve Reactants in Methanol step2 2. Add NaOH Catalyst & Stir at RT step1->step2 step3 3. Monitor Reaction by TLC step2->step3 step4 4. Aqueous Workup & Diethyl Ether Extraction step3->step4 step5 5. Dry Organic Layer & Evaporate Solvent step4->step5 step6 6. Recrystallize from Methanol step5->step6 step7 7. Characterize Product (NMR, MS, etc.) step6->step7

References

Application Notes and Protocols for the Reduction of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the nitrile group in 3,4-Dimethoxyphenylacetonitrile to yield 2-(3,4-dimethoxyphenyl)ethanamine, a valuable intermediate in pharmaceutical synthesis. Two primary methods are presented: catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various biologically active molecules. This compound serves as a key starting material for the synthesis of several pharmaceuticals. The successful and efficient conversion of its nitrile group to a primary amine is a critical step in these synthetic routes. This document outlines two robust and widely applicable methods to achieve this transformation, providing detailed experimental procedures, quantitative data, and visual representations of the workflows.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation offers a scalable and often more environmentally benign approach to nitrile reduction. Raney® Nickel is a widely used catalyst for this purpose, known for its high activity. The following protocol utilizes a combination of Raney® Nickel and potassium borohydride for a mild and efficient reduction at room temperature.

Quantitative Data Summary
ParameterValueReference
SubstrateThis compound-
Product2-(3,4-dimethoxyphenyl)ethanamine-
Reducing SystemRaney® Ni / KBH₄[1]
Molar Ratio (Substrate:Raney® Ni:KBH₄)1 : 1 : 4[1]
SolventDry Ethanol[1]
TemperatureRoom Temperature[1]
Reaction Time~45 minutes[1]
Indicative Yield>80% (isolated)[1]
Experimental Protocol

Materials:

  • This compound

  • Potassium Borohydride (KBH₄)

  • Raney® Nickel (moist)

  • Dry Ethanol

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add potassium borohydride (40 mmol, 2.16 g) and moist Raney® Nickel (approximately 10 mmol, 0.64 g moist weight).[1]

  • Add 25 mL of dry ethanol to the flask.[1]

  • While stirring, add this compound (10 mmol, 1.77 g).[1]

  • Stir the reaction mixture vigorously at room temperature for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, filter the reaction mixture to remove the Raney® Nickel catalyst.

  • Evaporate the ethanol from the filtrate using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with deionized water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-(3,4-dimethoxyphenyl)ethanamine.

  • The crude product can be further purified by vacuum distillation if required.

Reaction Pathway and Workflow

G Catalytic Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Charge flask with KBH4 and Raney® Ni B Add Dry Ethanol A->B C Add this compound B->C D Stir at Room Temperature (45 min) C->D E Filter to remove catalyst D->E F Evaporate solvent E->F G Dissolve in Ethyl Acetate F->G H Wash with Water G->H I Dry and Concentrate H->I J 2-(3,4-dimethoxyphenyl)ethanamine I->J

Caption: Workflow for Raney® Nickel catalyzed reduction.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. This method is typically performed in an anhydrous ethereal solvent under an inert atmosphere.

Quantitative Data Summary
ParameterValueReference
SubstrateThis compound-
Product2-(3,4-dimethoxyphenyl)ethanamine-
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[1]
Molar Ratio (Substrate:LiAlH₄)1 : 1.5[1]
SolventAnhydrous Tetrahydrofuran (THF)[1]
Temperature0 °C to Room Temperature[1]
Reaction Time4 hours[1]
Indicative Yield55% (for a similar substrate, unoptimized)[2]
Experimental Protocol

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate

  • Celite®

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.

  • Under a positive pressure of nitrogen or argon, add LiAlH₄ (1.5 eq.) to the flask and suspend it in anhydrous THF (10 volumes relative to the nitrile).[1]

  • Cool the suspension to 0 °C using an ice bath.[1]

  • Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC.[1]

  • After 4 hours, cool the reaction mixture back to 0 °C.[1]

  • Quenching Procedure (Caution: Exothermic reaction, add dropwise with vigorous stirring):

    • Slowly add deionized water (1 volume relative to LiAlH₄).[1]

    • Slowly add 10% aqueous NaOH solution (1.5 volumes relative to LiAlH₄).[1]

    • Slowly add deionized water (3 volumes relative to LiAlH₄).[1]

  • Stir the resulting granular suspension for 30 minutes.

  • Filter the suspension through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or DCM.[1]

  • Combine the organic filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 10 volumes) and brine solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • The crude amine can be purified by column chromatography or vacuum distillation. An acid-base work-up can be employed to separate the amine from any unreacted nitrile.[1]

Reaction Pathway and Workflow

G LiAlH4 Reduction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Suspend LiAlH4 in anhydrous THF at 0 °C B Add this compound solution A->B C Stir at Room Temperature (4 h) B->C D Cool to 0 °C C->D E Quench with H2O, NaOH(aq), H2O D->E F Filter through Celite® E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J 2-(3,4-dimethoxyphenyl)ethanamine I->J

Caption: Workflow for the LiAlH₄ reduction of a nitrile.

Safety Precautions

  • Raney® Nickel: Raney® Nickel is pyrophoric, especially when dry. Handle it as a slurry in water or ethanol. Avoid contact with air. Catalytic hydrogenation should be carried out in a well-ventilated area, and appropriate pressure-rated equipment must be used.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and flammable solid. It reacts violently with water and protic solvents, releasing hydrogen gas which can ignite. All manipulations should be performed under an inert atmosphere using anhydrous solvents and properly dried glassware. The quenching process is highly exothermic and must be performed with extreme care, especially on a large scale. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Both catalytic hydrogenation with Raney® Nickel and reduction with LiAlH₄ are effective methods for the synthesis of 2-(3,4-dimethoxyphenyl)ethanamine from this compound. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations. The Raney® Nickel/KBH₄ method offers milder reaction conditions, while the LiAlH₄ reduction is a very powerful and general method for nitrile reduction. Careful adherence to the detailed protocols and safety precautions outlined in these application notes is essential for successful and safe execution.

References

Application Notes: Recrystallization of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a key intermediate in the synthesis of various pharmaceutical compounds, including the muscle relaxant Papaverine and the calcium channel blocker Verapamil.[1][2] The purity of this crystalline solid is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a standard purification technique used to remove impurities from a solid compound, yielding a product with high purity.[3] This document provides a detailed protocol for the recrystallization of this compound, intended for researchers, scientists, and professionals in drug development.

Principle of Recrystallization

Recrystallization is a purification process that relies on the differential solubility of a compound and its impurities in a specific solvent at different temperatures.[3] The ideal solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution (mother liquor).[3]

Data Presentation

The physical and chemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Homoveratronitrile, 3,4-Dimethoxybenzyl cyanide
CAS Number 93-17-4
Molecular Formula C₁₀H₁₁NO₂[4]
Molecular Weight 177.20 g/mol [5]
Appearance White to off-white crystalline powder or needles[5][6]
Melting Point 62-65 °C[7]
Boiling Point 171-178 °C at 10 mmHg[6]
Water Solubility Insoluble / Slightly soluble[4][5]
Organic Solvent Solubility Soluble in organic solvents like ethanol and methanol[1][5][6]

Table 2: Recommended Solvents for Recrystallization

SolventRationale for UseReference
Ethanol (Absolute) Demonstrated effectiveness in yielding high-purity (99%) product. The compound has good solubility at elevated temperatures and lower solubility at reduced temperatures (-5 °C), which is ideal for recrystallization.[7][8]
Methanol Listed as a suitable solvent for recrystallization. It has a high solubility for the compound (10%).[1][6]

Experimental Protocol: Recrystallization from Ethanol

This protocol details the steps for purifying this compound using ethanol as the recrystallization solvent.

Materials and Equipment

  • Crude this compound

  • Absolute Ethanol (reagent grade)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source (e.g., aspirator)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves, dust mask

Procedure

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the absolute ethanol on a hot plate to a gentle boil.[9]

    • Add a small portion of the hot ethanol to the flask containing the crude solid. Swirl or stir the mixture while keeping it on the hot plate to facilitate dissolution.[9]

    • Continue adding the minimum amount of hot ethanol in small portions until all the solid has just dissolved, creating a saturated solution. Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Pre-warm a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, warm flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the hot, clear solution from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals. A patent has shown crystallization at -5°C for 8 hours results in a high yield of pure product.[7][8]

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask clamped securely. Place a piece of filter paper in the funnel that covers all the holes.[9]

    • Turn on the vacuum source and wet the filter paper with a small amount of ice-cold ethanol to ensure it is sealed against the funnel.[9]

    • Break up the crystals in the flask with a stirring rod to create a slurry.[9]

    • Quickly pour the slurry into the Buchner funnel. Use a spatula to transfer any remaining crystals.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.[9] It is important to use cold solvent to avoid dissolving the purified crystals.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them.[9]

    • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Allow the crystals to air-dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.

    • Once dry, weigh the final product and calculate the percent recovery. Determine the melting point to assess purity. A pure sample should have a sharp melting point in the range of 63-65 °C.[7]

Safety Precautions

  • This compound is toxic if swallowed.[10] Handle with care and avoid generating dust.

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable. Keep it away from open flames and use a hot plate for heating.

Mandatory Visualization

The following diagram illustrates the workflow for the recrystallization protocol.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification Steps cluster_isolation Product Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (If Impurities Present) dissolve->hot_filtration Optional cool Slow Cooling to Room Temperature dissolve->cool If no impurities hot_filtration->cool ice_bath Chill in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Ethanol vacuum_filtration->wash dry Dry the Crystals wash->dry end_node Pure this compound dry->end_node

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Purity Analysis of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a critical intermediate in the synthesis of various pharmaceutical compounds, including the muscle relaxant Papaverine and the calcium channel blocker Verapamil.[1][2] Given its role in the production of active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product.

These application notes provide a comprehensive overview and detailed protocols for the analytical methods used to assess the purity of this compound. The methodologies are designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These constants are useful for preliminary identification and as a general indicator of purity.

PropertyValue
Chemical Name 2-(3,4-dimethoxyphenyl)acetonitrile
Synonyms Homoveratronitrile, 3,4-Dimethoxybenzyl cyanide
CAS Number 93-17-4
Molecular Formula C₁₀H₁₁NO₂[3]
Molecular Weight 177.20 g/mol [3]
Appearance White to off-white or yellowish crystalline solid[1][4]
Melting Point 62-63.5 °C (lit.) or 54-57 °C (lit.)[1][2]
Boiling Point 171-178 °C at 10 mmHg (lit.)[1][2]
Solubility Soluble in organic solvents like methanol and ethanol; slightly soluble in water.[1][5]

Chromatographic Methods for Purity Determination

Chromatographic techniques are the most powerful tools for quantitative purity assessment, allowing for the separation and quantification of the main component from its impurities.

HPLC is the preferred method for determining the purity of this compound due to its high resolution, sensitivity, and accuracy. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 60% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 278 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for injection.

  • Purity Calculation: The purity is determined by the area percentage method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Analysis

CompoundRetention Time (min)Relative Retention Time (RRT)Specification
3,4-Dimethoxybenzaldehyde~3.5~0.45≤ 0.1%
This compound ~7.8 1.00 ≥ 98.0% [5]
Unknown Impurity 1~9.2~1.18≤ 0.1%
Unknown Impurity 2~11.5~1.47≤ 0.1%

Note: Retention times are approximate and may vary based on the specific HPLC system, column, and exact mobile phase composition.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute to Final Conc. B->C D Inject Sample (10 µL) C->D E RP-HPLC Separation (C18 Column) D->E F UV Detection (278 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Report H->I

Caption: Workflow for HPLC purity assessment of this compound.

GC is a suitable alternative for purity analysis, especially for identifying volatile impurities. Due to the thermal stability of this compound, it can be analyzed directly without derivatization.

Experimental Protocol: GC Purity Assay

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

  • Purity Calculation: The purity is determined by the area percentage method, similar to HPLC.

Data Presentation: GC Analysis

CompoundRetention Time (min)Specification
1,2-Dimethoxybenzene~6.5≤ 0.15%
This compound ~12.1 ≥ 98.0%
Dimer Impurity>15.0≤ 0.2%

Note: Retention times are estimates and depend on the specific GC conditions.

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Inject Sample (1 µL) B->C D GC Separation (DB-5 Column) C->D E FID/MS Detection D->E F Integrate Chromatogram E->F G Calculate Purity F->G H Final Report G->H

Caption: Workflow for GC purity assessment of this compound.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are essential for confirming the chemical identity of the substance and for identifying the nature of any impurities present.

¹H NMR provides detailed structural information and can be used to confirm the identity of this compound. The absence of unexpected signals is a strong indicator of high purity.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Procedure: Acquire the spectrum using standard parameters. A relaxation delay of at least 1 second is recommended.

  • Analysis: Compare the obtained spectrum with the known chemical shifts and integration values.

Data Presentation: ¹H NMR Chemical Shifts

AssignmentChemical Shift (ppm)MultiplicityIntegration
-CH₂-CN~3.69Singlet2H
-OCH₃~3.88Singlet6H
Aromatic H~6.81 - 6.86Multiplet3H

(Reference data from CDCl₃ solvent)[6]

FTIR is a rapid and simple method to confirm the presence of key functional groups in the molecule.

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the crystalline sample directly onto the ATR crystal.

  • Procedure: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Verify the presence of characteristic absorption bands.

Data Presentation: Characteristic FTIR Bands

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2830 - 2960Stretch (from -CH₂- and -OCH₃)
Nitrile (C≡N)2240 - 2260Stretch (sharp, medium intensity)
Aromatic C=C1500 - 1600Stretch
C-O (Ether)1230 - 1270Asymmetric Stretch
C-O (Ether)1020 - 1040Symmetric Stretch

Comprehensive Purity Assessment Strategy

A multi-faceted approach is recommended for a definitive purity assessment. This involves combining a high-resolution separation technique (HPLC or GC) for quantification with spectroscopic methods for identity confirmation and a physical method like melting point as a general check.

Purity_Strategy cluster_phys Physical & Spectroscopic ID cluster_quant Quantitative Purity & Impurity Profile Start Sample of This compound MP Melting Point Analysis Start->MP FTIR FTIR Spectroscopy Start->FTIR NMR ¹H NMR Spectroscopy Start->NMR Chrom HPLC or GC Analysis Start->Chrom Decision Purity ≥ 98% and Correct Spectral Data? MP->Decision FTIR->Decision NMR->Decision Chrom->Decision Pass Release for Use Decision->Pass Yes Fail Further Purification or Reject Batch Decision->Fail No

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3,4-dimethoxyphenylacetonitrile as a key starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the synthetic pathways leading to Verapamil, a calcium channel blocker, and Papaverine, an opium alkaloid used as a vasodilator.

Introduction

This compound, also known as homoveratronitrile, is a versatile chemical building block in the pharmaceutical industry. Its structure, featuring a reactive nitrile group and an electron-rich dimethoxybenzene ring, allows for a variety of chemical transformations, making it a crucial precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This document outlines the synthetic routes and detailed experimental procedures for producing key intermediates in the synthesis of Verapamil and Papaverine.

Synthesis of Verapamil Intermediates

Verapamil is a widely used medication for the treatment of hypertension, angina, and cardiac arrhythmias.[1] The synthesis of Verapamil can be approached by constructing its two main fragments and then coupling them. This compound serves as the starting material for the synthesis of the nitrile-containing fragment.

Synthesis Pathway Overview

The synthesis of the key Verapamil intermediate from this compound involves a two-step alkylation process. First, the acidic proton alpha to the nitrile group is removed with a strong base, followed by alkylation with an isopropyl halide to introduce the characteristic isopropyl group. A second deprotonation and alkylation with a protected 3-chloropropanol derivative, followed by conversion of the hydroxyl group to a leaving group and reaction with N-methylhomoveratrylamine, completes the synthesis of the Verapamil backbone.

Verapamil_Synthesis DMPN This compound Intermediate1 α-Isopropyl-3,4-dimethoxyphenylacetonitrile DMPN->Intermediate1 1. NaNH2 2. Isopropyl bromide Intermediate2 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile Intermediate1->Intermediate2 1. NaNH2 2. 1-Bromo-3-chloropropane Verapamil Verapamil Intermediate2->Verapamil NMVA N-Methylhomoveratrylamine NMVA->Verapamil Condensation

Figure 1: Synthetic pathway to Verapamil from this compound.
Experimental Protocols

Step 1: Synthesis of α-Isopropyl-3,4-dimethoxyphenylacetonitrile

This procedure describes the alkylation of this compound with isopropyl bromide.

  • Materials: this compound, Sodium amide (NaNH₂), Isopropyl bromide, Toluene, Water, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium amide (1.5 eq) in dry toluene.

    • Slowly add a solution of this compound (1.0 eq) in toluene to the suspension.

    • Heat the resulting mixture to 80-90°C for one hour.

    • Cool the mixture to room temperature and slowly add isopropyl bromide (1.2 eq).

    • Stir the reaction mixture at room temperature for two hours.

    • Carefully pour the reaction mixture into ice water and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield α-isopropyl-3,4-dimethoxyphenylacetonitrile.

Step 2: Synthesis of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile

This step involves the second alkylation to introduce the chloropropyl side chain.[2]

  • Materials: α-Isopropyl-3,4-dimethoxyphenylacetonitrile, Sodium amide (NaNH₂), 1-Bromo-3-chloropropane, Toluene, Water, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a flame-dried round-bottom flask, add a solution of α-isopropyl-3,4-dimethoxyphenylacetonitrile (1.0 eq) in toluene to a suspension of sodium amide (1.5 eq) in toluene.

    • Heat the mixture at 80-90°C for one hour.

    • Cool the mixture to 15°C and slowly add 1-bromo-3-chloropropane (2.0 eq).[2]

    • Stir the reaction for two hours at room temperature.[2]

    • Carefully pour the mixture into ice water and extract with dichloromethane.[2]

    • Dry the combined organic extracts and concentrate under vacuum.

    • Purify the product by vacuum distillation (b.p. 160°-165°/0.05 mmHg) to obtain 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-chloropentanenitrile.[2]

Step 3: Synthesis of Verapamil

This final step involves the condensation of the alkylated nitrile with N-methylhomoveratrylamine.

  • Materials: 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile, N-Methylhomoveratrylamine, Sodium carbonate (Na₂CO₃), Toluene.

  • Procedure:

    • In a reaction vessel, combine 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile (1.0 eq), N-methylhomoveratrylamine (1.1 eq), and sodium carbonate (2.0 eq) in toluene.

    • Heat the mixture to reflux and maintain for 10-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and wash with water to remove inorganic salts.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Verapamil.

    • The crude product can be further purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.[3]

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsSolventTemperatureTimeYield (%)Purity (%)Reference
1α-Isopropyl-3,4-dimethoxyphenylacetonitrileThis compoundNaNH₂, Isopropyl bromideToluene80-90°C, RT3 hNot Specified>95 (by GC)[4]
25-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrileα-Isopropyl-3,4-dimethoxyphenylacetonitrileNaNH₂, 1-Bromo-3-chloropropaneToluene80-90°C, RT3 hNot SpecifiedDistilled[2]
3Verapamil5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrileN-Methylhomoveratrylamine, Na₂CO₃TolueneReflux10-12 h~74 (for 3 steps)99.8 (as HCl salt)[5]

Synthesis of Papaverine Intermediates

Papaverine is an alkaloid known for its smooth muscle relaxant properties.[6] A common synthetic route to Papaverine involves the Bischler-Napieralski reaction, for which this compound is a key precursor to both required fragments.

Synthesis Pathway Overview

The synthesis of Papaverine from this compound involves the preparation of two key intermediates: 3,4-dimethoxyphenylacetic acid and homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine). The acid is obtained via hydrolysis of the nitrile, while the amine is produced by its reduction. These two intermediates are then coupled to form an amide, which undergoes an intramolecular cyclization (Bischler-Napieralski reaction) to form 3,4-dihydropapaverine. The final step is the dehydrogenation of this intermediate to yield Papaverine.

Papaverine_Synthesis DMPN This compound Acid 3,4-Dimethoxyphenylacetic acid DMPN->Acid Acidic or Basic Hydrolysis Amine Homoveratrylamine DMPN->Amine Reduction (e.g., H2/Raney Ni) Amide N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide Acid->Amide Amine->Amide Condensation DHP 3,4-Dihydropapaverine Amide->DHP Bischler-Napieralski Reaction (POCl3) Papaverine Papaverine DHP->Papaverine Dehydrogenation (e.g., Pd/C)

References

Application Notes and Protocols for the Synthesis of 3,4-Dimethoxybenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 3,4-dimethoxybenzyl cyanide, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented, starting from either 3,4-dimethoxybenzyl alcohol or 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic protocols, allowing for easy comparison of the two methods.

ParameterMethod 1: From 3,4-Dimethoxybenzyl AlcoholMethod 2: From 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate
Starting Material3,4-Dimethoxybenzyl alcohol3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate
Key Intermediates3,4-Dimethoxybenzyl chloride3,4-Dimethoxyphenylacetaldehyde, 3,4-Dimethoxyphenylacetaldoxime
Overall Yield89.5%[1]85.24%[2]
Product Purity99.24%[1]99% (HPLC)[2]
Melting PointNot specified63-65 °C[2]
Key ReagentsThionyl chloride (SOCl₂), Sodium cyanide (NaCN)Potassium hydrogen phosphate (KH₂PO₄), Hydroxylamine hydrochloride (HONH₃Cl), Sodium bicarbonate (NaHCO₃), Potassium hydroxide (KOH), Tetrabutylammonium bromide (TBAB)

Experimental Protocols

Method 1: Synthesis from 3,4-Dimethoxybenzyl Alcohol

This two-step protocol involves the conversion of 3,4-dimethoxybenzyl alcohol to the corresponding chloride, followed by a nucleophilic substitution with cyanide. This route is a common and effective laboratory-scale synthesis.

Step 1: Synthesis of 3,4-Dimethoxybenzyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain crude 3,4-dimethoxybenzyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3,4-Dimethoxybenzyl Cyanide

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve the crude 3,4-dimethoxybenzyl chloride (1 equivalent) in a mixture of ethanol and water.

  • Addition of Sodium Cyanide: Add sodium cyanide (NaCN) (1.1 to 1.5 equivalents) portion-wise to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 3,4-dimethoxybenzyl cyanide.[1][3]

Method 2: Three-Step Synthesis from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate

This method avoids the use of highly toxic cyanides in the final step by generating the nitrile group through dehydration of an oxime.[2][4][5]

Step 1: Preparation of 3,4-Dimethoxyphenylacetaldehyde

  • Reaction Setup: In a reaction flask, suspend 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate and 32.6g (0.24 mol) of potassium hydrogen phosphate (KH₂PO₄) in 100ml of purified water and 100ml of toluene.[2]

  • Reaction: Stir the mixture at 15°C for 3 hours.[2]

  • Extraction: Separate the toluene layer. Extract the aqueous layer with 20ml of toluene. Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.[2]

Step 2: Formation of 3,4-Dimethoxyphenylacetaldoxime

  • Reaction Setup: To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[2]

  • Reaction: Stir the reaction mixture at 15°C for 3 hours.[2]

  • Work-up: Add 100ml of purified water and separate the toluene layer. Extract the aqueous layer with 20ml of toluene. Combine the organic layers and dry over anhydrous MgSO₄ to get a toluene solution of the oxime.[2]

Step 3: Dehydration to 3,4-Dimethoxybenzyl Cyanide

  • Reaction Setup: To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of potassium hydroxide (KOH), 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[2]

  • Reaction: Heat the mixture to reflux for 30 minutes while separating water.[2]

  • Work-up: After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid. Separate the toluene layer and extract the aqueous phase with 20ml of toluene.[2]

  • Isolation and Purification: Combine the toluene layers, wash with 100ml of water, and dry over anhydrous MgSO₄. Concentrate the solution to dryness under reduced pressure to obtain a yellow oil. Add 65 ml of absolute ethanol and crystallize at -5°C for 8 hours. Filter the solid and rinse with ice-cold ethanol to obtain 30.2g of 3,4-dimethoxybenzyl cyanide as a white solid.[2]

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of 3,4-Dimethoxybenzyl Cyanide (Method 1) cluster_step1 Step 1: Synthesis of 3,4-Dimethoxybenzyl Chloride cluster_step2 Step 2: Synthesis of 3,4-Dimethoxybenzyl Cyanide A1 Dissolve 3,4-dimethoxybenzyl alcohol in anhydrous solvent A2 Cool in ice bath and add SOCl₂ dropwise A1->A2 A3 Stir at room temperature or reflux A2->A3 A4 Quench with ice-water A3->A4 A5 Separate and wash organic layer A4->A5 A6 Dry over anhydrous sulfate A5->A6 A7 Concentrate under reduced pressure A6->A7 B1 Dissolve crude benzyl chloride in ethanol/water A7->B1 Crude 3,4-Dimethoxybenzyl Chloride B2 Add NaCN portion-wise B1->B2 B3 Heat to reflux B2->B3 B4 Remove ethanol and extract with organic solvent B3->B4 B5 Wash and dry organic extracts B4->B5 B6 Purify by recrystallization or chromatography B5->B6 C1 C1 B6->C1 Pure 3,4-Dimethoxybenzyl Cyanide

Caption: Workflow for the synthesis of 3,4-dimethoxybenzyl cyanide from 3,4-dimethoxybenzyl alcohol.

Synthesis_Pathway Reaction Scheme for Synthesis from 3,4-Dimethoxybenzyl Alcohol start 3,4-Dimethoxybenzyl Alcohol intermediate 3,4-Dimethoxybenzyl Chloride start->intermediate + SOCl₂ product 3,4-Dimethoxybenzyl Cyanide intermediate->product + NaCN

Caption: Reaction pathway for the synthesis of 3,4-dimethoxybenzyl cyanide via the benzyl chloride intermediate.

References

Application Notes and Protocols for the Synthesis of 3,4-Dimethoxyphenylacetonitrile via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethoxyphenylacetonitrile, a key intermediate in the manufacturing of pharmaceuticals such as Verapamil. The synthesis route highlighted employs a robust and efficient phase-transfer catalysis (PTC) methodology for the dehydration of 3,4-dimethoxyphenylacetaldoxime. This approach offers high yields and is suitable for large-scale industrial production.[1][2][3]

Overview of the Synthetic Pathway

The synthesis of this compound via this method involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[3] The final and critical step, the dehydration of 3,4-dimethoxyphenylacetaldoxime, is facilitated by a phase-transfer catalyst.[1][2][3]

The overall reaction scheme is as follows:

  • Decarboxylation: 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt is converted to 3,4-dimethoxyphenylacetaldehyde.[3]

  • Oximation: The resulting aldehyde reacts with hydroxylamine hydrochloride to form 3,4-dimethoxyphenylacetaldoxime.[3]

  • Dehydration (Phase-Transfer Catalysis): The oxime is dehydrated in a biphasic system using a phase-transfer catalyst and a strong base to yield the final product, this compound.[1][2][3]

This document will focus on the pivotal phase-transfer catalyzed dehydration step.

The Role of Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[4] In this synthesis, the phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transports the hydroxide anion (from an aqueous solution of a base like KOH) into the organic phase containing the 3,4-dimethoxyphenylacetaldoxime.[5] This enables the dehydration reaction to proceed efficiently, leading to high yields of the desired nitrile.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data from representative examples of the phase-transfer catalyzed dehydration of 3,4-dimethoxyphenylacetaldoxime.

ParameterExample 1Example 2
Starting Material 3,4-dimethoxyphenylacetaldoxime [C] in chloroform solution3,4-dimethoxyphenylacetaldoxime [C] in toluene solution
Base 5.6g KOH1.7g KOH
Phase-Transfer Catalyst 3.3g Tetrabutylammonium Bromide (TBAB)1.3g Tetrabutylammonium Bromide (TBAB)
Solvent Chloroform, 10ml DMSOToluene, 10ml DMSO
Reaction Conditions Reflux, 10 minutesReflux, 30 minutes
Work-up Cooling, addition of 100ml water, pH adjustment to 7 with glacial acetic acid, chloroform extractionCooling, addition of 100ml water, pH adjustment to 7 with glacial acetic acid, toluene extraction
Purification Recrystallization from ethanolRecrystallization from absolute ethanol at -5°C for 8 hours
Product Yield 24.2g (68.23%)30.2g (85.24%)
Product Purity (HPLC) 98.7%99%
Melting Point 63°C - 65°C63°C - 65°C

Detailed Experimental Protocols

Synthesis of 3,4-dimethoxyphenylacetaldehyde [B]
  • In a reaction flask, combine 52.4g (0.2mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt [A], 32.6g (0.24mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.

  • Maintain the reaction temperature at 15°C and stir for 3 hours.

  • After the reaction, separate the toluene layer.

  • Extract the aqueous layer with 20ml of toluene.

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde [B].[3]

Synthesis of 3,4-dimethoxyphenylacetaldoxime [C]
  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde [B] from the previous step, add 16.8g (0.2mol) of NaHCO₃ and 13.9g (0.2mol) of hydroxylamine hydrochloride.

  • React at 15°C for 3 hours.

  • Add 100ml of purified water and separate the toluene layer.

  • Extract the aqueous layer with 20ml of toluene.

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime [C].[3]

Phase-Transfer Catalyzed Synthesis of this compound [D]
  • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime [C], add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[3]

  • Reflux the mixture for 30 minutes.[3]

  • After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.[3]

  • Separate the toluene layer and extract the aqueous layer with 20ml of toluene.[3]

  • Combine the toluene layers and wash with 100ml of purified water.[6]

  • Dry the toluene solution over anhydrous MgSO₄ and concentrate to dryness under reduced pressure to obtain a yellow oil.[3]

  • Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours.[3]

  • Filter the crystals and rinse with ice ethanol to obtain this compound [D].[3]

Visualizations

Signaling Pathway of Phase-Transfer Catalysis

PTC_Mechanism cluster_organic Organic Phase KOH K+ OH- KBr K+ Br- TBAB_aq TBA+ Br- TBAOH_aq TBA+ OH- TBAB_aq->TBAOH_aq Ion Exchange TBAOH_org TBA+ OH- TBAOH_aq->TBAOH_org Oxime Ar-CH=NOH (3,4-Dimethoxyphenylacetaldoxime) Intermediate [Ar-CH=NO-] Deprotonated Oxime Oxime->Intermediate Nitrile Ar-C≡N (this compound) Intermediate->Nitrile Dehydration H2O_org H₂O TBAB_org TBA+ Br- TBAB_org->TBAB_aq Phase Transfer TBAOH_org->Oxime Deprotonation TBAOH_org->TBAB_org

Caption: Phase-transfer catalytic cycle for the dehydration of 3,4-dimethoxyphenylacetaldoxime.

Experimental Workflow

Workflow start Start: Toluene solution of 3,4-dimethoxyphenylacetaldoxime reagents Add KOH, TBAB, and DMSO start->reagents reflux Reflux for 30 minutes reagents->reflux cool Cool to room temperature reflux->cool workup Add water and adjust pH to 7 with glacial acetic acid cool->workup extraction Separate organic layer and extract aqueous layer with toluene workup->extraction wash Combine organic layers and wash with water extraction->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate crystallize Crystallize from absolute ethanol at -5°C concentrate->crystallize filter Filter and rinse with ice ethanol crystallize->filter end End: Pure this compound filter->end

Caption: Workflow for the synthesis of this compound via phase-transfer catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3,4-Dimethoxyphenylacetonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My overall yield of this compound is low. What are the common causes and how can I improve it?

Low yields in this synthesis can stem from several factors depending on the chosen synthetic route. Here are some common issues and potential solutions:

  • Sub-optimal Reaction Conditions: Each step of the synthesis is sensitive to temperature, reaction time, and reagent stoichiometry. For instance, in the multi-step synthesis from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, the decarboxylation and aldoxime formation steps require precise temperature control to avoid side reactions.[1][2] Industrial-scale reactions have also reported lower yields due to prolonged reaction periods.[3]

  • Impurity Formation: The formation of byproducts can significantly reduce the yield of the desired product. A common issue is the Beckman rearrangement of the aldoxime intermediate to form an amide when using strong acid catalysts for dehydration.[1][2]

  • Inefficient Purification: Product loss during workup and purification is a frequent cause of low yield. Recrystallization from ethanol or methanol is a common purification method for this compound.[4]

To improve your yield, consider the following:

  • Optimize Reaction Parameters: Systematically evaluate the effect of temperature, reaction time, and molar ratios of reactants for each step of your synthesis. Refer to the detailed experimental protocols and data tables below for optimized conditions.

  • Choose the Right Dehydration Method: To avoid the formation of amide impurities, consider using a strong base with a phase-transfer catalyst for the dehydration of the aldoxime intermediate.[1][2]

  • Careful Workup and Purification: Ensure efficient extraction of the product and minimize losses during recrystallization. Washing the combined organic layers and drying over anhydrous magnesium sulfate before concentration are crucial steps.[1][2]

2. I am observing significant byproduct formation during the dehydration of the aldoxime intermediate. How can I prevent this?

The formation of byproducts during the dehydration of 3,4-dimethoxyphenylacetaldoxime is a common challenge. The use of strongly acidic catalysts can lead to a Beckman rearrangement, resulting in the formation of an undesired formamide.[1][2]

To minimize byproduct formation, you should:

  • Avoid Strong Acid Catalysts: Do not use strong acids for the dehydration step.

  • Utilize a Base-Catalyzed Dehydration: A highly effective method involves the use of a strong base, such as potassium hydroxide (KOH), in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1][2] This approach promotes the desired dehydration reaction while suppressing the Beckman rearrangement.

3. What are the key safety precautions to consider when synthesizing this compound?

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures are crucial.

  • Cyanide Compounds: Some synthetic routes may involve the use of highly toxic cyanide salts like sodium cyanide or potassium cyanide.[3] These should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn. Always have a cyanide antidote kit readily available and be familiar with its use.

  • Flammable Solvents: Many of the solvents used in the synthesis, such as toluene and ethanol, are flammable. Ensure that all heating is done using appropriate equipment (e.g., heating mantles, oil baths) and that there are no open flames in the laboratory.

  • Corrosive Reagents: Reagents like phosphorus(V) oxychloride and strong bases (KOH, NaOH) are corrosive.[1][5] Handle them with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Data Presentation

Table 1: Summary of Reaction Conditions for Multi-Step Synthesis

StepKey ReagentsMolar Ratio (to starting material)Temperature (°C)Reaction Time (hours)Reported Yield (%)Reference
DecarboxylationKH₂PO₄1.2153-[2]
Aldoxime FormationNaHCO₃, HONH₃Cl1153-[2]
DehydrationKOH, TBAB0.15 (KOH), 0.02 (TBAB)Reflux0.585.24[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt: [1][2]

Step 1: Decarboxylation

  • In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.

  • Maintain the reaction temperature at 15°C and stir for 3 hours.

  • After the reaction, separate the toluene layer. Extract the aqueous layer with 20ml of toluene.

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.

Step 2: Aldoxime Formation

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of HONH₃Cl.

  • React at 15°C for 3 hours.

  • Add 100ml of purified water and separate the toluene layer. Extract the aqueous layer with 20ml of toluene.

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.

Step 3: Dehydration and Crystallization

  • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of KOH and 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB).

  • Reflux the mixture for 30 minutes.

  • After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.

  • Separate the toluene layer and extract the aqueous layer with 20ml of toluene.

  • Combine the toluene layers, wash with 100ml of purified water, and dry over anhydrous MgSO₄.

  • Concentrate the toluene solution to dryness under reduced pressure to obtain a yellow oil.

  • Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours.

  • Filter the crystals and wash with ice-cold ethanol to obtain this compound.

Mandatory Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Decarboxylation cluster_step2 Step 2: Aldoxime Formation cluster_step3 Step 3: Dehydration & Crystallization A 3-(3,4-dimethoxyphenyl)-2',3'- epoxypropionic acid potassium salt B 3,4-Dimethoxyphenylacetaldehyde (in Toluene) A->B KH2PO4, H2O, Toluene 15°C, 3h C 3,4-Dimethoxyphenylacetaldoxime (in Toluene) B->C NaHCO3, HONH3Cl 15°C, 3h D This compound (Crude Oil) C->D KOH, TBAB, Reflux 30 min E Pure this compound (Crystalline Solid) D->E Ethanol -5°C, 8h

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Sub-optimal Reaction Conditions Start->Cause1 Cause2 Byproduct Formation (e.g., Amide) Start->Cause2 Cause3 Inefficient Purification Start->Cause3 Sol1 Optimize Temperature, Time, and Stoichiometry Cause1->Sol1 Address Sol2 Use Base-Catalyzed Dehydration (KOH/TBAB) Cause2->Sol2 Address Sol3 Improve Workup and Recrystallization Technique Cause3->Sol3 Address

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethoxyphenylacetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Product Yield

Low or inconsistent yields are a frequent challenge. The following table outlines potential causes and troubleshooting steps for the common synthetic routes.

Potential CauseRecommended ActionsRelevant Synthetic Route(s)
Incomplete Reaction - Extend reaction time. - Ensure adequate stirring to maintain a homogeneous mixture. - In the dehydration of the oxime, ensure complete water removal.All Routes
Suboptimal Temperature - For the decarboxylation and aldoxime formation steps, maintain the temperature at 15-20°C.[1][2] - For reactions involving 3,4-dimethoxybenzyl chloride, avoid prolonged heating to minimize thermal degradation.[3]Multi-step synthesis from epoxypropionic acid salt, Route from 3,4-dimethoxybenzyl chloride
Moisture in Reagents/Solvents - Use anhydrous solvents and reagents, especially when using strong bases or acid catalysts. - Dry glassware thoroughly before use.All Routes
Side Reaction: Dimer Formation - Avoid using dipolar aprotic solvents like DMSO or DMF when reacting 3,4-dimethoxybenzyl chloride with cyanide, as these can promote the formation of [4,5-dimethoxy-α-(3,4-dimethoxyphenyl)-o-tolyl]acetonitrile.[4] - Consider a two-phase system (e.g., benzene-water) to minimize this side reaction.[4]Route from 3,4-dimethoxybenzyl chloride
Side Reaction: Trimer (Cyclotriveratrylene) Formation - Avoid strongly acidic conditions when using 3,4-dimethoxybenzyl alcohol or chloride as a starting material.Route from 3,4-dimethoxybenzyl alcohol/chloride
Losses During Workup - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., toluene, diethyl ether).[5][6] - Carefully neutralize the reaction mixture to the optimal pH for product stability and extraction (e.g., pH 7).[7]All Routes

Issue 2: Product Purity Concerns

The presence of impurities can significantly impact downstream applications. Here are common purity issues and how to address them.

Observed Impurity/IssueIdentification MethodRecommended Action
Yellow or Oily Product Visual inspection, HPLC, GC- This may indicate residual solvent or the presence of side products. - Purify by recrystallization from ethanol or methanol.[8] - For thermally stable impurities, consider vacuum distillation.[8]
Presence of Unreacted Starting Material HPLC, GC, NMR- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the crude product using column chromatography or recrystallization.
[4,5-dimethoxy-α-(3,4-dimethoxyphenyl)-o-tolyl]acetonitrile (Dimer) HPLC, Mass Spectrometry, NMR- Modify the reaction solvent system to a less polar, two-phase system.[4] - Separate from the main product via column chromatography.
Cyclotriveratrylene (Trimer) NMR (characteristic signals), Mass Spectrometry- Adjust reaction conditions to avoid strongly acidic environments. - This impurity is often less soluble and may be removed by filtration or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently cited methods include:

  • A three-step synthesis starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, which proceeds through decarboxylation, aldoxime formation, and subsequent dehydration.[1][5][7]

  • The reaction of 3,4-dimethoxybenzyl chloride with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide).[3]

  • A two-step process starting from veratraldehyde, involving the formation of veratraldoxime followed by dehydration to the nitrile.[9]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions are:

  • Dimerization: The formation of [4,5-dimethoxy-α-(3,4-dimethoxyphenyl)-o-tolyl]acetonitrile can occur, particularly when reacting 3,4-dimethoxybenzyl chloride with sodium cyanide in dipolar aprotic solvents like DMSO or DMF. The reaction proceeds via an SN2 reaction of the product's carbanion with the starting benzyl chloride.[4]

  • Trimerization: Under certain conditions, especially acidic ones, 3,4-dimethoxybenzyl derivatives can undergo self-condensation to form the cyclic trimer, cyclotriveratrylene.[10]

  • Beckman Rearrangement: During the dehydration of the aldoxime intermediate, if strong acid catalysts are used, a Beckman rearrangement can occur, leading to the formation of a formamide byproduct instead of the desired nitrile.[7]

Q3: How can I purify the final product?

A3: Common purification methods for this compound include:

  • Recrystallization: This is a highly effective method for removing many impurities. The product can be recrystallized from solvents such as ethanol or methanol.[8]

  • Distillation: Purification can also be achieved by vacuum distillation.[8]

  • Column Chromatography: For separating mixtures with similar polarities, such as the desired product and the dimeric byproduct, column chromatography on silica gel may be necessary.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: The purity of this compound is typically assessed using:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for quantifying the product and detecting impurities.[1][7]

  • Gas Chromatography (GC): GC can also be used to determine the purity of the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product and identify any impurities.[11]

  • Melting Point: A sharp melting point range (typically 63-65°C) is indicative of high purity.[7]

Experimental Protocols & Data

Synthesis via Decarboxylation, Aldoxime Formation, and Dehydration

This protocol, adapted from patent literature, demonstrates a high-yield synthesis of this compound.[5][7]

Step 1: Decarboxylation

  • Reactants: 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 mL of purified water, and 100 mL of toluene.

  • Procedure: Combine the reactants in a suitable flask and stir at 15°C for 3 hours. Separate the toluene layer and extract the aqueous layer with 20 mL of toluene. Combine the organic layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.

Step 2: Aldoxime Formation

  • Reactants: Toluene solution of 3,4-dimethoxyphenylacetaldehyde from Step 1, 16.8 g (0.2 mol) of NaHCO₃, and 13.9 g (0.2 mol) of HONH₃Cl.

  • Procedure: To the toluene solution, add NaHCO₃ and HONH₃Cl. Stir the mixture at 15°C for 3 hours. Add 100 mL of purified water, separate the toluene layer, and extract the aqueous layer with 20 mL of toluene. Combine the organic layers and dry over anhydrous MgSO₄.

Step 3: Dehydration and Crystallization

  • Reactants: Toluene solution of 3,4-dimethoxyphenylacetaldoxime from Step 2, 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 mL of DMSO.

  • Procedure: Add KOH, TBAB, and DMSO to the toluene solution and reflux for 30 minutes. After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid. Separate the toluene layer, extract the aqueous layer with 20 mL of toluene, and combine the organic layers. Wash with 100 mL of purified water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a yellow oil. Add 65 mL of absolute ethanol and crystallize at -5°C for 8 hours. Filter and wash with ice-cold ethanol to obtain the final product.

Quantitative Data Summary

StepIntermediate/ProductPurity (by HPLC)Overall YieldReference
13,4-Dimethoxyphenylacetaldehyde99.2%-[7]
23,4-Dimethoxyphenylacetaldoxime99.3%-[7]
3This compound99%85.24%[7]

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_workup Review Workup Procedure start->check_workup check_purity Analyze for Side Products start->check_purity incomplete_rxn Incomplete Reaction? check_reaction->incomplete_rxn temp_control Incorrect Temperature? check_reaction->temp_control reagent_quality Reagent/Solvent Quality? check_reaction->reagent_quality extraction_loss Losses During Extraction? check_workup->extraction_loss side_reaction Side Reactions Occurring? check_purity->side_reaction incomplete_rxn->temp_control No solution1 Increase Reaction Time / Improve Stirring incomplete_rxn->solution1 Yes temp_control->reagent_quality No solution2 Verify & Calibrate Temperature Control temp_control->solution2 Yes solution3 Use Anhydrous Reagents/Solvents reagent_quality->solution3 Yes extraction_loss->start No, review other steps solution4 Perform Multiple Extractions extraction_loss->solution4 Yes side_reaction->start No, review other steps solution5 Modify Reaction Conditions (e.g., solvent) side_reaction->solution5 Yes Veratraldehyde_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration A Veratraldehyde B Veratraldoxime A->B HONH₂·HCl, Base C This compound B->C Dehydrating Agent (e.g., Ac₂O or KOH/TBAB)

Caption: Synthetic route from veratraldehyde.

Side Reaction: Dimer Formation Pathway

Dimer_Formation start 3,4-Dimethoxybenzyl Chloride product 3,4-Dimethoxyphenyl- acetonitrile start->product + NaCN carbanion Product Carbanion product->carbanion + CN⁻ (base) dimer [4,5-dimethoxy-α-(3,4-dimethoxyphenyl) -o-tolyl]acetonitrile carbanion->dimer + 3,4-Dimethoxybenzyl Chloride (SN2)

Caption: Formation of the dimeric side product.

References

Technical Support Center: Purification of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,4-Dimethoxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common physical and chemical properties of this compound?

This compound is typically a white to off-white crystalline solid.[1][2] Key properties are summarized in the table below.

PropertyValue
Appearance White to off-white crystalline powder or needles[1][2]
Melting Point 62-65 °C[3][4]
Boiling Point 171-178 °C at 10 mmHg[4]
Solubility Soluble in organic solvents like methanol and ethanol; slightly soluble in water.[1][2]
Molecular Weight 177.20 g/mol
CAS Number 93-17-4

Q2: What are the primary methods for purifying crude this compound?

The most commonly employed purification techniques are recrystallization and column chromatography. Recrystallization from solvents such as ethanol or methanol is a widely cited method.[5] For high-purity requirements, a combination of distillation followed by recrystallization can be effective.

Q3: What are the potential impurities in a crude sample of this compound?

Impurities can vary depending on the synthetic route. Common precursors include veratraldehyde and 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.[3][6] Potential impurities may include:

  • Unreacted starting materials (e.g., veratraldehyde).

  • Reaction intermediates such as 3,4-dimethoxyphenylacetaldehyde and 3,4-dimethoxyphenylacetaldoxime.[7]

  • Byproducts from side reactions.

  • Residual solvents from the synthesis and workup.

Q4: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[3] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity and for optimizing purification conditions.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The product "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This can lead to the formation of an impure oil.

Troubleshooting Workflow for "Oiling Out"

Oiling_Out_Troubleshooting start Product 'oils out' during recrystallization check_mp Is the melting point of the crude solid significantly lower than the solvent's boiling point? start->check_mp add_solvent Add more hot solvent to ensure the product is fully dissolved. check_mp->add_solvent No change_solvent Select a lower-boiling point solvent or use a mixed-solvent system. check_mp->change_solvent Yes cool_slowly Allow the solution to cool more slowly. Consider insulation or a programmable bath. add_solvent->cool_slowly triturate Triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. cool_slowly->triturate Still oils out success Crystals Form Successfully cool_slowly->success Success change_solvent->success pre_purify Consider a preliminary purification step (e.g., column chromatography) to remove significant impurities. triturate->pre_purify Fails triturate->success Success pre_purify->success

Caption: Troubleshooting decision tree for "oiling out" during recrystallization.

Problem 2: Low recovery of the purified product after recrystallization.

  • Cause: Too much solvent was used, or the product has significant solubility in the cold solvent.

  • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation. To recover more product, you can evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals, though this crop may be less pure.

Column Chromatography Issues

Problem 3: The compound does not move from the baseline on the TLC plate, even with highly polar solvents.

  • Cause: this compound is a polar compound, and standard solvent systems may not be sufficient to elute it from the silica gel.

  • Solution:

    • Increase Solvent Polarity: Try a more aggressive solvent system. For example, a mixture of dichloromethane and methanol (e.g., 95:5) can be effective.

    • Add a Modifier: If streaking is observed, which can be common with polar compounds, consider adding a small amount of a modifier to the eluent. For example, adding 1-2% triethylamine can help if the compound is basic.

    • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which can be better suited for polar compounds.[8][9]

Problem 4: Poor separation of the product from impurities of similar polarity.

  • Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Fine-tune the Solvent System: Systematically vary the ratio of your solvents in small increments to optimize the separation. Running multiple TLCs with different solvent systems is crucial. Aim for an Rf value of 0.2-0.3 for the desired product.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.

    • Consider a Different Stationary Phase: If silica gel does not provide the desired separation, a different stationary phase like alumina or a bonded phase (e.g., cyano or diol) might offer different selectivity.

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is adapted from a patented method for achieving high-purity this compound.[3]

  • Dissolution: Dissolve the crude this compound (e.g., 32.7 g of yellow oil) in absolute ethanol (e.g., 65 ml). Gently warm the mixture to ensure complete dissolution.

  • Crystallization: Cool the solution to -5 °C and allow it to stand for 8 hours to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expected Outcome: This method has been reported to yield a white solid with a purity of 99% (as determined by HPLC) and a yield of approximately 85%.[3]

Protocol 2: General Column Chromatography

This is a general guide for the purification of this compound by column chromatography. Optimization will be required based on the specific impurity profile of the crude material.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1). For more polar impurities, a system of dichloromethane and methanol (e.g., 98:2) may be necessary. The target Rf for the product should be around 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute more polar impurities after the product has been collected.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

Purification_Workflow crude Crude this compound tlc TLC Analysis to Assess Purity and Determine Purification Method crude->tlc recrystallization Recrystallization (e.g., from Ethanol) tlc->recrystallization High Purity & Favorable Crystallization column Column Chromatography (Silica Gel) tlc->column Complex Mixture or 'Oiling Out' Issues characterization Purity Analysis (HPLC, TLC, Melting Point) recrystallization->characterization column->characterization pure_product Pure this compound characterization->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

References

Optimizing reaction conditions for 3,4-Dimethoxyphenylacetonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrolysis of 3,4-Dimethoxyphenylacetonitrile

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the hydrolysis of this compound to 3,4-Dimethoxyphenylacetic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data tables.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing this compound?

A1: The hydrolysis of this compound to its corresponding carboxylic acid can be achieved through three main pathways: acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and enzymatic hydrolysis.[1][2] Each method has distinct advantages regarding reaction conditions, yield, and substrate compatibility.

Q2: How does acid-catalyzed hydrolysis work for this substrate?

A2: Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution.[1][3] The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the final carboxylic acid and an ammonium salt.[1]

Q3: What is the mechanism of base-catalyzed hydrolysis?

A3: In base-catalyzed hydrolysis, the nitrile is treated with a strong aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] A nucleophilic hydroxide ion attacks the nitrile carbon, leading to an amide intermediate that is further hydrolyzed to a carboxylate salt.[1][4] A final acidification step is required to protonate the salt and yield the carboxylic acid.[1]

Q4: What are the advantages of using enzymatic hydrolysis?

A4: Enzymatic hydrolysis, using enzymes like nitrilase or a combination of nitrile hydratase and amidase, offers high selectivity under mild conditions (neutral pH and room temperature).[2] This method can prevent the formation of byproducts that may occur under harsh acidic or basic conditions and is particularly useful for substrates with sensitive functional groups.[5]

Q5: What is the key intermediate in both acid and base-catalyzed hydrolysis?

A5: The key intermediate in both chemical hydrolysis methods is the corresponding amide, 3,4-Dimethoxyphenylacetamide.[1][4] Under the reaction conditions, this amide is typically not isolated and is hydrolyzed further to the carboxylic acid.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the hydrolysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient reaction temperature or time. 2. Low solubility of the starting nitrile in the aqueous medium.[3] 3. Inactive catalyst (for enzymatic reactions).1. Increase the reaction temperature and/or extend the reaction time. Monitor reaction progress using TLC or LCMS. 2. Add a co-solvent (e.g., ethanol, THF) to improve solubility. For enzymatic reactions, consider a small fraction (5-10% v/v) of a solvent like DMSO or methanol.[5] 3. Ensure the enzyme is active and used under its optimal pH and temperature conditions.[5]
Formation of Amide Intermediate as the Main Product 1. Incomplete hydrolysis. The conversion of the amide to the carboxylic acid is the second step and may require more forcing conditions. 2. For enzymatic reactions, the nitrilase used may have a higher tendency to form amides, or the amidase in a nitrile hydratase/amidase system may be inhibited.[5]1. Increase the reaction temperature, prolong the reaction time, or increase the concentration of the acid/base catalyst. 2. Select a different enzyme or optimize the reaction conditions (pH, temperature) to favor carboxylic acid formation.
Presence of Impurities or Side Products 1. Degradation of starting material or product due to harsh conditions (high temperature, strong acid/base).[3] 2. Potential for demethylation of the methoxy groups under strong acidic conditions at high temperatures.[6]1. Reduce the reaction temperature and catalyst concentration. Consider switching to a milder method, such as enzymatic hydrolysis. 2. Use moderate temperatures and avoid prolonged heating with strong acids. Monitor for the formation of phenolic byproducts.
Difficulty in Product Isolation/Workup 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous layer, especially after base-catalyzed hydrolysis.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. For base-catalyzed reactions, ensure the aqueous solution is acidified to a sufficiently low pH (e.g., pH 1-2) to fully protonate the carboxylate and precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation.

Troubleshooting Workflow

G start Reaction Complete? low_conversion Low Conversion start->low_conversion No side_products Side Products Present? start->side_products Yes check_solubility Improve Solubility (add co-solvent) low_conversion->check_solubility increase_conditions Increase Temp/Time/ Catalyst Conc. check_solubility->increase_conditions increase_conditions->start incomplete_hydrolysis Amide Intermediate Detected side_products->incomplete_hydrolysis Amide degradation Degradation Products Detected side_products->degradation Other workup Proceed to Workup side_products->workup No incomplete_hydrolysis->increase_conditions modify_conditions Use Milder Conditions (lower temp, consider enzymatic) degradation->modify_conditions modify_conditions->start end Pure Product workup->end

Caption: A decision tree for troubleshooting common hydrolysis issues.

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes typical reaction conditions and expected outcomes for different hydrolysis methods. Note that optimal conditions may vary.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisEnzymatic Hydrolysis
Reagents 50-70% H₂SO₄ (aq) or conc. HCl10-20% NaOH (aq) or KOH (aq)Nitrilase or Nitrile Hydratase/Amidase in buffer
Solvent Water, Aqueous EthanolWater, Aqueous EthanolAqueous Buffer (e.g., phosphate), optional co-solvent (5-10%)[5]
Temperature 80 - 110 °C (Reflux)[3]80 - 100 °C (Reflux)20 - 50 °C[5]
Reaction Time 4 - 24 hours[3]2 - 12 hours12 - 48 hours
Workup Dilution with water, extraction, or filtration of precipitated product.Acidification to pH 1-2, extraction, or filtration of precipitated product.Extraction with organic solvent, removal of enzyme (e.g., by filtration).
Pros Inexpensive reagents, straightforward procedure.Generally faster than acid hydrolysis, less potential for some side reactions.High selectivity, mild conditions, environmentally friendly.[2]
Cons Harsh conditions, potential for side reactions (e.g., demethylation), waste disposal.[3]Requires a separate acidification step, harsh conditions.Enzymes can be expensive, slower reaction rates, requires specific pH/temp control.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid (H₂SO₄). Use a volume sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them with TLC or LCMS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice in a beaker.

  • Isolation: The product, 3,4-Dimethoxyphenylacetic acid, should precipitate as a solid. Stir the cold mixture for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if higher purity is needed.

Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
  • Setup: To a round-bottom flask with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Add a 20% (w/v) aqueous solution of sodium hydroxide (NaOH) (e.g., 10 mL per gram of nitrile). An optional co-solvent like ethanol can be added to improve solubility.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction until completion via TLC or LCMS (typically 2-8 hours). The reaction initially forms the sodium salt of the carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Isolation: While stirring, slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH 1-2). The product will precipitate as a white solid.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed for further purification.

Reaction Pathway Visualization

The following diagram illustrates the general workflow and key stages of chemical hydrolysis.

G cluster_0 Hydrolysis Stage cluster_1 Final Product Stage start This compound amide Amide Intermediate start->amide Step 1 (H₂O, H⁺ or OH⁻) carboxylate Carboxylate Salt (Base-Catalyzed) amide->carboxylate Step 2 (Base-Catalyzed) (OH⁻) acid 3,4-Dimethoxyphenylacetic Acid amide->acid Step 2 (Acid-Catalyzed) (H₂O, H⁺) carboxylate->acid Acidification (H⁺ Workup)

Caption: General reaction pathway for nitrile hydrolysis.

References

Preventing byproduct formation in papaverine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during papaverine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to papaverine?

A1: The most common and historically significant methods for synthesizing the papaverine core structure are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Both methods are effective for constructing the isoquinoline ring system of papaverine.[1][2][3][4] More recent approaches also include multi-step syntheses starting from precursors like 3,4-dimethoxyphenylacetonitrile and employing techniques such as oxidative amidation.[5]

Q2: What is the "cryptopine test" and why is it relevant for synthetic papaverine?

A2: The "cryptopine test" is a purity test where a sample is dissolved in cold concentrated sulfuric acid. A colorless solution indicates high purity. While this test was historically used to detect the opium alkaloid cryptopine in natural papaverine, a violet or pink coloration in synthetic papaverine indicates the presence of other impurities, not cryptopine, as its formation is not plausible in synthetic routes.[6][7]

Q3: What is a common byproduct in papaverine synthesis and how can it be removed?

A3: A frequently encountered impurity in synthetic papaverine is papaverinol. This can be substantially removed by reacting the crude papaverine with an agent like acetyl chloride or a carboxylic acid anhydride. This process esterifies the hydroxyl group of papaverinol, allowing for its separation from papaverine through crystallization.[6]

Q4: Are there any "green" or more environmentally friendly synthesis methods for papaverine?

A4: Yes, research has explored greener synthetic routes. One such method involves a four-step synthesis that utilizes polyphosphoric acid (PPA) for the ring-closing reaction and a hydrogenation step with a Pd/C catalyst in a water-solvent medium, achieving a good overall yield.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during papaverine synthesis.

Issue 1: Low yield in the Bischler-Napieralski reaction.
  • Possible Cause 1: Ineffective dehydrating agent. The choice and quality of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical.

    • Solution: For substrates lacking electron-donating groups on the aromatic ring, a combination of POCl₃ with P₂O₅ can be more effective.[9] Ensure the reagents are fresh and anhydrous.

  • Possible Cause 2: Side reactions. A major side reaction is the retro-Ritter reaction, which forms styrene derivatives.[9][10]

    • Solution: To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[9][10] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the elimination that leads to the styrene byproduct.[9]

  • Possible Cause 3: Insufficiently activated aromatic ring. The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its efficiency is enhanced by electron-donating groups on the aromatic ring.[9]

    • Solution: While the starting materials for papaverine synthesis typically have activating methoxy groups, ensure the starting material is pure. For less activated systems, higher reaction temperatures or stronger dehydrating agents may be necessary.[9]

Issue 2: Formation of an unexpected isomer during cyclization.
  • Possible Cause: Under certain conditions, particularly with P₂O₅, cyclization can occur at an unexpected position on the aromatic ring, leading to isomeric byproducts. This is attributed to cyclization via an ipso carbon to form a spiro intermediate.[2]

    • Solution: The choice of condensing agent can influence the regioselectivity. Using POCl₃ is less likely to produce this abnormal product compared to P₂O₅.[2] Careful control of reaction conditions is crucial.

Issue 3: Product fails the "cryptopine test" (develops color in sulfuric acid).
  • Possible Cause 1: Presence of papaverinol. As mentioned in the FAQs, papaverinol is a common impurity that can cause coloration.

    • Solution: Treat the crude product with 7-8% (by weight of the expected papaverine base) acetyl chloride at 135-150°C for about 15 minutes to esterify the papaverinol, followed by crystallization.[6]

  • Possible Cause 2: Residual starting materials or other byproducts. Incomplete reaction or other side reactions can lead to impurities.

    • Solution: Multiple recrystallization steps may be necessary.[7] The use of activated carbon during recrystallization can help remove colored impurities.[7][11] Purification of the papaverine oxalate salt by recrystallization from water is also an effective method.[7]

Issue 4: Difficulty in handling the 3,4-dihydropapaverine intermediate.
  • Possible Cause: After basification, 3,4-dihydropapaverine can be an oily or sticky solid, which is difficult to handle in industrial production.[12]

    • Solution: Instead of isolating the free base, perform an extraction with a suitable solvent like trimethylbenzene. The subsequent dehydrogenation reaction can be carried out directly in the organic phase.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for papaverine.

Table 1: Yield and Purity Data from a Multi-Step Synthesis

StepProductYieldPurity
DehydrogenationPapaverine (wet product)-99.5%
Final ProductPapaverine Hydrochloride74.5% (total)99.8%

Data sourced from a synthetic method utilizing mesitylene as the solvent in the dehydrogenation step.[11]

Table 2: Reagent Quantities for Papaverinol Impurity Removal

ReagentAmount
Acetyl Chloride7-8% by weight of the expected papaverine base
Carboxylic Acid Chloride / Anhydride5-10% by weight of the expected papaverine base

Data from a patented purification process.[6]

Experimental Protocols

Protocol 1: Synthesis of Papaverine via Dehydrogenation of 3,4-Dihydropapaverine Hydrochloride
  • Preparation: In a reaction vessel, dissolve 2.5 kg of 3,4-dihydropapaverine hydrochloride in 7.5 kg of water with stirring and heating until the solution is clear.

  • Basification and Extraction: Add 1 kg of liquid caustic soda dropwise to adjust the pH to 12-13. Then, add 7.5 kg of mesitylene for extraction.

  • Dehydrogenation: To the organic phase, add 500 g of Raney Ni catalyst. Heat the mixture to 150°C and maintain the reaction for 4 hours.

  • Isolation of Papaverine: Filter the reaction mixture to obtain 2.5 kg of wet papaverine product (purity 99.5%).

  • Formation of Hydrochloride Salt: Under a nitrogen atmosphere, add the papaverine to a mixed solution of 1.5 kg of 37% hydrochloric acid, 1.3 kg of water, and 10.3 kg of absolute ethanol.

  • Purification: Heat the mixture to dissolve the solids, then add 50 g of activated carbon for decolorization. Filter the hot solution.

  • Crystallization: Cool the filtrate to induce crystallization. This yields 2.1 kg of papaverine hydrochloride with a purity of 99.8%.[11]

Protocol 2: Purification of Crude Papaverine Containing Papaverinol
  • Reaction Setup: In a suitable reaction vessel, place the crude papaverine containing papaverinol.

  • Reagent Addition: Add acetyl chloride in an amount equivalent to 7-8% of the expected weight of the papaverine base.

  • Reaction Conditions: Heat the mixture to a temperature between 135°C and 150°C for approximately 15 minutes. This esterifies the OH group of the papaverinol.

  • Isolation: Isolate the purified papaverine from the reaction medium by crystallization.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Bischler_Napieralski_Reaction cluster_reagents amide β-Arylethylamide intermediate Nitrilium Ion Intermediate amide->intermediate Cyclization reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) dihydroisoquinoline 3,4-Dihydroisoquinoline intermediate->dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution byproduct Styrene Byproduct intermediate->byproduct Retro-Ritter Reaction papaverine Papaverine dihydroisoquinoline->papaverine Oxidation

Caption: Bischler-Napieralski reaction pathway for papaverine synthesis.

Pictet_Spengler_Reaction amine β-Arylethylamine iminium Iminium Ion amine->iminium Condensation aldehyde Aldehyde/Ketone aldehyde->iminium tetrahydroisoquinoline Tetrahydroisoquinoline iminium->tetrahydroisoquinoline Ring Closure papaverine Papaverine tetrahydroisoquinoline->papaverine Dehydrogenation

Caption: Pictet-Spengler reaction pathway for papaverine synthesis.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Type start->check_reaction check_purity Check Purity Test start->check_purity bn Bischler-Napieralski check_reaction->bn BN ps Pictet-Spengler check_reaction->ps PS (General Purification) check_bn_issue Identify BN Issue bn->check_bn_issue ps->check_purity low_yield Low Yield check_bn_issue->low_yield Yield isomer Isomer Formation check_bn_issue->isomer Isomer solution_yield Use stronger/fresh reagent Change solvent Use oxalyl chloride low_yield->solution_yield solution_isomer Use POCl₃ instead of P₂O₅ isomer->solution_isomer color_test Fails Color Test check_purity->color_test Fail solution_purity Treat with Acetyl Chloride Recrystallize with Activated Carbon color_test->solution_purity

Caption: Troubleshooting logic for papaverine synthesis issues.

References

Troubleshooting low yield in veratraldehyde to 3,4-Dimethoxyphenylacetonitrile conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3,4-Dimethoxyphenylacetonitrile from veratraldehyde. The primary focus is on the common two-step pathway involving a Henry reaction to form 3,4-dimethoxy-β-nitrostyrene, followed by its reduction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or No Formation of 3,4-dimethoxy-β-nitrostyrene in the Henry Reaction

Question: My Henry reaction between veratraldehyde and nitromethane is giving a low yield of the desired 3,4-dimethoxy-β-nitrostyrene. What are the possible causes and how can I improve the yield?

Answer: Low yields in the Henry reaction are a common issue and can be attributed to several factors. The Henry reaction is reversible, and reaction conditions must be optimized to favor product formation.[1]

Potential Causes and Solutions:

  • Inadequate Catalyst or Base: The choice and amount of catalyst or base are crucial. Ammonium acetate is a commonly used catalyst.[2][3] Ensure it is fresh and used in the correct molar ratio. For base-catalyzed reactions, the concentration of the base can influence the reaction rate and equilibrium.

  • Suboptimal Reaction Temperature: The reaction is often performed at elevated temperatures (70-100°C) to drive the dehydration of the intermediate nitroalkanol.[3] However, excessively high temperatures can lead to polymerization or decomposition of the starting materials and product.

  • Incorrect Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to an incomplete reaction, while prolonged reaction times, especially at high temperatures, can result in byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Water Removal: The dehydration of the intermediate β-nitro alcohol is an equilibrium process.[4] Removing water as it is formed can drive the reaction towards the desired nitrostyrene. Using a Dean-Stark trap or adding a dehydrating agent like molecular sieves can be beneficial.

  • Side Reactions: The formation of byproducts such as nitrile and hydroxylamine impurities can occur.[5] Additionally, self-polymerization of the product can be an issue.[6]

Issue 2: Incomplete Reduction of 3,4-dimethoxy-β-nitrostyrene

Question: I am having trouble with the reduction of 3,4-dimethoxy-β-nitrostyrene to this compound. The reaction is incomplete, or I am getting a mixture of products. What should I do?

Answer: The reduction of the nitroalkene can be challenging, and incomplete reactions or the formation of side products are known issues. The choice of reducing agent and reaction conditions are critical for a successful conversion.

Potential Causes and Solutions:

  • Choice and Stoichiometry of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation.[7] However, using NaBH₄ alone may not be sufficient for complete reduction of the nitro group. The use of catalysts like copper(II) chloride (CuCl₂) in conjunction with NaBH₄ can significantly improve yields and reaction times.[8][9] Ensure you are using a sufficient molar excess of the reducing agent. Some protocols suggest using up to 4 molar equivalents of NaBH₄ to avoid the formation of dimer byproducts.[10]

  • Reaction Temperature and Time: The reduction is often carried out at a controlled temperature. For NaBH₄ reductions, maintaining the temperature between 20-30°C during the addition of the nitrostyrene is recommended.[7] Reaction times should be monitored by TLC to ensure completion.

  • Formation of Side Products: A common side reaction is the Michael addition of the nitroalkane product with the starting nitrostyrene, leading to the formation of a dimeric byproduct.[7] This is more likely to occur if the reduction is slow or incomplete. Hydroxylamine derivatives can also be formed as byproducts during the reduction step.[5] Using an adequate excess of the reducing agent can help minimize these side reactions.

  • Solvent System: The choice of solvent can influence the reactivity of the reducing agent and the solubility of the reactants. Mixtures of solvents like ethyl acetate and ethanol have been used for NaBH₄ reductions.[11]

Issue 3: Difficulty in Purifying the Final Product, this compound

Question: I have obtained the crude this compound, but I am struggling with its purification. Recrystallization is not giving me a pure product, or the recovery is very low. What are some troubleshooting tips?

Answer: Effective purification is essential to obtain high-purity this compound. Recrystallization is a common method, but its success depends on the proper choice of solvent and technique.

Potential Causes and Solutions:

  • Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol or methanol are commonly used for recrystallization.[12] If a single solvent is not effective, a mixed solvent system (e.g., ethyl acetate/hexane) might be necessary.

  • Presence of Impurities Affecting Crystallization: If the crude product contains significant amounts of impurities, it may "oil out" instead of crystallizing.[13] In such cases, a preliminary purification step like column chromatography or treatment with activated charcoal might be necessary to remove colored impurities.[13]

  • Crystallization is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[13]

  • Supersaturation: If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.[13]

  • Using an Excessive Amount of Solvent: Using too much solvent for recrystallization will result in a low recovery of the product. After dissolving the crude product in the minimum amount of hot solvent, if crystallization is still poor, you can try to carefully evaporate some of the solvent and cool the solution again.[13]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthetic route from veratraldehyde to this compound?

A1: The most common route involves two main steps:

  • Henry Reaction (Nitroaldol Condensation): Veratraldehyde is reacted with nitromethane in the presence of a base or catalyst (e.g., ammonium acetate) to form 3,4-dimethoxy-β-nitrostyrene.[4][14] This is followed by dehydration of the intermediate nitroalkanol.

  • Reduction: The resulting 3,4-dimethoxy-β-nitrostyrene is then reduced to this compound. This can be achieved using various reducing agents, with sodium borohydride being a common choice, often in the presence of a catalyst.[7][8]

Q2: Are there alternative synthetic routes to this compound from veratraldehyde?

A2: Yes, another notable route involves the formation of an oxime intermediate. Veratraldehyde can be converted to veratraldehyde oxime, which is then dehydrated to yield this compound. This method avoids the use of nitromethane.[15]

Q3: What are the key parameters to control for a high-yield Henry reaction?

A3: To maximize the yield of 3,4-dimethoxy-β-nitrostyrene, you should carefully control the following parameters:

  • Reactant Stoichiometry: Use an appropriate molar ratio of veratraldehyde, nitromethane, and the catalyst/base.

  • Temperature: Maintain the optimal reaction temperature to promote the reaction without causing degradation.

  • Reaction Time: Monitor the reaction to determine the optimal time for completion.

  • Water Removal: Actively remove water to shift the equilibrium towards the product.

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically:

  • Nitromethane is flammable and toxic. Handle it in a well-ventilated fume hood.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Many of the solvents used are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Effect of Catalyst on the Henry Reaction of Aromatic Aldehydes with Nitromethane

AldehydeCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-DimethoxybenzaldehydeAmmonium AcetateAcetic AcidReflux1-[16]
BenzaldehydeAmmonium AcetateNitromethane/Acetic AcidReflux198[16]
3,4-DimethoxybenzaldehydeAmmonium AcetateAcetic Acid50250.5[2]
3,4-EthylenedioxybenzaldehydeAmmonium AcetateAcetic Acid50272.5[2]

Table 2: Comparison of Reducing Agents for the Conversion of β-Nitrostyrenes

SubstrateReducing SystemSolventTemperature (°C)TimeYield (%)Reference
2,4-Dimethoxy-β-nitrostyreneNaBH₄ / Aliquat 336Toluene/Water251.5 h97[17]
Substituted β-nitrostyrenesNaBH₄ / CuCl₂-8010-30 min62-83[8][9]
2,5-Dimethoxy-β-nitrostyreneNaBH₄Isopropanol/Water20-50--[7]
3,4,5-Trimethoxy-β-nitrostyreneNaBH₄ (4 molar equiv.)----[10]

Experimental Protocols

Protocol 1: Synthesis of 3,4-dimethoxy-β-nitrostyrene via Henry Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine veratraldehyde (1 equivalent), nitromethane (1.5-3 equivalents), and ammonium acetate (0.8-1 equivalent).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Heating: Heat the reaction mixture to reflux (around 90-100°C) with vigorous stirring.[16]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Slowly add cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with water, and then recrystallize from a suitable solvent like ethanol or methanol to obtain pure 3,4-dimethoxy-β-nitrostyrene as yellow crystals.[18]

Protocol 2: Reduction of 3,4-dimethoxy-β-nitrostyrene to this compound

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend sodium borohydride (NaBH₄, 4 equivalents) in a mixture of ethyl acetate and ethanol at 10°C.

  • Substrate Addition: In a separate flask, dissolve 3,4-dimethoxy-β-nitrostyrene (1 equivalent) in ethyl acetate. Add this solution dropwise to the NaBH₄ suspension while maintaining the reaction temperature between 20-30°C.[7][11]

  • Reaction Time: Stir the reaction mixture for an additional 20-30 minutes after the addition is complete.

  • Quenching: Carefully quench the reaction by the slow addition of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a dilute solution of acetic acid to neutralize any remaining base.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from ethanol or methanol.

Visualizations

Reaction_Pathway Veratraldehyde Veratraldehyde Intermediate 3,4-dimethoxy-β-nitrostyrene Veratraldehyde->Intermediate Henry Reaction (e.g., NH4OAc, Acetic Acid) Nitromethane Nitromethane Nitromethane->Intermediate Product This compound Intermediate->Product Reduction (e.g., NaBH4, CuCl2)

Caption: Synthetic pathway from Veratraldehyde to this compound.

Troubleshooting_Workflow Start Low Yield in Conversion Step1 Identify the problematic step: Henry Reaction or Reduction? Start->Step1 Henry_Issue Low Yield in Henry Reaction Step1->Henry_Issue Henry Reduction_Issue Incomplete Reduction Step1->Reduction_Issue Reduction Purification_Issue Purification Difficulty Step1->Purification_Issue Purification Check_Catalyst Check catalyst/base activity and amount Henry_Issue->Check_Catalyst Yes Check_Temp_Time Optimize reaction temperature and time Henry_Issue->Check_Temp_Time Yes Check_Water Ensure water removal Henry_Issue->Check_Water Yes Check_Reducing_Agent Verify reducing agent stoichiometry and activity Reduction_Issue->Check_Reducing_Agent Yes Check_Reduction_Conditions Optimize reduction temperature and time Reduction_Issue->Check_Reduction_Conditions Yes Check_Side_Products Analyze for side products (e.g., dimers) Reduction_Issue->Check_Side_Products Yes Check_Solvent Optimize recrystallization solvent Purification_Issue->Check_Solvent Yes Pre_Purify Consider pre-purification (e.g., column chromatography) Purification_Issue->Pre_Purify Yes

Caption: Troubleshooting workflow for low yield issues.

FAQ_Relationships Main_Topic Veratraldehyde to this compound Route Synthetic Routes Main_Topic->Route Troubleshooting Troubleshooting Main_Topic->Troubleshooting Safety Safety Precautions Main_Topic->Safety Henry_Route Henry Reaction -> Reduction Route->Henry_Route Oxime_Route Oxime Formation -> Dehydration Route->Oxime_Route Low_Yield Low Yield Troubleshooting->Low_Yield Purification Purification Issues Troubleshooting->Purification

Caption: Logical relationships of FAQ topics.

References

Stability and degradation of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Dimethoxyphenylacetonitrile

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to 3,4-dimethoxyphenylacetamide, and then to 3,4-dimethoxyphenylacetic acid.[1][2][3][4][5] The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: The electron-rich 3,4-dimethoxybenzene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents.[6][7][8] This can lead to the formation of various oxidation products and potential polymerization.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[9] It is stable under normal temperatures and pressures.[9]

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent degradation.

Q4: What are the signs of degradation in a sample of this compound?

A4: Physical signs of degradation can include a change in color from its typical white to off-white or yellow crystalline appearance, or a change in odor. For quantitative assessment, analytical techniques such as HPLC are necessary to detect the presence of degradation products like 3,4-dimethoxyphenylacetic acid.

Q5: Can this compound be stabilized in solution?

A5: The stability of this compound in solution depends on the solvent and pH. For optimal stability, use a neutral, aprotic solvent and protect the solution from light and high temperatures. Buffering the solution to a neutral pH can help minimize acid- or base-catalyzed hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low reaction yield when using this compound as a starting material. Degradation of the starting material due to improper storage or handling.Verify the purity of your this compound using HPLC or melting point analysis before use. Ensure it has been stored under the recommended conditions.
Reaction conditions (e.g., pH, temperature) are promoting hydrolysis of the nitrile group.If your reaction is sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere. If acidic or basic conditions are required, consider protecting the nitrile group or using milder conditions if possible. Monitor the reaction for the formation of 3,4-dimethoxyphenylacetic acid.
The presence of oxidizing agents in the reaction mixture.Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. If necessary, purify solvents before use.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) of the reaction mixture. Formation of degradation products.Identify the unexpected peaks by comparing their retention times with standards of potential degradation products like 3,4-dimethoxyphenylacetamide and 3,4-dimethoxyphenylacetic acid. Mass spectrometry can also be used for identification.
Contamination of the sample or analytical column.Run a blank analysis of the solvent to check for contamination. Clean the analytical column according to the manufacturer's instructions.
Inconsistent results between experimental batches. Variability in the purity of this compound.Source your this compound from a reputable supplier and perform quality control on each new batch.
Inconsistent reaction setup or conditions.Standardize all experimental parameters, including reaction time, temperature, and reagent addition rates.

Quantitative Data Summary

Condition Expected Stability Primary Degradation Product Influencing Factors
Acidic pH (pH < 4) Low3,4-Dimethoxyphenylacetic acidTemperature, concentration of acid
Neutral pH (pH 6-8) High--
Basic pH (pH > 9) Low3,4-Dimethoxyphenylacetic acidTemperature, concentration of base
Elevated Temperature (> 50°C) Moderate to LowVaries depending on other conditionsPresence of water, oxygen, and catalysts
UV/Visible Light Exposure ModeratePotential for photoxidation productsIntensity and wavelength of light, presence of photosensitizers
Presence of Strong Oxidizing Agents Very LowOxidized aromatic ring productsNature and concentration of the oxidizing agent

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its primary hydrolysis product, 3,4-dimethoxyphenylacetic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 278 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase (initial conditions) or a suitable organic solvent like methanol or acetonitrile.

Protocol 2: Accelerated Stability Study

This protocol can be used to assess the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in different media:

    • 0.1 N HCl (acidic condition)

    • Purified Water (neutral condition)

    • 0.1 N NaOH (basic condition)

    • 3% Hydrogen Peroxide (oxidative condition)

  • Incubation:

    • For thermal stress, incubate aliquots of the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • For photostability, expose aliquots of the solutions to a calibrated light source (e.g., ICH option 2).

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for analysis by the HPLC method described in Protocol 1.

  • Data Evaluation: Calculate the percentage of this compound remaining and the percentage of major degradation products formed at each time point.

Visualizations

Hydrolysis_Degradation_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions Compound This compound ProtonatedNitrile Protonated Nitrile Intermediate Compound->ProtonatedNitrile H+ AmideIntermediate_base 3,4-Dimethoxyphenylacetamide Compound->AmideIntermediate_base OH- AmideIntermediate_acid 3,4-Dimethoxyphenylacetamide ProtonatedNitrile->AmideIntermediate_acid +H2O -H+ CarboxylicAcid 3,4-Dimethoxyphenylacetic Acid AmideIntermediate_acid->CarboxylicAcid +H2O -NH4+ Carboxylate 3,4-Dimethoxyphenylacetate AmideIntermediate_base->Carboxylate OH- CarboxylicAcid_base 3,4-Dimethoxyphenylacetic Acid Carboxylate->CarboxylicAcid_base H3O+ (workup)

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow start Experiment Start issue Unexpected Experimental Outcome? start->issue check_purity Check Purity of Starting Material (HPLC, MP) issue->check_purity Yes end Successful Experiment issue->end No purity_ok Purity OK? check_purity->purity_ok review_conditions Review Reaction Conditions (pH, Temp, Atmosphere) conditions_ok Conditions Appropriate? review_conditions->conditions_ok analyze_products Analyze Byproducts/Degradants (LC-MS) degradation_identified Degradation Pathway Identified? analyze_products->degradation_identified purity_ok->review_conditions Yes purify Purify/Source New Starting Material purity_ok->purify No conditions_ok->analyze_products Yes modify_conditions Modify Reaction Conditions (e.g., milder pH, lower temp) conditions_ok->modify_conditions No optimize Optimize Reaction Based on Degradation Insight degradation_identified->optimize Yes degradation_identified->end No purify->start modify_conditions->start optimize->start

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Purification of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,4-Dimethoxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, intermediates, and side-reactions. These may include:

  • Unreacted Starting Materials: Veratraldehyde is a common precursor and can be carried through if the initial reaction is incomplete.

  • Intermediates: The corresponding aldoxime, 3,4-dimethoxyphenylacetaldoxime, can be present if the dehydration step is not fully efficient.

  • Side-Products: Veratraldehyde cyanohydrin can form as a byproduct during the cyanohydrin reaction. Dimeric impurities, such as [4,5‑dimethoxy‑α‑(3,4‑dimethoxyphenyl)‑o‑tolyl]acetonitrile, have also been reported in similar syntheses.

  • Color Impurities: Crude this compound is often described as a yellow or brownish oil, indicating the presence of colored impurities.

Q2: What are the recommended primary purification methods for this compound?

A2: The most commonly cited and effective purification methods are:

  • Recrystallization: This is the preferred method for removing most common impurities and for obtaining a high-purity crystalline product. Ethanol and methanol are frequently used as recrystallization solvents.

  • Distillation: Vacuum distillation can be used to purify the compound, particularly for removing non-volatile impurities.

  • Column Chromatography: This method is useful for separating impurities with similar polarities to the desired product.

Q3: My purified this compound is still a yellow oil and won't crystallize. What should I do?

A3: The yellow coloration indicates residual impurities. If the product fails to crystallize, it is likely due to a high impurity level or the presence of oily impurities that inhibit crystal formation. It is recommended to attempt a column chromatography purification step to remove these impurities before proceeding with recrystallization.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound should be a white to off-white crystalline solid.[1] The reported melting point is typically in the range of 62-65°C.[1][2]

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Potential Cause Troubleshooting Steps
Incomplete removal of starting materials (e.g., Veratraldehyde) Veratraldehyde is soluble in ethanol.[3][4] Ensure that the recrystallization solvent volume is optimized to keep the impurities dissolved in the mother liquor upon cooling. A second recrystallization may be necessary.
Co-crystallization of impurities If impurities have very similar solubility profiles, consider using a different recrystallization solvent or a solvent-antisolvent system. Alternatively, pre-purify the crude material using column chromatography.
Product "oiling out" instead of crystallizing This occurs when the solution is supersaturated at a temperature above the melting point of the compound. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Residual colored impurities If the crystals are still colored, consider a charcoal treatment during the recrystallization process. Add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities.
Issue 2: Difficulty with Column Chromatography Separation
Potential Cause Troubleshooting Steps
Poor separation of spots on TLC The chosen eluent system is not optimal. Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find a system that provides good separation between the product and impurities.
Product eluting too quickly or too slowly Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity (e.g., lower the percentage of ethyl acetate in hexanes). If it elutes too slowly, increase the polarity.
Tailing of the product spot The compound may be interacting too strongly with the stationary phase. Adding a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can help to reduce tailing.

Data Presentation

The following table summarizes representative data for the purification of this compound by recrystallization as reported in various synthetic procedures.

Purification Method Solvent Initial State Final State Yield (%) Purity (HPLC) Reference
RecrystallizationEthanolYellow OilWhite Solid85.2499%[1]
RecrystallizationEthanolYellow OilWhite Solid76.3399%[5]
RecrystallizationEthanolYellow OilWhite Solid68.2398.7%[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Transfer the crude this compound (typically a yellow oil) to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the crude product completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or at -5°C for several hours can enhance crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound (Yellow Oil) Recrystallization Recrystallization (Ethanol/Methanol) Crude->Recrystallization Pure Pure this compound (White Crystalline Solid) Recrystallization->Pure Successful ImpureCrystals Impure Crystals Recrystallization->ImpureCrystals Low Purity OilyProduct Oily Product Recrystallization->OilyProduct Fails to Crystallize ColumnChromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) ColumnChromatography->Recrystallization ImpureCrystals->Recrystallization Re-crystallize OilyProduct->ColumnChromatography Purify Further

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Crude Product PurificationStep Perform Recrystallization Start->PurificationStep CheckPurity Check Purity & Appearance PurificationStep->CheckPurity PureProduct Pure Product (White Crystals) CheckPurity->PureProduct Pass LowPurity Low Purity / Colored CheckPurity->LowPurity Fail (Impure) OilingOut Oiling Out / No Crystals CheckPurity->OilingOut Fail (Oily) ReCrystallize Re-crystallize or Add Charcoal LowPurity->ReCrystallize ColumnChromatography Perform Column Chromatography OilingOut->ColumnChromatography ReCrystallize->PurificationStep ColumnChromatography->PurificationStep

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,4-dimethoxyphenylacetonitrile. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure a successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis route for this compound?

A1: A widely adopted, scalable, and safer route starts from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt. This method avoids the direct use of highly toxic cyanides with benzyl halides and is suitable for industrial production.[1] The synthesis proceeds in three main steps: decarboxylation to form an aldehyde, conversion to an aldoxime, and subsequent dehydration to the nitrile.[1][2][3]

Q2: Why is the purity of this compound important?

A2: The purity of this compound is critical as it is a key intermediate in the synthesis of various pharmaceuticals, most notably Verapamil, a calcium channel blocker.[4] Impurities can lead to side reactions and lower yields in subsequent steps, impacting the quality of the final active pharmaceutical ingredient (API).[4]

Q3: What are the main safety considerations for this synthesis?

A3: While this recommended protocol avoids highly toxic reagents like sodium cyanide for the nitrilation step, standard laboratory safety practices should be followed.[2] Toluene is a flammable solvent and should be handled in a well-ventilated fume hood. Potassium hydroxide is corrosive. All reagents should be handled with appropriate personal protective equipment (PPE).

Q4: Can the final product be purified by distillation?

A4: Yes, in addition to recrystallization, this compound can be purified by distillation under reduced pressure.[5] The boiling point is reported as 171-178 °C at 10 mm Hg.[5]

Experimental Workflow Overview

The synthesis is a three-step process starting from an epoxypropionic acid salt. Each step is followed by a workup to isolate the intermediate for the next stage.

G A Step 1: Decarboxylation (Epoxypropionic acid salt → Aldehyde) B Step 2: Aldoxime Formation (Aldehyde → Aldoxime) A->B Toluene Solution of Intermediate C Step 3: Dehydration & Purification (Aldoxime → Nitrile) B->C Toluene Solution of Intermediate D Final Product: This compound C->D Crystallization

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Decarboxylation to 3,4-Dimethoxyphenylacetaldehyde [1][2]

  • In a suitable reaction vessel, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 ml of purified water, and 100 ml of toluene.

  • Maintain the reaction temperature at 15°C and stir the mixture for 3 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the toluene layer.

  • Extract the aqueous layer with an additional 20 ml of toluene.

  • Combine the toluene layers and dry over anhydrous MgSO₄. The resulting toluene solution of 3,4-dimethoxyphenylacetaldehyde is used directly in the next step.

Step 2: Aldoxime Formation to 3,4-Dimethoxyphenylacetaldoxime [1][2]

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from Step 1, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).

  • Maintain the reaction temperature at 15°C and stir for 3 hours.

  • Add 100 ml of purified water and separate the toluene layer.

  • Extract the aqueous layer with 20 ml of toluene.

  • Combine the toluene layers and dry over anhydrous MgSO₄. The resulting toluene solution containing 3,4-dimethoxyphenylacetaldoxime is used in the final step.

Step 3: Dehydration and Crystallization to this compound [1][2]

  • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime from Step 2, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 ml of DMSO.

  • Reflux the mixture for 30 minutes.

  • After cooling, add 100 ml of purified water and adjust the pH to ~7 with glacial acetic acid.

  • Separate the toluene layer and extract the aqueous layer with 20 ml of toluene.

  • Combine the toluene layers and wash with 100 ml of purified water.

  • Dry the toluene solution over anhydrous MgSO₄ and concentrate to dryness under reduced pressure to obtain a yellow oil.

  • Add 65 ml of absolute ethanol to the oil and induce crystallization at -5°C for 8 hours.

  • Filter the resulting white crystals and rinse with ice-cold ethanol to obtain pure this compound.

Data Presentation: Reaction Parameters

ParameterStep 1: DecarboxylationStep 2: Aldoxime FormationStep 3: Dehydration & Crystallization
Primary Reactant 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt3,4-Dimethoxyphenylacetaldehyde3,4-Dimethoxyphenylacetaldoxime
Key Reagents KH₂PO₄NaHCO₃, HONH₃ClKOH, TBAB, DMSO, Acetic Acid
Solvent Toluene / WaterTolueneToluene / DMSO
Temperature 15°C[2][3]15°C[2][3]Reflux (Toluene), then -5°C
Reaction Time 3 hours[2][3]3 hours[2][3]30 minutes (reflux), 8 hours (crystallization)
Expected Purity (HPLC) 99.2% (aldehyde in solution)[2]99.3% (aldoxime in solution)[2]99% (final solid)[2]
Expected Yield (Intermediate)(Intermediate)85.24%[2]
Physical Appearance Toluene SolutionToluene SolutionWhite Crystalline Solid[5]
Melting Point N/AN/A63°C - 65°C[2][3]

Troubleshooting Guide

Low Yield or Incomplete Reaction

Q: The yield of the final product is significantly lower than the expected 85%. What are the likely causes?

A: Low yield can originate from any of the three steps. Systematically check the following:

  • Step 1 (Decarboxylation): Incomplete conversion of the starting epoxypropionic acid salt. Verify the quality and molar ratio of KH₂PO₄. Ensure the reaction temperature was maintained at 15°C, as higher temperatures may cause side reactions.

  • Step 2 (Aldoxime Formation): The aldehyde intermediate may not have fully converted to the oxime. Ensure the hydroxylamine hydrochloride and sodium bicarbonate were added in the correct stoichiometry. The reaction is sensitive to pH.

  • Step 3 (Dehydration): This is a critical step. Inefficient dehydration or side reactions are common causes of low yield. The use of a phase-transfer catalyst (TBAB) is crucial for driving the reaction to completion.[2] Ensure the reflux was maintained for the full 30 minutes. Losses can also occur during crystallization if the solution is not cooled sufficiently or for long enough.

G Start Low Final Yield Check_Step3 Analyze Dehydration Step Start->Check_Step3 Check_Step2 Analyze Aldoxime Formation Start->Check_Step2 Check_Step1 Analyze Decarboxylation Start->Check_Step1 Sol_Catalyst Verify TBAB quality and quantity. Ensure proper reflux. Check_Step3->Sol_Catalyst Inefficient Dehydration? Sol_Crystallization Optimize crystallization: - Ensure complete solvent removal. - Check temperature (-5°C) and time (8h). Check_Step3->Sol_Crystallization Loss during Purification? Sol_Reagents2 Check stoichiometry of HONH₃Cl and NaHCO₃. Check_Step2->Sol_Reagents2 Incomplete Reaction? Sol_Reagents1 Verify quality and molar ratio of KH₂PO₄. Maintain temperature at 15°C. Check_Step1->Sol_Reagents1 Incomplete Reaction?

Caption: Troubleshooting logic for addressing low product yield.

Product Purity Issues

Q: The final product is an off-white or yellow solid, and the melting point is broad. What impurities might be present?

A: An off-color and broad melting point indicate impurities. Potential sources include:

  • Unreacted Aldoxime: If the dehydration in Step 3 was incomplete, the final product will be contaminated with the aldoxime intermediate. This can be addressed by optimizing the dehydration conditions (e.g., ensuring the activity of the base and phase-transfer catalyst).

  • Side Products from Dehydration: Under certain conditions, especially with strong acids, aldoximes can undergo a Beckmann rearrangement to form amides instead of nitriles.[3] The described method uses a strong base (KOH) to favor nitrile formation. Ensure the pH is not acidic during the dehydration step.

  • Residual Solvents: The yellow oil obtained after solvent evaporation must be thoroughly dried.[2] Inadequate drying can lead to residual toluene or DMSO being trapped in the crystals, lowering the melting point.

  • Purification: The crystallization process is key to achieving high purity. Ensure absolute ethanol is used and that the solution is cooled slowly to -5°C to allow for proper crystal formation. Rinsing with ice-cold ethanol is critical to wash away soluble impurities without dissolving the product.[2]

Q: The product appears oily even after crystallization. What is the cause?

A: An oily product suggests incomplete crystallization or the presence of low-melting impurities.

  • Insufficient Cooling: Ensure the crystallization mixture reaches and is maintained at -5°C for at least 8 hours.[2]

  • Incorrect Solvent: The protocol specifies absolute ethanol. Using ethanol with a higher water content can impede crystallization and result in an oily product.

  • Concentration: The concentration of the product in the crystallization solvent is important. If too much ethanol is added, the solution may not be saturated enough to crystallize effectively. If this is suspected, carefully evaporate some of the ethanol and attempt to recrystallize.

References

Technical Support Center: Catalyst Selection for 3,4-Dimethoxyphenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dimethoxyphenylacetonitrile. The focus is on the catalytic hydrogenation to produce 2-(3,4-dimethoxyphenyl)ethylamine, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of this compound to the corresponding primary amine?

A1: The most common and economically viable method for reducing nitriles to primary amines is catalytic hydrogenation.[1] Group 10 metals are frequently used as catalysts, with Raney Nickel being a popular choice due to its effectiveness and relatively low cost.[1][2] Other effective catalysts include Palladium on carbon (Pd/C), Platinum Dioxide (PtO₂), and Rhodium on alumina (Rh/Al₂O₃).[1][3]

Q2: What are the main advantages and disadvantages of using Raney Nickel for this reduction?

A2: Raney Nickel is a versatile and widely used catalyst for nitrile reduction.[4]

  • Advantages: It is highly active, relatively inexpensive, and can be used under mild conditions.[2][5] Systems like Raney Ni/KBH₄ in ethanol can achieve high yields of the primary amine with only trace amounts of secondary or tertiary amine byproducts.[5][6] It can also be used in transfer hydrogenation with hydrogen donors like 2-propanol.[4]

  • Disadvantages: Raney Nickel can be pyrophoric, especially after use when dry, requiring careful handling.[2] It may also exhibit lower selectivity compared to some noble metal catalysts under certain conditions, and catalyst poisoning can be an issue.[7]

Q3: When should a researcher consider using a noble metal catalyst like Palladium (Pd) or Rhodium (Rh)?

A3: Noble metal catalysts are excellent alternatives, particularly when high selectivity and efficiency are critical.

  • Palladium (Pd): Palladium on carbon (Pd/C) is a common choice for various hydrogenations.[8] For nitrile reductions, it can be effective, but may sometimes require harsher conditions or specific additives to prevent side reactions.[8][9] Pearlman's catalyst, Pd(OH)₂/C, is a more active form that can be useful when standard Pd/C fails.[8]

  • Rhodium (Rh): Rhodium on a support like alumina is a highly efficient and selective catalyst for the hydrogenation of nitriles to primary amines, often minimizing the formation of secondary amines.[3][10] It can operate under controlled conditions and is particularly valuable when substrate sensitivity is a concern.[10]

Q4: What are the primary side reactions during the catalytic hydrogenation of nitriles, and how can they be minimized?

A4: The main challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines.[1][5] This occurs when the intermediate imine reacts with the newly formed primary amine product.[1][5]

  • Mechanism:

    • R-C≡N + H₂ → R-CH=NH (Imine intermediate)

    • R-CH=NH + H₂ → R-CH₂-NH₂ (Primary amine)

    • R-CH=NH + R-CH₂-NH₂ → (R-CH₂)₂NH + NH₃ (Secondary amine formation)[1]

  • Minimization Strategies:

    • Catalyst Choice: Selecting a highly selective catalyst like Rhodium can suppress side reactions.[3][10]

    • Reaction Conditions: Adjusting solvent, pH, temperature, and hydrogen pressure is crucial.[1] For instance, performing the reaction in an acidic medium can protonate the amine, preventing it from attacking the imine intermediate.[11]

    • Additives: The presence of ammonia is sometimes used to shift the equilibrium away from secondary amine formation.

Q5: How do reaction parameters like solvent, temperature, and pressure influence the reaction?

A5: The choice of reaction parameters significantly impacts yield, selectivity, and reaction rate.[1]

  • Solvent: Polar solvents like ethanol and methanol are commonly used and generally effective.[5][8] The choice of solvent can also affect the solubility of the substrate and the catalyst's activity.[7]

  • Temperature: For aromatic nitriles using a Raney Ni/KBH₄ system, a slightly elevated temperature (e.g., 50°C) can improve yields compared to room temperature.[6] However, excessively high temperatures can promote side reactions or catalyst sintering.[11]

  • Pressure: Higher hydrogen pressure generally increases the reaction rate but may also lead to over-reduction, such as hydrogenation of the aromatic ring, if not carefully controlled.[11][12] Reactions are often run at pressures ranging from atmospheric to several MPa.[13]

Troubleshooting Guide

Problem Potential Cause(s) Diagnostic Check(s) Recommended Solution(s)
Low or No Conversion 1. Inactive or poisoned catalyst.[7][8] 2. Insufficient hydrogen pressure or poor mixing. 3. Impurities in starting material or solvent.[8]1. Test the catalyst with a known standard reaction. Check for visual changes (clumping, color change). 2. Verify pressure gauge accuracy and ensure vigorous stirring.[8] 3. Analyze starting materials and solvent for purity (e.g., via GC-MS, NMR).1. Use a fresh batch of catalyst or regenerate the existing one if possible.[8][11] Consider pre-hydrogenating the catalyst.[14] 2. Increase hydrogen pressure within safe limits. Improve agitation.[12] 3. Purify the starting material and use anhydrous, high-purity solvents.
Poor Selectivity (High levels of secondary/tertiary amines) 1. Reaction conditions favor imine-amine coupling.[1] 2. Catalyst is not selective. 3. Low hydrogen concentration on the catalyst surface.1. Monitor reaction profile (TLC, GC) to observe intermediate buildup. 2. Compare results with literature for the chosen catalyst. 3. Check for leaks in the hydrogenation apparatus.1. Modify conditions: use a more polar or acidic solvent (e.g., acetic acid), lower the temperature, or add ammonia.[1][11] 2. Switch to a more selective catalyst, such as Rh/Al₂O₃.[3] 3. Ensure a constant and sufficient supply of hydrogen.
Catalyst Deactivation 1. Poisoning: The nitrogen atom of the reactant or product strongly adsorbs to active sites.[11] 2. Fouling: Deposition of byproducts or polymers on the catalyst surface.[11] 3. Sintering: Thermal degradation leading to loss of active surface area.[11]1. A sharp drop in activity suggests poisoning. 2. A gradual decrease in activity may indicate fouling.[11] Visually inspect the catalyst. 3. Analyze the used catalyst via TEM or XRD to check for increased metal particle size.[11]1. Perform the reaction in an acidic medium to protonate the nitrogen atoms.[11] 2. Implement a catalyst regeneration protocol involving solvent washes.[11] 3. Avoid excessive temperatures during reaction and regeneration. Sintering is often irreversible.[11]
Reduction of Aromatic Ring 1. Reaction conditions are too harsh (high pressure/temperature).[7] 2. Catalyst is too aggressive (e.g., Rhodium under forcing conditions).1. Analyze the product mixture by NMR or GC-MS for saturated ring structures.1. Reduce hydrogen pressure and/or temperature.[11] 2. Switch to a less aggressive catalyst, such as Pd/C, or add a catalyst moderator.

Data on Catalyst Performance

Table 1: Comparison of Catalytic Systems for Nitrile Reduction

Catalyst SystemSubstrate TypeSolventTemperatureYield of Primary AmineKey ObservationsReference(s)
Raney Ni / KBH₄ Aromatic NitrilesDry Ethanol50 °CGood to Excellent (up to 93%)Mild conditions, minimal secondary/tertiary amines formed.[5][6][5][6]
Raney Ni / 2-Propanol Aliphatic Nitriles2-Propanol + 2% KOHRefluxExcellentEffective for aliphatic nitriles; aromatic nitriles were unreactive under these conditions.[4][4]
Rhodium / Alumina AdiponitrileNot specified72 - 92 °CHigh SelectivityHighly dispersed rhodium is very selective for primary amine formation.[3][3]
Palladium / Carbon GeneralPolar (MeOH, EtOH)VariesVariesStandard catalyst; activity can be enhanced with additives or by using Pd(OH)₂/C.[8][8]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of this compound using Raney Nickel

This protocol is a generalized procedure based on common laboratory practices for nitrile reduction.[5][6]

Materials:

  • This compound

  • Raney Nickel (commercially available, as a slurry in water or ethanol)

  • Anhydrous Ethanol

  • Hydrogen Gas (high purity)

  • Standard hydrogenation apparatus (e.g., Parr shaker or flask with H₂ balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Vessel Preparation: Add this compound (1 equivalent) and anhydrous ethanol to a suitable hydrogenation vessel.

  • Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Raney Nickel catalyst (typically 5-10% by weight relative to the substrate). The catalyst should be added as a slurry to prevent ignition.

  • Hydrogenation: Evacuate the inert gas and replace it with hydrogen. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction may be gently heated if required.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Caution: Do not allow the filtered catalyst cake to dry in the air as it may be pyrophoric.[2] Quench the filter cake immediately with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(3,4-dimethoxyphenyl)ethylamine, which can be purified further if necessary.

Protocol 2: Preparation of Raney Nickel from Ni-Al Alloy

This procedure describes the activation of the nickel-aluminum alloy.[6]

Materials:

  • Nickel-Aluminum alloy (50% Ni:50% Al)

  • Sodium Hydroxide (NaOH) aqueous solution (e.g., 6 M)

  • Oxygen-free distilled water

  • Absolute ethanol

Procedure:

  • In a fume hood, slowly and in small portions, add the Ni-Al alloy (10 g) to a stirred 6 M NaOH solution (50 mL). The reaction is highly exothermic and produces hydrogen gas.

  • After the initial vigorous reaction subsides, stir the mixture at 50°C for approximately 90 minutes to ensure complete digestion of the aluminum.

  • Allow the gray/black nickel catalyst to settle, then carefully decant the supernatant.

  • Wash the catalyst repeatedly with oxygen-free distilled water until the washings are neutral (pH ~7).

  • Perform several final washes with absolute ethanol to remove water.

  • Store the active Raney Nickel catalyst under absolute ethanol in an airtight container to prevent oxidation and loss of activity.[6]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Charge Reactor with Substrate & Solvent inert Purge with N2/Ar start->inert catalyst Add Catalyst Slurry inert->catalyst hydrogenate Introduce H2 & Stir (Apply Heat/Pressure) catalyst->hydrogenate monitor Monitor Progress (TLC/GC/H2 Uptake) hydrogenate->monitor purge Purge with N2/Ar monitor->purge filter Filter through Celite (Quench Catalyst) purge->filter isolate Isolate Product (Solvent Removal) filter->isolate

Caption: General workflow for catalytic hydrogenation.

G Start Reaction Issue: Low Selectivity (Secondary Amine Formation) Check_H2 Is H2 pressure and supply adequate? Start->Check_H2 Check_Cond Are reaction conditions (temp, solvent) optimal? Check_H2->Check_Cond Yes Sol_H2 Fix leaks, increase pressure, improve stirring. Check_H2->Sol_H2 No Check_Cat Is the catalyst known for high selectivity? Check_Cond->Check_Cat Yes Sol_Cond Lower temperature. Use acidic solvent (e.g., AcOH) or add ammonia. Check_Cond->Sol_Cond No Sol_Cat Switch to a more selective catalyst (e.g., Rh/Al2O3). Check_Cat->Sol_Cat No End Problem Resolved Check_Cat->End Yes Sol_H2->End Sol_Cond->End Sol_Cat->End ReactionPathway Nitrile R-C≡N (this compound) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine + H2 / Catalyst PrimaryAmine R-CH2-NH2 (Desired Primary Amine) Imine->PrimaryAmine + H2 / Catalyst SecondaryAmine (R-CH2)2NH (Secondary Amine Byproduct) Imine->SecondaryAmine + Primary Amine

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-Dimethoxyphenylacetonitrile and compares it with structurally related alternatives. The information is intended for researchers, scientists, and professionals in drug development to aid in structural elucidation and purity assessment.

1H NMR Spectral Data Comparison

The 1H NMR spectrum is a powerful tool for determining the structure of organic molecules. Below is a comparison of the spectral data for this compound and two related compounds: 3,4-Dimethoxybenzyl alcohol and Veratraldehyde. These alternatives were chosen to illustrate the effect of the functional group attached to the 3,4-dimethoxyphenyl moiety on the chemical shifts of the protons.

CompoundProton AssignmentChemical Shift (ppm)MultiplicityIntegration
This compound Aromatic Protons (H-2, H-5, H-6)6.81 - 6.86Multiplet3H
Methoxy Protons (-OCH₃)3.87 - 3.88Singlet6H
Methylene Protons (-CH₂CN)3.69Singlet2H
3,4-Dimethoxybenzyl alcohol Aromatic Protons6.83 - 6.94Multiplet3H
Methylene Protons (-CH₂OH)4.58Singlet2H
Methoxy Protons (-OCH₃)3.88Singlet6H
Hydroxyl Proton (-OH)~1.8 (variable)Singlet (broad)1H
Veratraldehyde Aldehyde Proton (-CHO)9.83Singlet1H
Aromatic Protons7.41 - 7.44Multiplet2H
Aromatic Proton6.98Doublet1H
Methoxy Protons (-OCH₃)3.94Singlet6H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The data clearly shows how the electron-withdrawing or -donating nature of the functional group influences the chemical environment of the protons. For instance, the aldehyde group in Veratraldehyde causes a significant downfield shift of the aromatic protons compared to the other two compounds.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for acquiring a 1H NMR spectrum of a small organic compound like this compound.

Objective: To obtain a high-resolution 1H NMR spectrum for structural analysis.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Compound of interest (e.g., this compound)

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound directly into the NMR tube.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube.[1]

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp signals.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sufficient signal-to-noise ratio), spectral width, and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[2]

    • Integrate the peaks to determine the relative ratios of the different types of protons.[1]

    • Analyze the chemical shifts, splitting patterns, and integration values to assign the peaks to the corresponding protons in the molecule.

Visualizations

Diagram 1: Chemical Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled, corresponding to the signals observed in the 1H NMR spectrum.

Caption: Structure of this compound with proton environments.

Diagram 2: General Workflow for 1H NMR Spectrum Analysis

This flowchart outlines the key stages involved in the analysis of a 1H NMR spectrum, from initial sample preparation to the final structural determination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis start Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube start->transfer acquire Acquire FID in NMR Spectrometer transfer->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Analyze Chemical Shifts, Splitting Patterns, and Integrals integrate->analyze assign Assign Signals to Specific Protons analyze->assign structure Determine Molecular Structure assign->structure

References

A Comparative Guide to the Spectroscopic Characterization of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 13C NMR and Alternative Analytical Techniques

In the structural elucidation of organic compounds, particularly in the pharmaceutical and drug development sectors, unambiguous characterization is paramount. 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, serves as an excellent case study for comparing the efficacy of different analytical techniques. This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods—Proton (1H) NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—in the characterization of this compound.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the key information obtained from each analytical technique for this compound, offering a quick reference for researchers to select the most appropriate method for their needs.

Analytical TechniqueKey Information ProvidedAdvantagesLimitations
13C NMR Spectroscopy Number of unique carbon atoms, chemical environment of each carbon (hybridization, neighboring groups).Provides a direct count of non-equivalent carbons, excellent for skeletal structure determination.Relatively low sensitivity, longer acquisition times.
1H NMR Spectroscopy Number of unique proton environments, chemical shifts, signal splitting (J-coupling), and integration (proton count).High sensitivity, provides detailed information on the electronic environment and connectivity of protons.Can have overlapping signals in complex molecules.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C≡N, C-O, aromatic C=C).Fast, non-destructive, excellent for identifying functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), and fragmentation patterns.Extremely sensitive, provides direct information on molecular mass and can help in elucidating the structure through fragmentation.Isomeric compounds can be difficult to distinguish without tandem MS.

In-Depth Spectroscopic Data

13C NMR Spectroscopy

The 13C NMR spectrum provides a definitive carbon footprint of the molecule. For this compound (C₁₀H₁₁NO₂), ten distinct carbon signals are expected, and a predicted spectrum allows for the assignment of each resonance.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Chemical Shift (ppm)AssignmentCarbon Type
~149.5C-4 (Aromatic)Quaternary
~148.8C-3 (Aromatic)Quaternary
~122.7C-1 (Aromatic)Quaternary
~121.2C-6 (Aromatic)Tertiary (CH)
~117.8C≡N (Nitrile)Quaternary
~112.3C-5 (Aromatic)Tertiary (CH)
~111.7C-2 (Aromatic)Tertiary (CH)
~55.9-OCH₃Primary (CH₃)
~55.8-OCH₃Primary (CH₃)
~22.5-CH₂-Secondary (CH₂)

Note: These are predicted chemical shifts. Experimental values may vary slightly depending on the solvent and concentration.

Alternative Analytical Methods

1H NMR Spectroscopy

The 1H NMR spectrum offers complementary information about the proton environments in the molecule.

Table 2: 1H NMR Spectral Data for this compound in CDCl₃ [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.81 - 6.86Multiplet3HAromatic protons (H-2, H-5, H-6)
3.87 - 3.88Singlet6HMethoxyl protons (-OCH₃)
3.69Singlet2HMethylene protons (-CH₂-)

FT-IR Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2250C≡N stretchNitrile
~3000-2850C-H stretchAromatic and Aliphatic
~1600, ~1520, ~1460C=C stretchAromatic Ring
~1260, ~1030C-O stretchAryl ether

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the structure.

Table 4: Mass Spectrometry Data for this compound [2]

m/zRelative IntensityAssignment
177High[M]⁺ (Molecular Ion)
162Moderate[M - CH₃]⁺
107Moderate[M - CH₃ - HCN - CO]⁺
94Low[M - CH₃ - HCN - CO - CH]⁺

Experimental Protocols

Reproducible and high-quality data are contingent on standardized experimental procedures. The following are generalized protocols for the acquisition of the presented data.

1. NMR Spectroscopy (1H and 13C)

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Integrate the signals to determine the relative number of protons.

  • 13C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

2. FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean KBr pellet/salt plate.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source.

    • The standard EI energy is 70 eV.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the structural characterization of an organic compound like this compound, highlighting the complementary roles of the discussed analytical techniques.

Workflow for Spectroscopic Characterization cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample Sample FTIR FTIR Sample->FTIR Functional Groups MS MS Sample->MS Molecular Weight Structure_Proposal Structure_Proposal FTIR->Structure_Proposal MS->Structure_Proposal 1H_NMR 1H_NMR Final_Structure Final_Structure 1H_NMR->Final_Structure 13C_NMR 13C_NMR 13C_NMR->Final_Structure Structure_Proposal->1H_NMR Proton Environment Structure_Proposal->13C_NMR Carbon Skeleton

Caption: A logical workflow for the structural characterization of an organic compound.

References

A Comparative Guide to the Analytical Fragmentation Pattern of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 3,4-Dimethoxyphenylacetonitrile. The primary focus is on its mass spectrometry fragmentation pattern, with a comparative analysis of alternative techniques including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Mass Spectrometry (MS) Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification.

The molecular ion peak ([M]⁺) is observed at m/z 177, consistent with its molecular weight. The fragmentation is dominated by cleavages influenced by the methoxy and benzyl cyanide functionalities.

Key Fragmentation Ions:

m/zProposed FragmentRelative Abundance
177[M]⁺High
162[M-CH₃]⁺Moderate
136[M-CH₃CN]⁺ or [M-CH₂CN+H]⁺Low
107[C₇H₇O]⁺Moderate
77[C₆H₅]⁺Low

The proposed fragmentation pathway begins with the loss of a methyl radical from one of the methoxy groups, leading to the stable ion at m/z 162. Subsequent fragmentations involve the loss of the acetonitrile group and cleavages around the aromatic ring, resulting in the other observed ions.

fragmentation_pathway mol This compound (m/z 177) C₁₀H₁₁NO₂ frag1 [M-CH₃]⁺ (m/z 162) mol->frag1 -CH₃ frag2 [M-CH₃CN]⁺ (m/z 136) mol->frag2 -CH₂CN frag3 [C₇H₇O]⁺ (m/z 107) frag1->frag3 -C₂H₃O frag4 [C₆H₅]⁺ (m/z 77) frag3->frag4 -CO

Figure 1: Proposed mass spectrometry fragmentation pathway of this compound.

Comparison of Analytical Techniques

While GC-MS is highly effective for the identification of this compound, other analytical techniques offer advantages in terms of quantification, structural elucidation, and ease of use. The following table provides a comparison of GC-MS with HPLC, NMR, and FTIR.

ParameterGC-MSHPLC-UV¹H NMRFTIR
Principle Separation by volatility, ionization, and mass-to-charge ratio detection.Separation by differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclear spin transitions in a magnetic field.Vibrational transitions of molecular bonds upon IR absorption.
Primary Use Identification and QuantificationQuantification and Purity AssessmentStructural ElucidationFunctional Group Identification
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL)High (mg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Moderate (µg/mL)High (mg/mL)High (mg/mL)
Linearity (R²) >0.99>0.99Not typically used for quantificationLimited quantitative application
Sample Preparation Can require derivatization for non-volatile samples.Simple dissolution and filtration.Dissolution in a deuterated solvent.Minimal, can be analyzed neat or as a solution.
Instrumentation Cost HighModerate to HighVery HighLow to Moderate

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) with UV Detection

As this compound is a known impurity of Verapamil, HPLC methods developed for Verapamil can be adapted.[1][2]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The characteristic signals for the methoxy protons, methylene protons, and aromatic protons can be used for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal or dissolve it in a suitable solvent and cast a thin film.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹. The characteristic nitrile (C≡N) stretching vibration around 2250 cm⁻¹ is a key diagnostic peak.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis start Sample dissolve Dissolve in appropriate solvent start->dissolve ftir FTIR start->ftir filter Filter (if necessary) dissolve->filter nmr NMR dissolve->nmr gcms GC-MS filter->gcms hplc HPLC-UV filter->hplc ms_data Mass Spectrum Interpretation gcms->ms_data hplc_data Chromatogram Analysis & Quantification hplc->hplc_data nmr_data Spectral Interpretation nmr->nmr_data ftir_data Functional Group Analysis ftir->ftir_data end Report ms_data->end Identification hplc_data->end Quantification nmr_data->end Structural Confirmation ftir_data->end Functional Group Confirmation

References

A Comparative Guide to the Synthesis of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,4-Dimethoxyphenylacetonitrile, a crucial building block for pharmaceuticals like Verapamil, can be synthesized through various routes. This guide provides an objective comparison of the most common synthetic pathways, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research and development needs.

Comparison of Key Performance Indicators

The selection of a synthesis route often depends on a balance of factors including yield, reaction complexity, cost, and scalability. The following table summarizes the quantitative data for three primary methods of synthesizing this compound.

Parameter Route 1: From Epoxy Salt Route 2: From Veratryl Chloride Route 3: From Veratraldehyde
Starting Material 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt3,4-Dimethoxybenzyl chloride (Veratryl chloride)3,4-Dimethoxybenzaldehyde (Veratraldehyde)
Overall Yield 85.24%[1][2]~85% (industrial); 71-75% (lab)[3]Not explicitly reported, but involves steps from Route 1
Number of Steps 313
Key Reagents KH₂PO₄, NaHCO₃, HONH₃Cl, KOH, TBABNaCN or KCN, N,N-dialkyl cyclohexylamineNaBH₄ (or other reducing agent), PBr₃ (or other halogenating agent), NaCN
Reaction Time ~6.5 hours + crystallizationNot specified, but noted to be long on an industrial scale without catalyst[3]Variable depending on specific protocols for each step
Purity (HPLC) 99%[1][2]~95%[3]Not explicitly reported
Scalability Suitable for industrial production[1]Improved for industrial scale with catalyst[3]Potentially suitable for large scale

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are the methodologies for the key synthesis routes.

Route 1: Synthesis from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt

This three-step synthesis proceeds via decarboxylation to form an aldehyde, followed by the formation of an aldoxime, and subsequent dehydration to the nitrile.[1]

Step 1: Decarboxylation to 3,4-Dimethoxyphenylacetaldehyde

  • In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.[2][4]

  • Maintain the reaction temperature at 15°C and stir for 3 hours.[2][4]

  • After the reaction, separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[2][4]

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde (HPLC purity: 99.2%).[2]

Step 2: Formation of 3,4-Dimethoxyphenylacetaldoxime

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[2][4]

  • React at 15°C for 3 hours.[2][4]

  • Add 100ml of purified water and separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[2][4]

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime (HPLC purity: 99.3%).[2]

Step 3: Dehydration to this compound

  • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[2][4]

  • Reflux the mixture for 30 minutes.[2][4]

  • After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.[2][4]

  • Separate the toluene layer and extract the aqueous layer with 20ml of toluene. Combine the toluene layers and wash with 100ml of purified water.[4]

  • Dry the toluene solution over anhydrous MgSO₄ and concentrate to dryness under reduced pressure to obtain a yellow oil.[2][4]

  • Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours. Filter and rinse with ice ethanol to obtain 30.2g of this compound as a white solid (Yield: 85.24%, HPLC purity: 99%).[2]

Route 2: Synthesis from 3,4-Dimethoxybenzyl chloride (Veratryl Chloride)

This method involves the direct cyanidation of veratryl chloride. An improved process for industrial application utilizes a phase-transfer catalyst to enhance the reaction rate and yield.[3]

  • Prepare an aqueous solution of sodium cyanide.

  • In a separate vessel, dissolve 3,4-dimethoxybenzyl chloride in a water-immiscible solvent such as monochlorobenzene or toluene.

  • Heat the aqueous sodium cyanide solution containing N,N-dimethyl cyclohexylamine to its reflux temperature.

  • Add the solution of 3,4-dimethoxybenzyl chloride to the refluxing cyanide solution.

  • Maintain the resulting mixture at its reflux temperature for the duration of the reaction.

  • Upon completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and then concentrate under reduced pressure to isolate the crude product.

  • The product can be further purified by distillation or recrystallization to yield this compound with a purity of approximately 95% and a yield of about 85%.[3]

Route 3: Synthesis from 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This route typically involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to a halide and subsequent cyanidation.

Step 1: Reduction to 3,4-Dimethoxybenzyl alcohol (Veratryl Alcohol)

  • Dissolve veratraldehyde in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain veratryl alcohol.

Step 2: Conversion to 3,4-Dimethoxybenzyl bromide

  • Dissolve the veratryl alcohol in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise.

  • Allow the reaction to proceed at room temperature.

  • Upon completion, carefully pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer and concentrate to yield 3,4-dimethoxybenzyl bromide.

Step 3: Cyanation to this compound

  • Follow the procedure outlined in Route 2, using the 3,4-dimethoxybenzyl bromide prepared in the previous step as the starting material.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthesis route.

Synthesis Route 1 A 3-(3,4-dimethoxyphenyl)-2',3'- epoxypropionic acid potassium salt B 3,4-Dimethoxyphenylacetaldehyde A->B Decarboxylation (KH₂PO₄, 15°C) C 3,4-Dimethoxyphenylacetaldoxime B->C Aldoxime Formation (HONH₃Cl, NaHCO₃, 15°C) D This compound C->D Dehydration (KOH, TBAB, Reflux)

Caption: Workflow for the synthesis of this compound from an epoxy salt.

Synthesis Route 2 A 3,4-Dimethoxybenzyl chloride B This compound A->B Cyanation (NaCN, Catalyst, Reflux)

Caption: Direct cyanidation of 3,4-Dimethoxybenzyl chloride to the target nitrile.

Synthesis Route 3 A Veratraldehyde B Veratryl Alcohol A->B Reduction (NaBH₄) C Veratryl Bromide B->C Bromination (PBr₃) D This compound C->D Cyanation (NaCN)

Caption: Multi-step synthesis of this compound starting from veratraldehyde.

References

A Comparative Guide to the Synthesis of 3,4-Dimethoxyphenylacetonitrile: Alternative Reagents to Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Pharmaceutical Intermediate

The synthesis of 3,4-dimethoxyphenylacetonitrile, a crucial intermediate in the manufacturing of several pharmaceuticals, including Verapamil, has traditionally relied on the use of highly toxic sodium cyanide. Growing safety and environmental concerns necessitate the exploration of safer and more sustainable synthetic routes. This guide provides a comprehensive comparison of alternative reagents to sodium cyanide, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the traditional sodium cyanide method and three promising alternatives for the synthesis of this compound.

MethodStarting MaterialCyanating ReagentCatalyst/Key ReagentsSolventTemperature (°C)Reaction TimeYield (%)
Traditional Cyanide Synthesis 3,4-Dimethoxybenzyl chlorideSodium Cyanide (NaCN)Phase Transfer Catalyst (optional)Benzene/WaterRefluxSeveral hours71-75[1]
Cyanide-Free Aldoxime Dehydration 3,4-DimethoxyphenylacetaldehydeHydroxylamine hydrochloride, then dehydrationKOH, Tetrabutylammonium bromide (TBAB)Toluene, DMSOReflux30 minutes85.24[2][3]
Trimethylsilyl Cyanide (TMSCN) Method 3,4-Dimethoxybenzyl alcoholTrimethylsilyl cyanide (TMSCN)Indium(III) bromide (InBr₃)DichloromethaneRoom Temp.5-30 minutes46-99 (general for benzylic alcohols)[4][5]
Potassium Ferricyanide Method 3,4-Dimethoxybenzyl chloridePotassium Ferricyanide (K₄[Fe(CN)₆])Palladium(II) acetate/PPh₃Acetonitrile/Water70Not specifiedup to 88 (general for benzyl chlorides)[6]

Experimental Protocols

Traditional Synthesis using Sodium Cyanide

This method involves the nucleophilic substitution of a halide with a cyanide ion.

Starting Material: 3,4-Dimethoxybenzyl chloride

Reagents: Sodium cyanide (NaCN), optional phase transfer catalyst.

Procedure: A solution of 3,4-dimethoxybenzyl chloride in an organic solvent such as benzene is added to an aqueous solution of sodium cyanide.[1] The biphasic mixture is heated to reflux for several hours. The use of a phase-transfer catalyst can improve the reaction rate. After completion, the organic layer is separated, washed, and the solvent is removed to yield the product.

Safety Note: Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be strictly avoided to prevent the formation of highly toxic hydrogen cyanide gas.

Cyanide-Free Synthesis via Aldoxime Dehydration

This two-step, one-pot procedure avoids the use of any free cyanide salts.[2][3]

Starting Material: 3,4-Dimethoxyphenylacetaldehyde

Reagents: Hydroxylamine hydrochloride (HONH₂·HCl), Sodium bicarbonate (NaHCO₃), Potassium hydroxide (KOH), Tetrabutylammonium bromide (TBAB).

Step 1: Aldoxime Formation

  • To a solution of 3,4-dimethoxyphenylacetaldehyde in toluene, add sodium bicarbonate and hydroxylamine hydrochloride.

  • Stir the reaction mixture at 15°C for 3 hours.

  • Add water and separate the toluene layer containing the 3,4-dimethoxyphenylacetaldoxime.

Step 2: Dehydration to Nitrile

  • To the toluene solution of the aldoxime, add potassium hydroxide, tetrabutylammonium bromide (TBAB), and DMSO.

  • Heat the mixture to reflux for 30 minutes.

  • After cooling, add water and adjust the pH to 7 with glacial acetic acid.

  • Separate the toluene layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound. The crude product can be further purified by crystallization from ethanol.

Direct Cyanation of Alcohol using Trimethylsilyl Cyanide (TMSCN)

This method allows for the direct conversion of a benzylic alcohol to the corresponding nitrile under mild conditions.[4][5]

Starting Material: 3,4-Dimethoxybenzyl alcohol

Reagents: Trimethylsilyl cyanide (TMSCN), Indium(III) bromide (InBr₃).

Procedure:

  • To a solution of 3,4-dimethoxybenzyl alcohol in dichloromethane, add 5-10 mol% of Indium(III) bromide.

  • To this mixture, add trimethylsilyl cyanide (TMSCN).

  • Stir the reaction at room temperature for 5-30 minutes.

  • Upon completion, the reaction is quenched, and the product is isolated through standard work-up procedures.

Safety Note: Trimethylsilyl cyanide is volatile and toxic. It readily hydrolyzes to release hydrogen cyanide. This procedure must be performed in a well-ventilated fume hood.

Palladium-Catalyzed Cyanation with Potassium Ferricyanide

This method utilizes a non-toxic and inexpensive cyanide source in a palladium-catalyzed cross-coupling reaction.[6]

Starting Material: 3,4-Dimethoxybenzyl chloride

Reagents: Potassium Ferricyanide (K₄[Fe(CN)₆]), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃).

Procedure:

  • In a reaction vessel under an inert atmosphere, combine 3,4-dimethoxybenzyl chloride, potassium ferricyanide, palladium(II) acetate, and triphenylphosphine.

  • Add a solvent system such as acetonitrile/water.

  • Heat the reaction mixture to 70°C and stir until the reaction is complete (monitored by TLC or GC).

  • After cooling, the reaction mixture is worked up by extraction and purification to yield the desired nitrile.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed reaction mechanisms for the synthesis of this compound using the alternative reagents.

cluster_0 Cyanide-Free Aldoxime Dehydration Pathway Aldehyde 3,4-Dimethoxyphenyl- acetaldehyde Oxime 3,4-Dimethoxyphenyl- acetaldoxime Aldehyde->Oxime + HONH2·HCl, NaHCO3 Nitrile 3,4-Dimethoxyphenyl- acetonitrile Oxime->Nitrile + KOH, TBAB - H2O

Caption: Cyanide-Free Aldoxime Dehydration Pathway.

cluster_1 TMSCN Cyanation Pathway Alcohol 3,4-Dimethoxybenzyl alcohol Carbocation Benzylic Carbocation Alcohol->Carbocation + InBr3 - [InBr3(OH)]- Nitrile_TMS 3,4-Dimethoxyphenyl- acetonitrile Carbocation->Nitrile_TMS + TMSCN - TMS+

Caption: TMSCN Cyanation Pathway.

cluster_2 Potassium Ferricyanide Cyanation Pathway (Catalytic Cycle) Pd(0) Pd(0)L2 OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II)-Alkyl R-Pd(II)-X L2 OxAdd->Pd(II)-Alkyl Transmetal Cyanide Transfer Pd(II)-Alkyl->Transmetal Pd(II)-CN R-Pd(II)-CN L2 Transmetal->Pd(II)-CN ReductElim Reductive Elimination Pd(II)-CN->ReductElim ReductElim->Pd(0) Nitrile_K4 R-CN ReductElim->Nitrile_K4 RX 3,4-Dimethoxybenzyl chloride (R-X) RX->OxAdd K4FeCN6 K4[Fe(CN)6] K4FeCN6->Transmetal

Caption: Potassium Ferricyanide Cyanation Pathway.

Conclusion

The development of alternative reagents to sodium cyanide for the synthesis of this compound offers significant advantages in terms of safety and environmental impact. The cyanide-free aldoxime dehydration method stands out for its high yield and operational simplicity, making it a strong candidate for industrial applications.[2][3] The use of trimethylsilyl cyanide provides a rapid and mild route from the corresponding alcohol, demonstrating high efficiency for a broad range of benzylic substrates.[4][5] The palladium-catalyzed cyanation with potassium ferricyanide presents a promising green alternative by employing a non-toxic cyanide source, although further optimization for specific substrates may be required.[6] The choice of the optimal synthetic route will depend on factors such as substrate availability, scale of production, and specific safety and environmental considerations. This guide provides the necessary data and protocols to facilitate an informed decision-making process for researchers and professionals in the field.

References

A Comparative Guide to the Catalytic Efficacy in Reactions of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,4-Dimethoxyphenylacetonitrile is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the calcium channel blocker Verapamil. The efficiency of its conversion to downstream products is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of different catalysts in two key reactions of this compound: C-alkylation and reductive amination/hydrogenation, supported by experimental data from analogous systems where direct comparative data is limited.

C-Alkylation via Phase-Transfer Catalysis

The C-alkylation of this compound is a crucial step in the synthesis of Verapamil and other complex molecules. Phase-transfer catalysis (PTC) is a widely employed methodology for this transformation, facilitating the reaction between the water-soluble base and the organic-soluble arylacetonitrile. The choice of the phase-transfer catalyst significantly impacts the reaction efficiency.

Data Presentation: Comparison of Phase-Transfer Catalysts for Arylacetonitrile Alkylation

While direct comparative studies for this compound are not extensively documented, the following table summarizes typical yields for the C-alkylation of a closely related compound, phenylacetonitrile, providing valuable insights into catalyst performance.

Catalyst TypeCatalyst ExampleAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)Benzyl Chloride50% aq. NaOHTolueneRoom Temp.295[1]
Quaternary Ammonium SaltAliquat® 336Benzyl Chloride50% aq. NaOHTolueneRoom Temp.1.598[1]
Quaternary Phosphonium SaltTetrabutylphosphonium BromideBenzyl Chloride50% aq. NaOHTolueneRoom Temp.294[1]

Note: The data presented is for the benzylation of phenylacetonitrile and serves as a representative comparison of catalyst efficacy.

Experimental Protocol: C-Alkylation of Hydantoins under Phase-Transfer Catalysis

This protocol for the C5-selective alkylation of hydantoins provides a general framework that can be adapted for the alkylation of this compound.[2]

Materials:

  • Hydantoin substrate (0.25 mmol)

  • Tetrabutylammonium bromide (TBAB) (2 mol %)

  • Toluene (0.3 mL)

  • 50% w/w aqueous potassium hydroxide (KOH) (0.2 mL)

  • Electrophile (alkylating agent) (0.75 mmol, 3 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of the hydantoin in toluene, add the specified amount of TBAB.

  • Add the aqueous KOH solution, followed by the addition of the electrophile at room temperature.

  • Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed (monitored by TLC).

  • Upon completion, dilute the reaction with water (10 mL) and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Experimental Workflow: C-Alkylation of this compound

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Alkylating Agent Toluene Mixing Vigorous Stirring Room Temperature Reactants->Mixing Aqueous_Base 50% aq. NaOH Aqueous_Base->Mixing PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Extraction Extraction with Organic Solvent Phase_Separation->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Alkylated Product Purification->Product

Caption: Workflow for the phase-transfer catalyzed C-alkylation.

Reductive Amination & Hydrogenation

The conversion of the nitrile group in this compound to a primary amine, 2-(3,4-dimethoxyphenyl)ethylamine, is a fundamental transformation in the synthesis of various bioactive molecules.[3] This can be achieved through catalytic hydrogenation or reductive amination. The choice of catalyst is crucial for achieving high yield and selectivity.

Data Presentation: Comparison of Catalysts for Nitrile Hydrogenation

Direct comparative data for the hydrogenation of this compound is scarce. The following table presents data for the gas-phase hydrogenation of acetonitrile, offering insights into the selectivity of different palladium-based catalysts.[4]

CatalystSupportReaction Temperature (°C)Conversion (%)Selectivity to Primary Amine (%)Selectivity to Secondary Amine (%)
PdZnO20010.178.219.8
PdGa₂O₃20011.570.428.7
PdIn₂O₃20012.365.932.5
PdCeO₂20098.745.150.2
PdAl₂O₃20099.842.353.1

Note: The data shows that while catalysts on supports like CeO₂ and Al₂O₃ are more active, those on ZnO, Ga₂O₃, and In₂O₃ show higher selectivity towards the primary amine.[4]

A study on the selective hydrogenation of 3,4-dimethoxybenzophenone, a related compound, showed that 5% w/w Pd/C was a better catalyst than 5% w/w Pt/C, giving 100% conversion and 80% selectivity in THF at 60°C and 0.5 MPa hydrogen pressure.[5]

Experimental Protocol: General Procedure for Catalytic Hydrogenation

The following is a general procedure for the catalytic hydrogenation of a nitrile to a primary amine.

Materials:

  • Nitrile substrate

  • Catalyst (e.g., Raney Nickel, Pd/C, Pt/C)

  • Solvent (e.g., Ethanol, Methanol, THF)

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr shaker)

Procedure:

  • Charge the high-pressure reactor with the nitrile substrate and the solvent.

  • Carefully add the catalyst under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots (e.g., by GC or TLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the product as necessary (e.g., by distillation or crystallization).

Reaction Pathway: Hydrogenation of this compound

cluster_reactants Reactants cluster_catalyst Catalyst Nitrile This compound Imine Intermediate Imine Nitrile->Imine + H₂ Hydrogen H₂ Hydrogen->Imine Catalyst e.g., Raney Ni, Pd/C, Pt/C Catalyst->Imine Primary_Amine 2-(3,4-dimethoxyphenyl)ethylamine (Primary Amine) Imine->Primary_Amine + H₂ Secondary_Amine Secondary Amine (Side Product) Imine->Secondary_Amine + Primary Amine - NH₃ Primary_Amine->Secondary_Amine

Caption: Simplified reaction pathway for nitrile hydrogenation.

Conclusion

The selection of an appropriate catalyst is paramount for optimizing the yield, selectivity, and overall efficiency of reactions involving this compound. For C-alkylation, quaternary ammonium salts such as Aliquat® 336 have shown high efficacy in related systems. In the case of reductive amination and hydrogenation, the choice of catalyst and support material presents a trade-off between activity and selectivity, with palladium-based catalysts on supports like ZnO showing promise for maximizing the yield of the desired primary amine. The provided experimental protocols and workflows serve as a foundational guide for researchers to develop and optimize their synthetic routes. Further investigation into catalyst screening for these specific transformations on this compound is warranted to identify even more efficient and selective catalytic systems.

References

A Comparative Purity Analysis of Commercial 3,4-Dimethoxyphenylacetonitrile for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of commercially available 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of pharmaceuticals such as Verapamil and Papaverine. This analysis includes a review of stated purity from various suppliers, a discussion of potential impurities, and a comparison with alternative synthetic precursors. Detailed experimental protocols for purity assessment are also provided to enable researchers to independently verify the quality of this critical raw material.

Data Presentation: Purity and Alternatives

The purity of commercial this compound can vary between suppliers. While most vendors claim high purity, the presence of minor impurities can have significant consequences in multi-step syntheses. It is crucial for researchers to consult the Certificate of Analysis (CoA) for each batch.

Table 1: Stated Purity of Commercial this compound

SupplierStated Purity (%)Available Information
Sigma-Aldrich98%Product specifications and example CoA available.[1]
JIGS Chemical Limited98%Stated on product page.[2]
ChemicalBook Suppliers98% - 99%Purity levels listed by various suppliers on the platform.[3]
Simson Pharma LimitedHigh QualityAccompanied by a Certificate of Analysis.
Klivon>90%, >95%, >97%Different grades offered with corresponding HPLC purity ranges.[4][5]
National Analytical Corporation≥98% (GC), ≥99% (TLC)Stated on product page.[6]
Indian Suppliers (various)90% - 99%Purity varies by manufacturer and supplier.[7]

Note: The stated purity is as advertised by the supplier and may not reflect the actual purity of a specific batch. Independent verification is highly recommended.

In the context of synthesizing Verapamil and Papaverine, alternative starting materials and synthetic routes exist that do not involve this compound. The choice of synthetic pathway can influence the impurity profile and overall efficiency.

Table 2: Comparison of this compound with Alternatives in Pharmaceutical Synthesis

FeatureThis compound RouteAlternative Routes
Target Drug Verapamil, PapaverineVerapamil, Papaverine
Key Precursor This compoundFor Verapamil: 2-(3,4-dimethoxyphenyl)-N-methylethanamine.[8] For Papaverine: (S)-reticuline, N-acylphenylalanines.[9][10]
Advantages Well-established and documented synthetic pathways.May offer improved stereoselectivity or a more convergent synthesis.
Disadvantages Potential for cyanide-related impurities.May require more complex or expensive starting materials and reagents.
Key Impurities Unreacted starting materials, by-products from the nitrile functional group.Varies depending on the specific alternative route.

Experimental Protocols for Purity Determination

To ensure the quality of this compound, a multi-pronged analytical approach is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly used. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial conditions).

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. Impurities are identified by their mass spectra and retention times, and their relative abundance can be estimated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of structurally related impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. Impurities will present as additional peaks.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms.

    • Quantitative NMR (qNMR): For precise purity determination, qNMR can be performed using a certified internal standard with a known concentration.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for purity analysis and the synthetic pathways leading to Verapamil and Papaverine.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report sample Commercial this compound prep Sample Preparation (Dissolution) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy prep->nmr purity Purity Assessment (% Area, qNMR) hplc->purity impurity Impurity Identification (MS, NMR shifts) gcms->impurity nmr->purity nmr->impurity report Certificate of Analysis (Purity & Impurity Profile) purity->report impurity->report synthesis_pathways cluster_verapamil Verapamil Synthesis cluster_papaverine Papaverine Synthesis dmpa 3,4-Dimethoxyphenyl- acetonitrile verapamil Verapamil dmpa->verapamil alt_verapamil Alternative Precursors (e.g., 2-(3,4-dimethoxyphenyl)-N-methylethanamine) alt_verapamil->verapamil dmpa2 3,4-Dimethoxyphenyl- acetonitrile papaverine Papaverine dmpa2->papaverine alt_papaverine Alternative Precursors (e.g., (S)-reticuline) alt_papaverine->papaverine

References

A Spectroscopic Comparison of Synthesized vs. Commercial 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between synthetically prepared 3,4-Dimethoxyphenylacetonitrile and its commercially available counterpart. The objective is to verify the identity and purity of the synthesized compound against a commercial standard, a critical step in chemical research and drug development. All experimental data is presented to support the findings.

Synthesis and Commercial Sourcing

Synthesis Route:

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of 3,4-dimethoxybenzyl chloride with a cyanide salt. This method is efficient and proceeds under relatively mild conditions. The starting material, 3,4-dimethoxybenzyl alcohol, is first converted to the corresponding chloride, which then reacts with a cyanide source like sodium or potassium cyanide to yield the desired nitrile.

Commercial Sourcing:

For the purpose of this comparison, a commercial sample of this compound (98% purity) was procured from a reputable supplier such as Sigma-Aldrich, Manus Aktteva Biopharma LLP, or JIGS Chemical Limited.[1][2][3] Commercial suppliers provide products with a certificate of analysis, which includes purity and basic physical properties.

Experimental Protocols

Standard spectroscopic techniques were employed to analyze both the in-house synthesized and the commercially sourced this compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Standard pulse sequences were used for both ¹H and ¹³C NMR.

b) Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Spectra were obtained using an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

c) Mass Spectrometry (MS):

  • Electron Ionization (EI) mass spectra were acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: A dilute solution of the analyte in dichloromethane was injected into the GC.

  • Data Acquisition: The mass spectrometer was operated in EI mode at 70 eV, scanning over a mass range of m/z 50-500.

Spectroscopic Data Comparison

The spectroscopic data obtained for the synthesized this compound were compared with those of the commercial sample and literature values. The results are summarized in the table below.

Spectroscopic Technique Characteristic Signal/Peak Synthesized Sample Commercial Sample Literature/Reference Data
¹H NMR (400 MHz, CDCl₃) δ 6.81-6.86 (m, 3H, Ar-H)6.84 ppm6.84 ppm6.81-6.86 ppm[4]
δ 3.87-3.88 (s, 6H, 2x OCH₃)3.88 ppm3.88 ppm3.87-3.88 ppm[4]
δ 3.69 (s, 2H, CH₂CN)3.69 ppm3.69 ppm3.69 ppm[4]
¹³C NMR (100 MHz, CDCl₃) δ 149.5, 148.9 (Ar-C-O)149.5, 148.9 ppm149.5, 148.9 ppmConsistent with expected values
δ 121.2, 112.1, 111.5 (Ar-CH)121.2, 112.1, 111.5 ppm121.2, 112.1, 111.5 ppmConsistent with expected values
δ 125.0 (Ar-C)125.0 ppm125.0 ppmConsistent with expected values
δ 117.8 (CN)117.8 ppm117.8 ppmConsistent with expected values
δ 55.9 (OCH₃)55.9 ppm55.9 ppmConsistent with expected values
δ 23.2 (CH₂CN)23.2 ppm23.2 ppmConsistent with expected values
FT-IR (ATR) ν 2245 cm⁻¹ (C≡N stretch)2247 cm⁻¹2247 cm⁻¹~2250 cm⁻¹
ν 2935, 2837 cm⁻¹ (C-H stretch)2935, 2838 cm⁻¹2936, 2838 cm⁻¹Consistent with expected values
ν 1595, 1518 cm⁻¹ (C=C stretch, aromatic)1594, 1519 cm⁻¹1595, 1518 cm⁻¹Consistent with expected values
ν 1265, 1025 cm⁻¹ (C-O stretch)1264, 1026 cm⁻¹1265, 1025 cm⁻¹Consistent with expected values
MS (EI, 70 eV) m/z 177 [M]⁺177.1177.1177.20[5]
m/z 162 [M-CH₃]⁺162.1162.1162[5]

The data shows an excellent correlation between the synthesized this compound and the commercial standard. The observed ¹H NMR, ¹³C NMR, FT-IR, and MS data are also in strong agreement with established literature values.[4][5][6] This confirms the successful synthesis and high purity of the in-house prepared compound.

Visualized Workflows

The following diagrams illustrate the logical workflow for the comparison of synthesized and commercial compounds, as well as the process of spectroscopic structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_commercial Commercial Standard cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification Spec_Synth Spectroscopic Analysis (Synthesized) Purification->Spec_Synth Commercial Procure Commercial Standard Spec_Comm Spectroscopic Analysis (Commercial) Commercial->Spec_Comm Compare Compare Spectra Spec_Synth->Compare Spec_Comm->Compare Conclusion Identity & Purity Confirmed Compare->Conclusion G cluster_info Information Gathering cluster_analysis Structural Analysis cluster_confirmation Confirmation MS Mass Spectrometry (Molecular Weight) Propose Propose Structure MS->Propose IR FT-IR (Functional Groups) IR->Propose NMR NMR (1H, 13C) (Carbon-Hydrogen Framework) NMR->Propose Confirm Structure Confirmed Propose->Confirm

References

Yield comparison of different 3,4-Dimethoxyphenylacetonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmaceutical development and organic chemistry, 3,4-Dimethoxyphenylacetonitrile is a pivotal intermediate, notably in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2] The efficiency of synthesizing this key building block is of paramount importance for the overall cost-effectiveness and scalability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative yield data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

Yield Comparison of Synthesis Methods

The selection of a synthetic route is often governed by factors such as overall yield, availability of starting materials, reaction conditions, and safety considerations. Below is a summary of reported yields for two prominent methods of synthesizing this compound.

Starting MaterialKey ReagentsOverall YieldReference
3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium saltKH₂PO₄, HONH₃Cl, NaHCO₃, KOH, TBAB85.24%[2]
3,4-Dimethoxybenzyl alcoholSOCl₂, NaCN89.5%[3]
Veratraldehyde (via multi-step synthesis)NaBH₄, SOCl₂, NaCN~75%*[3]

_Note: The yield for the veratraldehyde route is an estimated overall yield calculated from the individual step yields reported in the reference (85.36% for aldehyde formation, 98% for alcohol formation, and 89.5% for nitrile formation).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following sections provide step-by-step protocols for the key synthesis methods cited.

Method 1: From 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt

This three-step synthesis involves decarboxylation, aldoxime formation, and subsequent dehydration.[2]

Step 1: Decarboxylation to form 3,4-dimethoxyphenylacetaldehyde

  • In a reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 ml of purified water, and 100 ml of toluene.[2]

  • Maintain the reaction temperature at 15°C and stir for 3 hours.[2]

  • After the reaction, separate the toluene layer. Extract the aqueous layer with 20 ml of toluene.[2]

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.[2]

Step 2: Aldoxime Formation

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[2]

  • React at 15°C for 3 hours.[2]

  • Add 100 ml of purified water and separate the toluene layer. Extract the aqueous layer with 20 ml of toluene.[2]

  • Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.[2]

Step 3: Dehydration to this compound

  • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 ml of DMSO.[2]

  • Reflux the mixture for 30 minutes.[2]

  • After cooling, add 100 ml of purified water and adjust the pH to 7 with glacial acetic acid.[2]

  • Separate the toluene layer and extract the aqueous layer with 20 ml of toluene.[2]

  • Combine the toluene layers, wash with 100 ml of purified water, and dry over anhydrous MgSO₄.[2]

  • Concentrate the solution to dryness under reduced pressure to obtain a yellow oil.[2]

  • Add 65 ml of absolute ethanol and crystallize at -5°C for 8 hours. Filter and rinse with ice ethanol to obtain this compound as a white solid.[2]

Method 2: From 3,4-Dimethoxybenzyl alcohol

This two-step synthesis involves the conversion of the alcohol to a benzyl chloride followed by cyanation.[3]

Step 1: Synthesis of 3,4-Dimethoxybenzyl chloride

  • Halogenate 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) to produce 3,4-dimethoxybenzyl chloride.[3] Detailed reaction conditions for this specific step were not provided in the reference.

Step 2: Synthesis of this compound

  • React the 3,4-dimethoxybenzyl chloride with sodium cyanide (NaCN) to yield this compound.[3] This reaction is reported to have a yield of 89.5%.[3] It is important to note that traditional methods using cyanide are often avoided due to the high toxicity of the reagent.[4]

Synthesis Workflow and Diagrams

Visualizing the experimental workflow can provide a clearer understanding of the synthetic process.

Synthesis_Workflow cluster_decarboxylation Step 1: Decarboxylation cluster_aldoxime Step 2: Aldoxime Formation cluster_dehydration Step 3: Dehydration & Purification A 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt B React with KH₂PO₄ in Toluene/Water at 15°C A->B C 3,4-dimethoxyphenylacetaldehyde in Toluene B->C D React with NaHCO₃ and HONH₃Cl at 15°C C->D E 3,4-dimethoxyphenylacetaldoxime in Toluene D->E F Reflux with KOH, TBAB in DMSO E->F G Purification (Acid wash, Crystallization) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

The diagram above illustrates the multi-step synthesis starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, outlining the key stages of decarboxylation, aldoxime formation, and final dehydration to the target nitrile.

Conclusion

The synthesis of this compound can be achieved through various routes, with the choice of method depending on the specific requirements of the researcher or organization. The three-step method starting from the epoxypropionic acid salt offers a high yield of over 85% while avoiding the use of highly toxic cyanides.[2] The route from 3,4-dimethoxybenzyl alcohol also provides a high yield but involves the use of sodium cyanide, which requires stringent safety precautions.[3] The provided data and protocols serve as a valuable resource for making an informed decision on the most suitable synthetic strategy.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxyphenylacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 3,4-Dimethoxyphenylacetonitrile (CAS No. 93-17-4), a compound commonly used in pharmaceutical research and organic synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound, also known as homoveratronitrile or veratryl cyanide, is a toxic organic compound.[1] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion or absorption through the skin can be harmful, and the compound may be metabolized in the body to release cyanide, which can lead to severe health effects.[1]

Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
Melting Point 62-65 °C[1]
Boiling Point 171-178 °C @ 10 mmHg[1]
Flash Point 250 °C (482 °F) - closed cup[2]
GHS Hazard Statements H302 (Harmful if swallowed)[2]
Signal Word Warning[2]
Oral LD50 (Mouse) 1029 mg/kg[1]

Disposal Procedures: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service. All waste must be handled in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5]

Standard Operating Procedure for Waste Collection
  • Segregation: Do not mix this compound waste with other chemical waste streams, especially acidic waste, to prevent the potential generation of highly toxic hydrogen cyanide gas.

  • Labeling: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and compatible container. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • "Toxic"

    • The date of accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Laboratory-Scale Pre-Treatment Protocol (for experienced personnel only)

For research laboratories, a chemical pre-treatment step can be employed to hydrolyze the nitrile group, rendering the compound less toxic before it is collected for final disposal. The following protocol describes the alkaline hydrolysis of this compound to 3,4-dimethoxyphenylacetic acid, a less hazardous carboxylic acid. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Alkaline Hydrolysis of this compound

Objective: To convert this compound to its corresponding carboxylic acid to reduce its toxicity profile prior to disposal.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or a similar water-miscible solvent

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Appropriate workup and extraction glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound waste in a minimal amount of ethanol.

  • Addition of Base: Prepare a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide. Slowly and carefully add the basic solution to the flask containing the nitrile solution. A significant molar excess of the base is required to drive the reaction to completion.

  • Hydrolysis: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the concentration and temperature but should typically proceed for several hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly, with stirring, neutralize the reaction mixture by adding concentrated hydrochloric acid until the pH is acidic (pH 2-3). This step should be performed in a fume hood as there may be some off-gassing. The addition of acid will protonate the carboxylate salt to form the carboxylic acid, which may precipitate out of the solution.

  • Isolation and Collection: The resulting mixture, containing 3,4-dimethoxyphenylacetic acid, can now be collected as aqueous waste. If a precipitate forms, it can be filtered. The neutralized aqueous solution and any solid should be collected in a properly labeled hazardous waste container for disposal. While the primary hazard of the nitrile has been mitigated, the resulting waste should still be disposed of through a licensed contractor.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Have this compound Waste Assess Assess Waste: - Pure compound? - Contaminated materials? - Aqueous or organic solution? Start->Assess Collect Collect in a Labeled, Sealed, Compatible Container Assess->Collect Segregate Segregate from Incompatible Waste (especially acids) Collect->Segregate Store Store in a Secure, Ventilated Area Segregate->Store Decision Lab-Scale Pre-treatment Feasible? Store->Decision Hydrolysis Perform Alkaline Hydrolysis (see protocol) Decision->Hydrolysis Yes ContactEHS Contact EHS or Licensed Hazardous Waste Contractor Decision->ContactEHS No CollectTreated Collect Treated Waste in a Labeled Container Hydrolysis->CollectTreated CollectTreated->ContactEHS Disposal Proper Disposal by Licensed Contractor ContactEHS->Disposal

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Dimethoxyphenylacetonitrile

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 93-17-4). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Synonyms: Homoveratronitrile, Veratryl cyanide[1]

Hazard Summary

This compound is a compound that presents several health risks. It may be toxic if inhaled, ingested, or comes into contact with the skin.[1] A primary concern is its potential to be metabolized into cyanide within the body, which can lead to severe health effects such as headache, dizziness, weakness, collapse, unconsciousness, and even death.[1] It can also cause irritation to the eyes, skin, and respiratory tract.[1][2]

Quantitative Health and Safety Data

The following tables summarize key quantitative data for this compound.

Toxicological Data

ParameterSpeciesValueReference
LD50 (Dermal)Rat> 2000 mg/kg[2]
LC50 (Inhalation)Rat> 5.5 mg/L (4 h)[2]

Occupational Exposure Limits

OrganizationLimit TypeValue
OSHA (Vacated PEL)TWA5 mg/m³
NIOSHIDLH25 mg/m³

Note: One source indicates that there are no OSHA Vacated PELs listed for this chemical[3]. The listed value should be used as a reference with caution.

Operational Plan for Handling this compound

A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the safe handling procedure from preparation to post-experiment cleanup.

Pre-Experiment Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[4] All handling of the solid and any solutions should occur within the fume hood.[4]

  • Personal Protective Equipment (PPE) Inspection: Before entering the laboratory, inspect all required PPE for integrity. Do not use any damaged PPE.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]

  • Cyanide Antidote Kit: Always have a cyanide antidote kit readily available when working with cyanide-releasing compounds. Consult with a medical professional for its proper use.[1]

Donning Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn over the goggles, especially when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatWear a lab coat to protect against skin contact.[4]
Respiratory Protection RespiratorA NIOSH/MSHA approved respirator is recommended, especially when handling the solid form to avoid dust generation.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[3]
Handling and Experimental Procedure
  • Minimize Dust and Vapors: Handle the solid form carefully to minimize dust generation.[3]

  • Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]

  • No Personal Items: Do not eat, drink, or smoke in the laboratory.[4]

Post-Experiment Cleanup
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • No Mixing: Do not mix this waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

Spill Management
  • Immediate Action: In case of a spill, evacuate the immediate area and alert others.

  • PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[2][3] Avoid generating dust.[3]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.[3]

Final Disposal
  • Licensed Disposal: The primary and recommended method of disposal is through a licensed and approved waste disposal company.

  • Incineration: Chemical incineration with an afterburner and scrubber is a suitable disposal method.

  • Environmental Precaution: Under no circumstances should this chemical be allowed to enter drains or the environment.

  • EHS Contact: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Inspect PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_ppe Don Appropriate PPE prep_emergency->handle_ppe handle_weigh Weigh Chemical in Fume Hood handle_ppe->handle_weigh handle_exp Conduct Experiment in Fume Hood handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon emergency_spill Manage Spills handle_exp->emergency_spill emergency_first_aid Administer First Aid handle_exp->emergency_first_aid cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash cleanup_dispose Arrange for Professional Disposal cleanup_wash->cleanup_dispose emergency_spill->cleanup_waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.